molecular formula C23H28N2O3 B587798 rac Bopindolol-d9 CAS No. 1794891-82-9

rac Bopindolol-d9

Katalognummer: B587798
CAS-Nummer: 1794891-82-9
Molekulargewicht: 389.543
InChI-Schlüssel: UUOJIACWOAYWEZ-WVZRYRIDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac Bopindolol-d9 is a deuterium-labeled stable isotope of Bopindolol, specifically designed for use as an internal standard in quantitative mass spectrometry-based analytical methods. Its primary research value lies in ensuring accurate measurement and reliable pharmacokinetic data for the parent drug in complex biological matrices. Bopindolol is a potent, non-selective beta-adrenoceptor antagonist (beta-blocker) that exhibits partial agonist activity and a long duration of action . As an ester prodrug of Pindolol, it acts as a long-acting beta-adrenoceptor blocking agent . In research settings, Bopindolol has been shown to effectively reduce heart rate and blood pressure, with a prolonged pharmacological effect that persists for over 24 hours, making it a compound of interest for studying sustained receptor blockade . Furthermore, its mechanism extends beyond simple receptor antagonism; it also displays antispasmogenic activity mediated by α1-adrenoceptors and 5-HT2 receptors, providing a multifaceted tool for investigating autonomic nervous system regulation and cardiovascular physiology . Studies indicate that Bopindolol can modify both resting and exercise-induced blood pressure and may have a neutral or potentially beneficial effect on lipid and carbohydrate metabolic risk factors, adding to its utility in metabolic and cardiovascular disease research .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOJIACWOAYWEZ-WVZRYRIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-Z Guide to rac-Bopindolol-d9: Proposed Synthesis and Comprehensive Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Rationale for Isotopic Labeling

Bopindolol is a potent, long-acting, non-selective beta-blocker used in the management of hypertension and other cardiovascular conditions.[1][2] It functions as a prodrug, rapidly hydrolyzing to its active metabolite, pindolol.[3] Pindolol and its derivatives also exhibit interesting interactions with serotonin receptors, leading to research into their potential neurological applications.[4][5]

In drug development and clinical pharmacology, the use of stable isotopically labeled (SIL) compounds as internal standards is the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioassays. The co-elution of the SIL internal standard with the analyte of interest allows for precise correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible quantification.

This guide focuses on the synthesis of rac-Bopindolol-d9, where nine hydrogen atoms on the tert-butyl group are replaced with deuterium. This high level of deuteration provides a significant mass shift (M+9), preventing isotopic crosstalk with the parent compound and ensuring clear differentiation in mass spectrometric analyses.[6]

Proposed Synthetic Strategy: A Retrosynthetic Analysis

A direct synthesis for rac-Bopindolol-d9 is not prominently featured in the literature. Therefore, we propose a convergent synthesis strategy based on the known chemistry of Bopindolol and related aryloxypropanolamine beta-blockers.

The core structure of Bopindolol consists of three key fragments:

  • A 2-methyl-4-hydroxyindole core.

  • A three-carbon linker derived from epichlorohydrin.

  • A tert-butylamine side chain, which is the site of our isotopic labeling.

  • A benzoate ester on the propanol backbone.

Our retrosynthetic approach disconnects the molecule at the amine and ether linkages, leading to logical and accessible starting materials. The key to this synthesis is the introduction of the deuterated moiety via a deuterated amine, specifically tert-butylamine-d9, reacting with a suitable epoxide intermediate. However, tert-butylamine-d9 is not as readily available as its corresponding alcohol. A more practical and cost-effective approach involves the synthesis of a key intermediate using tert-butanol-d9, a commercially available starting material with high isotopic purity.

The proposed forward synthesis will therefore involve the alkylation of 1-(tert-butyl-d9-amino)-2,3-epoxypropane with 4-hydroxy-2-methylindole, followed by esterification with benzoic acid.

Detailed Experimental Protocols

This section provides a step-by-step guide for the proposed synthesis of rac-Bopindolol-d9.

Step 1: Synthesis of 1-(tert-Butyl-d9-amino)-2,3-epoxypropane (Intermediate 2)

The initial step involves the reaction of commercially available tert-butanol-d9 with 2,3-epoxy-1-propanol (glycidol) under acidic conditions to form an intermediate which is then cyclized to the desired epoxide.

  • Rationale: This pathway is a modification of standard procedures for the synthesis of N-substituted glycidylamines. Tert-butanol-d9 is chosen as the deuterium source due to its commercial availability and high isotopic enrichment (typically >98 atom % D).

  • Protocol:

    • To a stirred solution of tert-butanol-d9 (1.0 eq) in a suitable aprotic solvent such as dichloromethane, slowly add a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid).

    • Cool the mixture to 0 °C and add glycidol (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude ether is then treated with a strong base (e.g., sodium hydroxide) in a biphasic system (e.g., water/toluene) with a phase-transfer catalyst to induce ring-closure to the epoxide.

    • The resulting epoxide (Intermediate 2) is purified by vacuum distillation or column chromatography.

Step 2: Synthesis of (±)-1-[(1,1-Dimethylethyl-d9)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol (Intermediate 3)

This step involves the key coupling reaction between the indole core and the deuterated side chain.

  • Rationale: This is a classic Williamson ether synthesis variation, where the phenoxide of the indole attacks the epoxide. The reaction is regioselective for the less-hindered carbon of the epoxide.

  • Protocol:

    • Dissolve 4-hydroxy-2-methylindole (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a suitable base, such as sodium hydride (1.1 eq), portion-wise at 0 °C to form the corresponding phenoxide.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 1-(tert-butyl-d9-amino)-2,3-epoxypropane (Intermediate 2, 1.05 eq) in DMF dropwise.

    • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the crude product by column chromatography on silica gel to yield the deuterated amino alcohol (Intermediate 3).

Step 3: Synthesis of rac-Bopindolol-d9 (Final Product)

The final step is the esterification of the secondary alcohol with benzoic acid.

  • Rationale: The secondary alcohol on the propanolamine backbone is esterified to yield the final prodrug form. A standard esterification protocol using benzoyl chloride is proposed for efficiency.

  • Protocol:

    • Dissolve the deuterated amino alcohol (Intermediate 3, 1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C.

    • Slowly add benzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The final product, rac-Bopindolol-d9, can be purified by column chromatography or recrystallization.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of rac-Bopindolol-d9.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product tert-Butanol-d9 tert-Butanol-d9 Int1 Intermediate 2 1-(tert-Butyl-d9-amino)- 2,3-epoxypropane tert-Butanol-d9->Int1 Glycidol Glycidol Glycidol->Int1 4-Hydroxy-2-methylindole 4-Hydroxy-2-methylindole Int2 Intermediate 3 Deuterated Amino Alcohol 4-Hydroxy-2-methylindole->Int2 Benzoyl Chloride Benzoyl Chloride Final rac-Bopindolol-d9 Benzoyl Chloride->Final Int1->Int2 Int2->Final

Caption: Proposed synthetic pathway for rac-Bopindolol-d9.

Comprehensive Characterization: A Self-Validating System

Rigorous analytical characterization is crucial to confirm the successful synthesis, purity, and isotopic incorporation of rac-Bopindolol-d9. The combination of mass spectrometry, nuclear magnetic resonance, and chromatography provides a self-validating system.[7]

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and verify the incorporation of nine deuterium atoms.

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

  • Expected Results: A prominent molecular ion peak ([M+H]⁺) should be observed that is 9 atomic mass units (amu) higher than that of the non-labeled Bopindolol standard.

CompoundChemical FormulaExact Mass (Monoisotopic)Expected [M+H]⁺
rac-BopindololC₂₃H₂₈N₂O₃380.2100381.2173
rac-Bopindolol-d9 C₂₃H₁₉D₉N₂O₃ 389.2665 [6]390.2738
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the molecular structure and precisely locate the site of deuterium incorporation.

  • Techniques: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon NMR).

  • Rationale: In ¹H NMR, the signal corresponding to the protons of the tert-butyl group should be absent, as deuterium is not detected in standard ¹H NMR experiments.[8] This absence is a definitive confirmation of successful deuteration at the intended site. The rest of the proton signals should match the spectrum of non-labeled Bopindolol.

  • ¹H NMR Analysis:

    • Expected Spectrum for Bopindolol: A characteristic singlet integrating to 9 protons around 1.1-1.3 ppm corresponding to the tert-butyl group.

    • Expected Spectrum for Bopindolol-d9: The complete disappearance of the singlet at 1.1-1.3 ppm. All other aromatic and aliphatic protons should be present with appropriate chemical shifts and coupling patterns.

  • ¹³C NMR Analysis: The carbon signals for the deuterated methyl groups will appear as multiplets with significantly lower intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium atoms.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chemical and chiral purity of the final compound.

  • Technique: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity.

  • Rationale: HPLC is a standard method for assessing the purity of pharmaceutical compounds.[9][10]

  • Proposed RP-HPLC Method:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Gradient elution with Acetonitrile and 20 mM sodium dihydrogen orthophosphate buffer (pH 4.0).[9]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 205 nm[9]

    • Acceptance Criterion: Chemical purity ≥ 98%.

  • Proposed Chiral HPLC Method:

    • Column: Chiral stationary phase (e.g., Chiralpak AD-H).[9]

    • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine.[9]

    • Acceptance Criterion: Racemic mixture (45-55% of each enantiomer).

Logical Flow for Characterization

The following diagram outlines the logical workflow for the purification and characterization of the synthesized rac-Bopindolol-d9.

Characterization_Flow Start Crude Synthetic Product Purify Purification (Column Chromatography/ Recrystallization) Start->Purify Purity_Check Purity Assessment (RP-HPLC) Purify->Purity_Check Identity_Check Structural Confirmation Purity_Check->Identity_Check Purity ≥ 98% Fail Further Purification Required Purity_Check->Fail Purity < 98% MS Mass Spectrometry (Verify M+9) Identity_Check->MS NMR NMR Spectroscopy (Confirm Structure & Label Location) Identity_Check->NMR Final Verified rac-Bopindolol-d9 (Purity ≥ 98%) MS->Final NMR->Final

Caption: Logical workflow for purification and characterization.

Conclusion

This guide provides a comprehensive and technically detailed framework for the synthesis and characterization of rac-Bopindolol-d9. By combining established synthetic methodologies with a readily available deuterated starting material, the proposed pathway offers a reliable route to this valuable analytical standard. The multi-faceted characterization strategy, employing HRMS, NMR, and HPLC, ensures a self-validating system that confirms the identity, purity, and isotopic labeling of the final product with a high degree of confidence. This document serves as a vital resource for scientists requiring a robust method to produce and validate rac-Bopindolol-d9 for advanced pharmaceutical research and development.

References

  • Google Patents.
  • Patsnap Synapse. What is the mechanism of Bopindolol Malonate?. [Link]

  • Wikipedia. Pindolol. [Link]

  • PubMed. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol. [Link]

  • PubMed. Determination of bopindolol in pharmaceuticals by capillary isotachophoresis. [Link]

  • Grokipedia. Bopindolol. [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • PubMed. The clinical pharmacology of bopindolol, a new long-acting beta-adrenoceptor antagonist, in hypertension. [Link]

  • ResearchGate. Developing New Method for Quantifying Pindolol by Sequential Injection Analysis. [Link]

  • PubMed. The synthesis of deuteriated tri-tert-butyl phosphine. [Link]

  • UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

  • ResearchGate. The synthesis of deuteriated tri‐tert‐butyl phosphine. [Link]

  • Canadian Science Publishing. Convenient synthesis of t-butyl alcohol-d. [Link]

  • Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]

  • Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

  • PubMed. High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol. [Link]

  • ResearchGate. Convenient synthesis of t-butyl alcohol-d. [Link]

  • Patsnap Synapse. What is Bopindolol Malonate used for?. [Link]

  • PubChem. 2-(ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_3)Methyl(ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_6)propan-2-ol. [Link]

  • PubMed. Bopindolol: pharmacological basis and clinical implications. [Link]

  • YouTube. Making Tert-Butanol. [Link]

Sources

rac Bopindolol-d9 physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of rac Bopindolol-d9

Authored by: A Senior Application Scientist

Introduction: The Role of Isotopic Labeling in Precision Bioanalysis

In the landscape of modern pharmaceutical analysis, particularly in pharmacokinetic and metabolic studies, the demand for precision and accuracy is paramount. This compound emerges as a critical tool in this context, serving as a stable isotope-labeled internal standard for the quantitative analysis of its non-labeled counterpart, Bopindolol. Bopindolol itself is a non-selective β-adrenoceptor antagonist used in the management of cardiovascular conditions like hypertension.[1][2][3] It functions as a prodrug, rapidly metabolized to its active form, which exerts a sustained therapeutic effect.[2][3]

The introduction of nine deuterium atoms onto the bopindolol molecule creates a compound that is chemically identical to the parent drug in its reactivity and chromatographic behavior but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This subtle yet significant modification makes this compound the ideal internal standard, enabling researchers to correct for variability during sample preparation and analysis, thereby ensuring the integrity and reproducibility of quantitative data.[4][5] This guide provides a comprehensive overview of the essential physical, chemical, and analytical properties of this compound for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are rooted in its chemical structure. The designation "rac" indicates that it is a racemic mixture, containing equal amounts of both enantiomers. The molecule possesses a chiral center, a feature of many beta-blockers that can lead to stereoselective pharmacological activity. The "-d9" suffix specifies that nine hydrogen atoms on the terminal tert-butyl group have been replaced with deuterium. This position is strategically chosen to minimize the risk of isotopic exchange during metabolic processes, ensuring the stability of the label.

The core structure is derived from pindolol and features a 2-methyl-1H-indol-4-yl ether linked to a propan-2-ol backbone, which is further esterified with a benzoate group.[6][7]

Table 1: Core Physicochemical and Identification Data

PropertyValueSource(s)
Chemical Name 1-[(1,1-Dimethylethyl-d9)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol 2-Benzoate[6]
Synonyms (±)-Bopindolol-d9[6]
CAS Number 1794891-82-9[6][8]
Molecular Formula C₂₃H₁₉D₉N₂O₃[6][8]
Molecular Weight 389.54 g/mol [6][8]
Non-Labeled MW 380.48 g/mol [7]
Appearance Typically supplied as a neat solid or in solution.
Isotopic Purity ≥98% (Required for reliable quantification)[4]
Chemical Purity >99% (Required to avoid interference)[4]

Solubility and Stability: While specific solubility data for the deuterated form is not widely published, it is expected to be highly similar to non-labeled Bopindolol. Bopindolol is a lipophilic compound, suggesting good solubility in organic solvents such as methanol, acetonitrile, and DMSO. For long-term integrity, this compound should be stored under controlled conditions, typically at -20°C, protected from light and moisture to prevent degradation.

Pharmacological Context: The Significance of the Analyte

To appreciate the role of this compound, one must understand the pharmacology of Bopindolol. It is a non-selective beta-blocker, meaning it antagonizes both β1- and β2-adrenergic receptors.[9] This action inhibits the effects of catecholamines like epinephrine, leading to reduced heart rate, cardiac output, and blood pressure.[1][2] Uniquely, Bopindolol possesses intrinsic sympathomimetic activity (ISA), meaning it can partially stimulate the receptors it blocks.[2][10] This can mitigate some common side effects of beta-blockade, such as excessive bradycardia.[10] It also interacts with serotonin receptors (5-HT1A and 5-HT1B).[9][11] The quantification of Bopindolol and its active metabolites in biological matrices is therefore essential for understanding its pharmacokinetic profile and therapeutic window.

The Critical Role of a Deuterated Internal Standard

In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is indispensable. A stable isotope-labeled IS, like this compound, is considered the "gold standard."[12]

Causality behind using a Deuterated IS:

  • Co-elution: The deuterated standard is chemically identical to the analyte, causing it to elute at the exact same time during chromatography. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's source.[5][12]

  • Correction for Sample Loss: Any loss of analyte during the multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the IS. By measuring the ratio of the analyte to the IS, this variability is effectively normalized.[4][13]

  • Instrumental Drift Compensation: The IS corrects for fluctuations in injection volume and instrument sensitivity over the course of an analytical run.[4][13]

The following diagram illustrates the logical workflow of utilizing an internal standard in a typical bioanalytical assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Add known amount Extract Extraction (Protein Precipitation / LLE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation (Analyte & IS co-elute) Inject->Separate Detect Mass Spectrometric Detection (Separate by m/z) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of Bopindolol in Human Plasma

This section provides a representative LC-MS/MS methodology for the determination of Bopindolol in a biological matrix, employing this compound as the internal standard. This protocol is synthesized from established methods for beta-blocker analysis.[14][15][16]

1. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Bopindolol and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Bopindolol stock solution in 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all samples except the blank. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

  • Table 2: Chromatographic Conditions

    Parameter Condition
    HPLC System Standard UHPLC/HPLC system
    Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.4 mL/min
    Gradient Start at 10% B, ramp to 90% B over 3 min, hold, re-equilibrate
    Injection Volume 5 µL

    | Column Temp | 40°C |

  • Table 3: Mass Spectrometric Conditions (Triple Quadrupole)

    Parameter Bopindolol This compound
    Ionization Mode Electrospray Ionization, Positive (ESI+) ESI+
    Precursor Ion (Q1) m/z 381.2 m/z 390.3
    Product Ion (Q3) m/z 264.1 (example) m/z 264.1 (example)

    | Collision Energy | To be optimized | To be optimized |

Note: Specific m/z transitions must be empirically determined and optimized.

The diagram below outlines this experimental process.

G cluster_sample Sample Processing cluster_lcms LC-MS/MS cluster_output Result P 100 µL Plasma IS Add 10 µL IS (Bopindolol-d9) P->IS ACN Add 300 µL Acetonitrile IS->ACN Vortex1 Vortex ACN->Vortex1 Cent Centrifuge Vortex1->Cent Super Transfer Supernatant Cent->Super Evap Evaporate Super->Evap Recon Reconstitute Evap->Recon Inject Inject Sample Recon->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS Result Peak Area Ratio vs. Concentration MS->Result

Caption: Experimental workflow for Bopindolol quantification in plasma.

Conclusion

This compound is more than a mere chemical analogue; it is an enabling tool for high-fidelity bioanalysis. Its physical and chemical properties are virtually identical to the parent drug, Bopindolol, while its increased mass provides the necessary distinction for mass spectrometric detection. By serving as an ideal internal standard, it allows researchers to develop robust, accurate, and reproducible analytical methods essential for drug metabolism, pharmacokinetics, and clinical monitoring. Understanding the properties and proper application of this compound is fundamental to generating trustworthy data in the rigorous field of pharmaceutical science.

References

  • Patsnap Synapse. (2024, June 14).
  • Patsnap Synapse. (2024, July 17).
  • PubMed. (n.d.).
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • CRO SPLENDID LAB. (n.d.). This compound.
  • AptoChem. (n.d.).
  • Grokipedia. (2026, January 7). Bopindolol.
  • Benchchem. (2025, December). Bopindolol's Mechanism of Action: An In-depth Technical Guide.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • PubMed. (1991, January). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy.
  • Benchchem. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 1794891-82-9| Chemical Name : this compound.
  • CymitQuimica. (n.d.). rac Bopindolol.
  • bepls. (n.d.). RP-HPLC Analytical Method Development and Validation for Bisoprolol Fumarate and Perindopril Erbumine in Pharmaceutical Dosage F.
  • PubMed. (n.d.). High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol.

Sources

What is rac Bopindolol-d9 used for in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Applications of rac Bopindolol-d9

Executive Summary

This guide provides a comprehensive technical overview of the primary applications of this compound in a research context. Bopindolol is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity, clinically used to manage hypertension.[1][2] The deuterated isotopologue, this compound, serves as an indispensable tool in modern drug development and pharmacology. Its utility stems from the "kinetic isotope effect," where the substitution of hydrogen with the heavier deuterium isotope creates a more stable carbon-deuterium bond.[3] This guide elucidates the core applications of this compound, focusing on its role as an internal standard for quantitative bioanalysis and its use in advanced drug metabolism and pharmacokinetic (DMPK) studies. We will detail the underlying scientific principles, provide actionable experimental protocols, and illustrate key workflows to empower researchers in their application of this critical research compound.

Foundational Concepts: Bopindolol Pharmacology and Isotopic Labeling

Before delving into the specific applications of its deuterated analog, it is crucial to understand the pharmacology of Bopindolol itself.

1.1. Pharmacological Profile of Bopindolol

Bopindolol is a potent, long-acting beta-blocker that functions as a prodrug, rapidly metabolized to its active form.[1][2] Its mechanism of action involves the competitive, non-selective blockade of β1- and β2-adrenergic receptors.[4][5] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to reduced heart rate, myocardial contractility, and blood pressure.[5][6] Uniquely, Bopindolol also exhibits intrinsic sympathomimetic activity (ISA), meaning it can partially activate the receptors it blocks, which can mitigate effects like severe bradycardia sometimes seen with pure antagonists.[5][6] Furthermore, it has been shown to interact with 5-HT serotonin receptors, adding another layer to its pharmacological profile.[1][4]

PropertyDescriptionSource(s)
Drug Class Non-selective β-adrenergic receptor antagonist (Beta-Blocker)[5]
Primary Targets β1- and β2-adrenergic receptors[1][4]
Mechanism Competitive antagonist; prodrug metabolized to an active form[1][2]
Key Activities Intrinsic Sympathomimetic Activity (ISA), Membrane Stabilizing Activity[1][5]
Secondary Targets Interacts with 5-HT serotonin receptors[4]
Clinical Use Hypertension, Angina Pectoris, Anxiety, Essential Tremor[1][2]

1.2. The Role of Deuterium Labeling

The "-d9" in this compound signifies that nine hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen. This substitution is typically made on the tert-butyl group, a site less likely to be involved in receptor binding but susceptible to metabolic processes. The core principle underpinning its utility is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes than a standard carbon-hydrogen (C-H) bond.[3] This subtle modification does not alter the fundamental biological activity of the molecule but provides a powerful analytical handle.[7]

Core Application: Internal Standard in Quantitative Bioanalysis

The most prevalent and critical use of this compound is as an internal standard (IS) for the quantification of Bopindolol in biological matrices (e.g., plasma, urine, tissue homogenates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.1. Principle of Stable Isotope Labeled Internal Standards

An ideal internal standard is a compound that behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) analog like Bopindolol-d9 is considered the "gold standard" for this purpose.[8]

  • Co-elution: It has nearly identical physicochemical properties to Bopindolol, ensuring it elutes at the same retention time during liquid chromatography.

  • Correction for Matrix Effects: Any sample-specific suppression or enhancement of the ionization process in the mass spectrometer source will affect both the analyte and the IS equally.

  • Correction for Sample Loss: It accounts for any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

By spiking a known concentration of Bopindolol-d9 into every sample, calibration standard, and quality control sample, the ratio of the analyte peak area to the IS peak area can be used to construct a calibration curve and accurately determine the concentration of Bopindolol, correcting for experimental variability.

2.2. Experimental Workflow for Quantification

The following diagram and protocol outline a standard workflow for quantifying Bopindolol in plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Spike with this compound (IS) s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 lc Inject onto LC System (e.g., C18 column) s4->lc ms Electrospray Ionization (ESI+) Mass Spectrometer lc->ms msms Tandem MS (MRM Mode) ms->msms dp1 Integrate Peak Areas (Analyte & IS) msms->dp1 dp2 Calculate Area Ratio (Analyte / IS) dp1->dp2 dp3 Quantify using Calibration Curve dp2->dp3 caption Workflow for Bopindolol quantification using a deuterated internal standard.

Caption: Workflow for Bopindolol quantification using a deuterated internal standard.

2.3. Step-by-Step Protocol: Quantification of Bopindolol in Human Plasma

  • Preparation of Standards: Prepare a stock solution of Bopindolol and this compound in a suitable organic solvent (e.g., Methanol). Create a series of calibration standards by spiking blank human plasma with Bopindolol to achieve a concentration range (e.g., 0.1 to 100 ng/mL).

  • Sample Preparation:

    • Aliquot 100 µL of each plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution (e.g., at 500 ng/mL) to every tube and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Use a gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both Bopindolol and its deuterated internal standard.

2.4. Data Presentation: Mass Spectrometry Parameters

The key to distinguishing the analyte from the internal standard is their mass difference. The following table provides hypothetical but representative MRM transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Mode
Bopindolol381.2308.2ESI+
This compound390.2317.2ESI+

Application in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Beyond its role as a simple standard, this compound is a powerful tool for investigating the metabolic fate of the drug.

3.1. Principle of Isotope Tracing in Metabolism

When studying drug metabolism, a major challenge is distinguishing drug-derived metabolites from thousands of endogenous compounds in a biological sample. By using a deuterated version of the drug, researchers can use the mass spectrometer to specifically hunt for molecules that carry the unique isotopic signature.[7][9] Any metabolite of Bopindolol-d9 will also be 9 Daltons heavier than the corresponding metabolite of non-labeled Bopindolol, creating a clear "doublet" pattern in the mass spectrum that is easy to identify.

3.2. Advanced Experimental Design: Co-administration Studies

A powerful DMPK technique involves co-administering a mixture of the non-deuterated drug (Bopindolol) and the deuterated version (Bopindolol-d9) to a test subject.[7] This allows for a direct, within-subject comparison of their pharmacokinetic profiles. Because the two compounds are metabolized and cleared by the same enzymes and transporters, this method can precisely measure the kinetic isotope effect in vivo. A significant difference in the plasma concentration ratio of the two compounds over time can reveal metabolism-dependent clearance pathways.

Caption: Simplified β-adrenergic pathway modulated by Bopindolol.

Conclusion

This compound is far more than a mere chemical analog; it is a precision tool that enables researchers to conduct highly accurate quantitative studies and to dissect the complex metabolic pathways of its parent compound. Its primary application as a "gold standard" internal standard in LC-MS/MS bioanalysis is fundamental to preclinical and clinical pharmacokinetic evaluations. Furthermore, its use in metabolite identification and advanced DMPK study designs provides invaluable insights that accelerate drug development. By leveraging the kinetic isotope effect, this compound allows scientists to generate robust, reliable, and high-quality data essential for modern pharmaceutical research.

References

  • A.N. Nagatsu, T. Nakashima, Y. Omae, T. Ueno, S. Kikkawa, H. Sato, K. Ogawa, M. Asai, K. Takuwa, Y. Takuwa, S. Miyata, and T. Kuwaki. (1999). Bopindolol: pharmacological basis and clinical implications. PubMed. Available at: [Link]

  • Wikipedia. (2023). Bopindolol. Wikipedia. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Bopindolol Malonate? Patsnap Synapse. Available at: [Link]

  • Harron, D. W., Goa, K. L., & Langtry, H. D. (1991). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs. Available at: [Link]

  • van den Meiracker, A. H., Man in 't Veld, A. J., van Eck, H. J., & Schalekamp, M. A. (1987). The clinical pharmacology of bopindolol, a new long-acting beta-adrenoceptor antagonist, in hypertension. Clinical Pharmacology and Therapeutics. Available at: [Link]

  • Aegisdottir, H., & Eiriksson, S. H. (1987). Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol. PubMed. Available at: [Link]

  • Jandova, R., & Widimsky, J. (1990). Bopindolol: Czechoslovak experience with a new beta blocker in the treatment of hypertension. PubMed. Available at: [Link]

  • SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Pindolol? Patsnap Synapse. Available at: [Link]

Sources

The Definitive Guide to Utilizing rac Bopindolol-d9 as a Deuterated Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the effective use of racemic (rac) Bopindolol-d9 as a deuterated internal standard in quantitative bioanalytical assays. By integrating foundational scientific principles with pragmatic, field-tested protocols, this document serves as an essential resource for ensuring accuracy, precision, and robustness in pharmacokinetic, toxicokinetic, and clinical studies.

The Foundational Role of Internal Standards in Quantitative Analysis

In the landscape of regulated bioanalysis, achieving reliable and reproducible quantification of an analyte within a complex biological matrix is paramount. The inherent variability of analytical procedures, from sample preparation to instrument response, necessitates a method of normalization. This is the critical function of an internal standard (IS). An ideal IS is a compound that behaves chemically and physically as similarly to the analyte as possible throughout the entire analytical process but is distinguishable by the detector[1].

Stable isotope-labeled (SIL) compounds, particularly deuterated analogs like rac Bopindolol-d9, are widely considered the "gold standard" for internal standards in mass spectrometry-based assays.[2] Their co-elution with the analyte and identical behavior during extraction and ionization processes allow them to effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument drift.[3] This methodology, known as isotope dilution mass spectrometry (IDMS), is a powerful technique for achieving high accuracy and precision in quantitative analysis.[][5][6]

Why Deuterated Standards? The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS operates on a simple yet elegant principle: a known quantity of an isotopically distinct form of the analyte (the internal standard) is added to the sample at the earliest stage of preparation.[7][8] This "spiked" sample is then processed. Because the SIL-IS is chemically identical to the analyte, any loss or variation that occurs will affect both compounds proportionally. The mass spectrometer, capable of differentiating between the two based on their mass difference, measures the ratio of the analyte's signal to the IS's signal. This ratio, rather than the absolute response of the analyte, is used to calculate the analyte's concentration, thereby correcting for experimental inconsistencies.[9]

rac Bopindolol: A Profile of the Analyte

Bopindolol is a non-selective beta-adrenergic receptor antagonist used in the management of cardiovascular conditions such as hypertension and angina pectoris.[10][11] It functions as a prodrug, being hydrolyzed in the body to its active metabolite, pindolol.[11] Its mechanism of action involves blocking beta-1 and beta-2 adrenergic receptors, which inhibits the effects of epinephrine and norepinephrine, leading to a reduction in heart rate and blood pressure.[12][13][14] The accurate quantification of Bopindolol in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Table 1: Physicochemical Properties of Bopindolol

PropertyValueSource
Molecular FormulaC₂₃H₂₈N₂O₃[15]
Molecular Weight380.48 g/mol [15]
ClassBeta-blocker[10]
Mechanism of ActionNon-selective β-adrenoceptor antagonist[12][14]

This compound: The Deuterated Internal Standard

For the purpose of this guide, we will consider this compound where nine deuterium atoms are strategically placed on the molecule to ensure stability and a sufficient mass shift from the unlabeled analyte. A common and stable labeling position for similar compounds is on the tert-butyl group, which is less susceptible to back-exchange of deuterium for hydrogen.[16]

Key Considerations for a High-Quality Deuterated Internal Standard:

  • Isotopic Purity: The SIL-IS should have a high degree of deuteration and be substantially free of the unlabeled analyte to prevent artificially inflating the measured concentration of the analyte.

  • Stability of Labeling: Deuterium atoms should be placed in positions that are not susceptible to exchange with protons from the solvent or matrix under analytical conditions.[16]

  • Mass Shift: A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize potential isotopic crosstalk, where the natural isotope abundance of the analyte contributes to the signal of the internal standard.[16]

A Validated Bioanalytical Workflow: From Sample to Signal

This section outlines a comprehensive, step-by-step protocol for the quantification of Bopindolol in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. This workflow is designed to be a self-validating system, adhering to the principles outlined in regulatory guidelines from the FDA and EMA.[17][18][19][20][21]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Aliquot s2 Spike with this compound IS s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 a1 Injection into LC System s5->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3 caption Figure 1: Bioanalytical Workflow for Bopindolol Quantification.

Caption: Figure 1: Bioanalytical Workflow for Bopindolol Quantification.

Experimental Protocol: Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve rac Bopindolol in methanol.
  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create standards for the calibration curve and quality control (QC) samples.
  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol to the desired final concentration. The optimal concentration should be determined during method development to provide a stable and sufficient signal.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
  • Add 20 µL of the IS working solution (100 ng/mL) to all samples except for the blank matrix. Vortex briefly. This early addition is crucial for the principle of IDMS to hold true.
  • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. This is a common and effective technique for beta-blocker extraction.[22][23]
  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean autosampler vial for analysis.[24]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm) is suitable for separating Bopindolol from endogenous matrix components.[25]
  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically effective.[25][26]
  • Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization: Electrospray ionization in positive mode (ESI+) is generally optimal for beta-blockers.[27]
  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
rac Bopindolol381.2To be optimizedTo be optimized
This compound390.2To be optimizedTo be optimized
Note: The precursor ion corresponds to [M+H]⁺. Product ions and collision energies must be empirically determined during method development by infusing a standard solution of each compound into the mass spectrometer.
Method Validation: A System of Self-Validation

A bioanalytical method must be rigorously validated to ensure its reliability.[17][20] The use of a SIL-IS like this compound is a cornerstone of this validation, particularly for assessing matrix effects, recovery, and process efficiency. Key validation parameters are summarized below.

Table 3: Key Bioanalytical Method Validation Parameters (ICH M10)

ParameterPurposeAcceptance Criteria (Typical)
Selectivity Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve Demonstrate the relationship between instrument response and known concentrations of the analyte.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter.Within ±15% (±20% at LLOQ) for both intra- and inter-day runs.
Matrix Effect Assess the ion suppression or enhancement from the biological matrix.The IS-normalized matrix factor should have a CV ≤ 15%.
Recovery Measure the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration should be within ±15% of the nominal concentration.

Source: Adapted from ICH M10 Guideline on Bioanalytical Method Validation.[20]

Advanced Considerations and Troubleshooting

While SIL internal standards are robust, their use is not without potential pitfalls. A senior scientist must anticipate and address these challenges to ensure data integrity.

Isotopic Interference and Crosstalk

Isotopic interference can occur when the isotopic signature of the analyte contributes to the signal of the internal standard, or vice versa.[28][29][30] This is particularly relevant when the concentration of the analyte is much higher than that of the IS.

Mitigation Strategies:

  • Sufficient Mass Separation: Using a d9-labeled standard provides a significant mass shift, minimizing the contribution from the natural (M+9) isotope of Bopindolol.

  • Purity of Standards: Ensure the IS is not contaminated with the unlabeled analyte.

  • Methodical Calculation: A methodology for accurately calculating and mitigating isotopic interferences can be employed during method development to select optimal labeling schemes and MRM transitions.[31]

G cluster_analyte Analyte Signal (m/z 381.2) cluster_is Internal Standard Signal (m/z 390.2) A Bopindolol [M+H]+ A_iso Natural Isotopes (M+1, M+2...) IS Bopindolol-d9 [M+H]+ A_iso->IS Potential Crosstalk (M+9) IS_unlabeled Unlabeled Impurity (at m/z 381.2) IS_unlabeled->A Potential Interference caption Figure 2: Potential Isotopic Interferences.

Caption: Figure 2: Potential Isotopic Interferences.

The Deuterium Isotope Effect

In some cases, the replacement of hydrogen with the heavier deuterium isotope can lead to a slight change in chromatographic retention time, known as the deuterium isotope effect. If the analyte and the IS do not co-elute perfectly, they may experience different degrees of matrix effects, compromising the corrective ability of the IS.

Monitoring and Mitigation:

  • Chromatographic Resolution: During method development, carefully monitor the peak shapes and retention times of both the analyte and the IS.

  • Method Optimization: Adjust chromatographic conditions (e.g., gradient slope, temperature) to ensure co-elution.

  • Validation: The matrix effect experiment is a direct test of the IS's ability to compensate for differential ionization effects, even with a slight retention time shift.

Conclusion

The use of this compound as a deuterated internal standard represents a cornerstone of modern, high-integrity bioanalytical science. Its ability to mimic the analyte of interest through every stage of a complex workflow provides an unparalleled level of correction for the inherent variabilities of the analytical process. By combining a deep understanding of the principles of isotope dilution mass spectrometry with meticulous, self-validating experimental protocols, researchers can generate quantitative data that is not only accurate and precise but also robust and defensible under the highest scientific and regulatory scrutiny. This guide provides the foundational knowledge and practical framework to achieve that standard of excellence.

References

  • Ablad, B., et al. (1980). Pharmacological properties of bopindolol. Journal of Cardiovascular Pharmacology, 2(1), 75-87.
  • BenchChem. (2025). Bopindolol's Mechanism of Action: An In-depth Technical Guide. BenchChem.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Creative Proteomics. (n.d.). Deuterated Internal Standard.
  • Patsnap Synapse. (2024). What is Bopindolol Malonate used for?
  • Grokipedia. (2026). Bopindolol. Grokipedia.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Patsnap Synapse. (2024). What is the mechanism of Bopindolol Malonate?
  • Creative Proteomics. (n.d.). Isotope Dilution Mass Spectrometry (IDMS).
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.[Link]

  • Farmacia. (2015).
  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis.
  • Britannica. (2025). Isotope dilution. Britannica.
  • Oxford Academic. (2013). Recent Developments in HPLC Analysis of β-Blockers in Biological Samples.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Isotopic Interference in Mass Spectrometry. Benchchem.
  • Benchchem. (2025). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. Benchchem.
  • ResearchGate. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis.
  • Wikipedia. (n.d.). Isotope dilution. Wikipedia.
  • Journal of Analytical Atomic Spectrometry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Royal Society of Chemistry.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • ResearchGate. (2025). Fast and sensitive analysis of beta blockers by ultra-highperformance liquid chromatography coupled with ultrahigh-resolution TOF mass spectrometry.
  • LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3.
  • PubMed Central (PMC). (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis.
  • Benchchem. (2025). Technical Support Center: Isotopic Interference in Mass Spectrometry. Benchchem.
  • PubMed Central (PMC). (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • U.S. Food and Drug Administration (FDA). (2022).
  • European Medicines Agency (EMA). (2022).
  • European Medicines Agency (EMA). (2011).
  • Benchchem. (n.d.). Application Note: A Validated LC-MS/MS Method for the Quantification of (S)-Bucindolol in Human Plasma. Benchchem.
  • Spectroscopy Online. (n.d.). A Pragmatic Approach to Managing Interferences in ICP-MS. Spectroscopy Online.
  • PubMed. (n.d.). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies.
  • YouTube. (2025). What Are Common Interferences In ICP-MS? - Chemistry For Everyone. YouTube.
  • PubMed. (n.d.). Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system.
  • MDPI. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI.
  • MDPI. (n.d.). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. MDPI.
  • Thermo Fisher Scientific. (n.d.). Study of β-agonist Residues in Animal-derived Foods by LC‑MS/MS. Thermo Fisher Scientific.
  • Princeton University. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Macmillan Group.
  • Pharmaffiliates. (n.d.). Bopindolol-impurities.
  • ResearchGate. (n.d.). Total synthesis of deuterated drugs.
  • CymitQuimica. (n.d.). rac Bopindolol. CymitQuimica.
  • Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group.
  • PubMed Central (PMC). (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds.
  • Human Metabolome Database. (2012). Showing metabocard for Bopindolol (HMDB0015696).
  • Fisher Scientific. (n.d.). This compound, TRC 10 mg. Fisher Scientific.

Sources

An In-Depth Technical Guide to the Pharmacology of Racemic Bopindolol and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Pharmacological Refinement

In the landscape of cardiovascular therapeutics, the optimization of existing drug scaffolds remains a cornerstone of innovation. Beta-adrenergic receptor antagonists, or beta-blockers, have been a mainstay in the management of hypertension and other cardiovascular disorders for decades. Bopindolol, a non-selective beta-blocker, distinguishes itself through its prodrug nature and intrinsic sympathomimetic activity (ISA).[1][2] This guide provides a comprehensive technical exploration of racemic bopindolol's pharmacology and delves into the prospective advantages of a strategically deuterated analog. As we navigate the intricate molecular interactions and metabolic pathways, we will underscore the causality behind experimental design, aiming to provide a robust framework for drug development professionals.

Core Pharmacology of Racemic Bopindolol

Bopindolol is a synthetic, long-acting non-selective beta-adrenoceptor antagonist.[3] It is administered as a prodrug, which is rapidly hydrolyzed in the body to its active metabolite.[4]

Mechanism of Action: A Dual-Pronged Approach

Bopindolol's therapeutic effects stem from its interaction with the beta-adrenergic signaling cascade. Its primary mechanism involves the competitive, non-selective blockade of both β1- and β2-adrenergic receptors.[5] This antagonism mitigates the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[3]

A distinguishing feature of bopindolol is its mild intrinsic sympathomimetic activity (ISA).[6] Unlike pure antagonists, bopindolol can partially stimulate beta-adrenergic receptors, albeit to a much lesser extent than full agonists.[7][8] This partial agonism is thought to be beneficial in preventing excessive bradycardia at rest.[3]

The downstream effects of bopindolol's interaction with beta-adrenergic receptors are mediated through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

cluster_membrane Cell Membrane cluster_cytosol Cytosol bopindolol Bopindolol receptor β-Adrenergic Receptor bopindolol->receptor Antagonism & Partial Agonism (ISA) g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↓ Heart Rate) pka->response Phosphorylates Targets

Bopindolol's interaction with the β-adrenergic receptor.
Metabolism and Pharmacokinetics: The Prodrug Advantage

Bopindolol is an ester prodrug that undergoes rapid and extensive hydrolysis by carboxylesterases to its primary active metabolite, a compound known as 18-502.[9] This active metabolite is structurally similar to pindolol.[10] A secondary, less potent active metabolite, 20-785, is also formed.[9][11] The prodrug design contributes to bopindolol's long duration of action.[4]

The active metabolite, 18-502, is a potent beta-blocker, exhibiting significantly higher affinity for both β1 and β2 receptors than the parent compound.[9] The subsequent metabolism of the active metabolites is a critical determinant of the drug's overall pharmacokinetic profile and is the lynchpin for our discussion on deuteration. While specific data on the exact P450 isozymes metabolizing pindolol (and by extension, bopindolol's active metabolite) is not definitively established in all preclinical species, studies on similar beta-blockers like propranolol point towards the involvement of CYP2D6 for ring hydroxylation and CYP1A2 for side-chain oxidation.[3] Pindolol itself undergoes extensive metabolism in the liver, primarily through hydroxylation of the indole ring followed by conjugation.[12][13]

The Deuterated Analog: A Strategy for Enhanced Metabolic Stability

The principles of deuteration in drug design hinge on the kinetic isotope effect. By replacing hydrogen atoms at metabolically vulnerable positions with their heavier, stable isotope deuterium, the carbon-deuterium (C-D) bond becomes stronger than the corresponding carbon-hydrogen (C-H) bond. This can slow the rate of metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family, potentially leading to an improved pharmacokinetic profile.[14][15]

Rationale for Deuteration of a Bopindolol Analog

Given that the active metabolite of bopindolol is structurally related to pindolol, which undergoes oxidative metabolism on the indole ring, a strategic site for deuteration would be on this moiety. Hydroxylation of the indole ring is a common metabolic pathway for pindolol.[1] By deuterating the positions on the indole ring susceptible to CYP-mediated oxidation, we can hypothesize a decrease in the rate of metabolic clearance of the active compound.

Proposed Deuterated Analog: For the purpose of this guide, we will consider a hypothetical deuterated analog, "d-bopindolol," where key hydrogen atoms on the indole nucleus of the active metabolite are replaced with deuterium.

cluster_prodrug Prodrug Activation cluster_active Active Metabolites cluster_metabolism Metabolic Clearance rac_bopindolol rac-Bopindolol active_metabolite Active Metabolite (18-502) rac_bopindolol->active_metabolite Esterase Hydrolysis d_bopindolol d-Bopindolol (Deuterated Prodrug) d_active_metabolite Deuterated Active Metabolite d_bopindolol->d_active_metabolite Esterase Hydrolysis inactive_metabolites Inactive Metabolites active_metabolite->inactive_metabolites CYP450 Oxidation slower_inactive Inactive Metabolites (Slower Formation) d_active_metabolite->slower_inactive Slower CYP450 Oxidation (KIE)

Metabolic pathways of bopindolol and its deuterated analog.

Comparative In Vitro Characterization

A head-to-head comparison of racemic bopindolol and its deuterated analog is essential to validate the proposed advantages of deuteration. The following experimental protocols provide a framework for this characterization.

Receptor Binding Affinity

Objective: To determine and compare the binding affinities (Ki) of the active metabolites of rac-bopindolol and d-bopindolol for β1- and β2-adrenergic receptors.

Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing high densities of β1- (e.g., rat heart) and β2- (e.g., rat lung) adrenergic receptors.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol), and increasing concentrations of the unlabeled competitor (active metabolite of rac-bopindolol or d-bopindolol).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Compoundβ1-Adrenergic Receptor (pKi)β2-Adrenergic Receptor (pKi)
rac-Bopindolol7.44~7.70
Metabolite 18-5029.38~8.07
Metabolite 20-7856.65~8.20
d-Bopindolol (Metabolite)Expected to be similar to 18-502Expected to be similar to 18-502

pKi values are presented as the negative logarithm of the inhibitory constant (Ki). Data for rac-bopindolol and its metabolites are compiled from published studies.[4][11][16][17][18] The values for the deuterated analog are hypothetical, based on the principle that deuteration should not significantly alter receptor binding affinity.

Functional Activity: Intrinsic Sympathomimetic Activity

Objective: To quantify and compare the intrinsic sympathomimetic activity of the active metabolites of rac-bopindolol and d-bopindolol.

Protocol: In Vitro cAMP Assay

  • Cell Culture: Use a cell line expressing a high level of β-adrenergic receptors (e.g., CHO cells stably transfected with the human β2-adrenergic receptor).

  • Cell Stimulation: Treat the cells with increasing concentrations of the test compounds (active metabolites of rac-bopindolol and d-bopindolol) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. Include a full agonist (e.g., isoproterenol) as a positive control.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).[19][20][21]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The intrinsic activity is expressed as the maximal response of the test compound as a percentage of the maximal response of the full agonist.[22][23]

CompoundIntrinsic Sympathomimetic Activity (% of Isoproterenol Max. Response)
rac-Bopindolol (as active metabolite)Mild (e.g., 15-25%)
d-Bopindolol (as active metabolite)Expected to be similar to rac-bopindolol

The ISA value for rac-bopindolol is an estimate based on its known mild partial agonist activity.[24] The value for the deuterated analog is hypothetical.

Comparative In Vivo Pharmacokinetic Profiling in a Preclinical Model

Objective: To compare the pharmacokinetic profiles of rac-bopindolol and d-bopindolol following oral administration in rats.

Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats.

  • Drug Administration: Administer a single oral dose of either rac-bopindolol or d-bopindolol to separate groups of rats.

  • Blood Sampling: Collect serial blood samples from the tail vein or via a cannulated vessel at predetermined time points post-dose.

  • Plasma Preparation and Analysis: Process the blood samples to obtain plasma. Quantify the concentrations of the parent drug and its active metabolite(s) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) for both the parent drug and the active metabolite using non-compartmental analysis.

start Oral Administration absorption GI Absorption start->absorption distribution Systemic Distribution absorption->distribution metabolism Hepatic Metabolism distribution->metabolism elimination Excretion distribution->elimination metabolism->elimination

Workflow for an in vivo pharmacokinetic study.
Parameterrac-Bopindolol (Active Metabolite)d-Bopindolol (Active Metabolite) - Predicted
Cmax (ng/mL)~20-30Higher
Tmax (h)~2-4Similar or slightly longer
AUC (ng*h/mL)~200-300Significantly Higher
Half-life (t1/2) (h)~6-10Longer
Clearance (CL/F) (L/h/kg)ModerateLower

Pharmacokinetic parameters for the active metabolite of rac-bopindolol are estimates based on human data and may vary in rats.[25][26] The predicted values for the deuterated analog are hypothetical and based on the expected decrease in metabolic clearance due to the kinetic isotope effect.

Data Interpretation and Future Directions

The anticipated outcome of these comparative studies is that the deuterated analog of bopindolol will exhibit a similar pharmacodynamic profile (receptor binding and ISA) but a significantly improved pharmacokinetic profile compared to the parent compound. Specifically, the deuterated analog is expected to have a longer half-life and greater systemic exposure (AUC) due to reduced metabolic clearance.

These potential advantages could translate into a more favorable clinical profile, including less frequent dosing, improved patient compliance, and a more consistent therapeutic effect. Further non-clinical and clinical studies would be required to confirm these hypotheses and to fully characterize the safety and efficacy of the deuterated compound.

Conclusion

The strategic deuteration of a bopindolol analog represents a scientifically grounded approach to enhancing the pharmacokinetic properties of this established beta-blocker. By leveraging the kinetic isotope effect to slow metabolic degradation, it is plausible to develop a "best-in-class" molecule with a more favorable dosing regimen and potentially improved therapeutic index. The experimental framework outlined in this guide provides a clear and robust pathway for the preclinical evaluation of such a deuterated analog, underscoring the enduring value of medicinal chemistry innovations in refining and advancing pharmacotherapy.

References

  • Cardiovascular Drug Reviews. (2001). Bopindolol: pharmacological basis and clinical implications. Cardiovascular Drug Reviews, 19(1), 9-24.
  • Nagatomo, T., et al. (2000). Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method. Methods and Findings in Experimental and Clinical Pharmacology, 22(7), 531-536.
  • Nagatomo, T., et al. (1995). Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay. Japanese Journal of Pharmacology, 69(3), 247-253.
  • Nagatomo, T., et al. (1995). Alpha-1 and Beta-Adrenergic Receptor Blocking Potencies of Bopindolol and Its Two Metabolites (18-502 and 20-785) as Assessed by Radioligand Binding Assay Methods. General Pharmacology: The Vascular System, 26(4), 743-747.
  • Hosohata, Y., et al. (1994). The affinity of bopindolol and its two metabolites for a beta 2-adrenoceptor in the bovine mesenteric artery. Biological & Pharmaceutical Bulletin, 17(9), 1296-1298.
  • Guentert, T. W., & Øie, S. (1982). Pharmacokinetics of pindolol in humans and several animal species. Journal of Pharmaceutical Sciences, 71(11), 1253-1261.
  • Nagatomo, T., et al. (1995). Alpha-1 and Beta-Adrenergic Receptor Blocking Potencies of Bopindolol and Its Two Metabolites (18-502 and 20-785) as Assessed by Radioligand Binding Assay Methods. General Pharmacology: The Vascular System, 26(4), 743-747.
  • Meier, J. (1982). Metabolites of Pindolol in Different Animal Species. Xenobiotica, 12(1), 45-53.
  • Masubuchi, Y., et al. (1994). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug Metabolism and Disposition, 22(6), 909-915.
  • Baily, R. R., & Neale, T. J. (1976). Metabolism of propranolol by rat liver microsomes and its inhibition by phenothiazine and tricyclic antidepressant drugs. Biochemical Pharmacology, 25(15), 1720-1723.
  • Drugs.com. (n.d.). Pindolol: Package Insert / Prescribing Information. Retrieved from [Link]

  • Masubuchi, Y., et al. (1992). Activation of Propranolol and Irreversible Binding to Rat Liver Microsomes: Strain Differences and Effects of Inhibitors. Biochemical Pharmacology, 43(3), 635-637.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pindolol. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • National Center for Biotechnology Information. (n.d.). Pindolol. In PubChem. Retrieved from [Link]

  • Bristow, M. R., et al. (2002). Bucindolol displays intrinsic sympathomimetic activity in human myocardium. Journal of the American College of Cardiology, 40(9), 1643-1651.
  • Patsnap. (2024). Pharmacology of Pindolol. Retrieved from [Link]

  • Gugler, R., & Bodem, G. (1983). Pharmacokinetic Comparison of Pindolol With Other Beta-Adrenoceptor-Blocking Agents. American Journal of Cardiology, 52(1), 2A-8A.
  • Holmes, D., et al. (1991). Steady state pharmacokinetics of hydrolysed bopindolol in young and elderly men. European Journal of Clinical Pharmacology, 41(2), 175-178.
  • Proteomics & Metabolomics. (2025). β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro. Proteomics & Metabolomics, 13(4), e70092.
  • Wensing, G., et al. (1990). Pharmacokinetics After a Single Oral Dose of Bopindolol in Patients With Cirrhosis. European Journal of Clinical Pharmacology, 39(6), 569-572.
  • Harron, D. W., Goa, K. L., & Langtry, H. D. (1991). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 41(1), 130-149.
  • Aellig, W. H. (1982). Clinical pharmacology of pindolol. American Heart Journal, 104(2 Pt 2), 346-355.
  • Kostis, J. B., et al. (1982). Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone. The American Journal of Cardiology, 49(2), 486-491.
  • Imrie, C. W., & MacSween, R. N. (1978). Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents. European Journal of Clinical Pharmacology, 13(1), 1-4.
  • PharmGKB. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. Retrieved from [Link]

  • J-STAGE. (1995). Biological and Pharmaceutical Bulletin, 18(8). Retrieved from [Link]

  • Nagatomo, T., et al. (2001). Bopindolol: pharmacological basis and clinical implications. Cardiovascular Drug Reviews, 19(1), 9-24.
  • Lynch, J. J., & Clarke, T. (2005). Role of cytochrome P450 in drug interactions. Journal of Clinical Pharmacy and Therapeutics, 30(6), 541-550.
  • Clinical Learning. (2024, November 30). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures [Video]. YouTube.

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Fate of rac-Bopindolol-d9

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies used to investigate the in vitro metabolic fate of racemic Bopindolol-d9. It is intended for researchers, scientists, and professionals in drug development who are familiar with the principles of drug metabolism and bioanalytical techniques. We will delve into the rationale behind experimental designs, provide detailed protocols, and discuss the interpretation of results, grounding our discussion in established scientific principles.

Introduction: Bopindolol and the Rationale for Deuteration

Bopindolol is a non-selective beta-adrenergic receptor antagonist with partial agonist activity, prescribed for the management of hypertension and angina pectoris.[1][2] It is administered as a prodrug, which is rapidly hydrolyzed in the body to its pharmacologically active metabolite.[2][3] Understanding the metabolic pathways of a drug candidate is a cornerstone of preclinical development, providing critical insights into its efficacy, potential toxicity, and drug-drug interaction profile.

In vitro models are indispensable tools in these early-stage investigations. They offer a controlled environment to study metabolic pathways using systems like human liver microsomes (HLMs), which are rich in key drug-metabolizing enzymes such as cytochrome P450s (CYPs).[4][5][6]

1.1 The Role of Stable Isotope Labeling (SIL)

To facilitate the unambiguous identification of drug-related material in complex biological matrices, this guide focuses on rac-Bopindolol-d9, a deuterated analog of the parent drug. The incorporation of deuterium (a stable, heavier isotope of hydrogen) offers several distinct advantages:

  • Metabolic Fate Tracking: Deuterated compounds serve as excellent tracers, allowing researchers to easily distinguish the drug and its metabolites from endogenous compounds in mass spectrometry analysis.[7]

  • Simplified Metabolite Identification: The mass shift of +9 atomic mass units (amu) creates a unique isotopic signature, making it simpler to identify potential metabolites during data processing.[7]

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[8] If a C-H bond is cleaved during a rate-limiting metabolic step, replacing hydrogen with deuterium can slow down the reaction.[8][9][10] This phenomenon, known as the KIE, can be leveraged to probe metabolic mechanisms and potentially develop "deuterated drugs" with improved pharmacokinetic profiles.[8][9]

This guide will walk through a robust in vitro workflow to characterize the metabolic profile of rac-Bopindolol-d9.

Known Biotransformation of Bopindolol

Bopindolol's metabolism is characterized by two primary pathways. As a prodrug, it first undergoes extensive hepatic metabolism where the ester linkage is hydrolyzed to form its main active metabolite.[3][11][12] Further biotransformation of the active metabolite can occur, and studies have identified metabolites such as 18-502 and 20-785, which also possess beta-blocking activity.[13][14][15] The major enzymes responsible for the metabolism of many beta-blockers include cytochrome P450 isozymes, particularly CYP2D6 and CYP3A4.[3][16] Human esterases, such as carboxylesterases (hCES), are crucial for the hydrolysis of ester-containing prodrugs.[17]

Our in vitro investigation will aim to confirm these pathways for the deuterated analog and identify any novel metabolites.

In Vitro Experimental Design and Rationale

The cornerstone of our investigation will be an incubation study using pooled human liver microsomes (HLMs).

3.1 Choice of In Vitro System: Human Liver Microsomes (HLMs)

HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[6] They are a cost-effective and widely used model for several reasons:

  • Enzyme Richness: HLMs contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][5][6]

  • High-Throughput Amenability: The preparation and use of microsomes are well-established and can be adapted for high-throughput screening of new chemical entities.[4]

  • Predictive Value: Data from HLM studies are crucial for predicting in vivo hepatic clearance and evaluating potential CYP-related drug-drug interactions.[6]

While HLMs are excellent for studying CYP-mediated and other microsomal enzyme activities, it's important to note they lack the full complement of enzymes found in intact hepatocytes, such as cytosolic enzymes and complete Phase II conjugation pathways.[6][18] For Bopindolol, which is an ester prodrug, cytosolic esterases also play a key role, which can be studied using the S9 fraction (microsomal and cytosolic components) or primary hepatocytes.[4][18] This guide will focus on the HLM model as the primary screening tool.

3.2 Experimental Workflow Overview

The overall experimental process follows a logical sequence from incubation to data analysis. This workflow is designed to ensure data integrity and reproducibility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Reagents (Buffer, Cofactors, Substrate) E1 Incubate rac-Bopindolol-d9 with Human Liver Microsomes P1->E1 E2 Terminate Reaction (e.g., Acetonitrile Crash) E1->E2 E3 Sample Preparation (Protein Precipitation, Centrifugation) E2->E3 A1 LC-MS/MS Analysis (Chromatographic Separation & Mass Detection) E3->A1 A2 Data Processing (Peak Detection, Background Subtraction) A1->A2 A3 Metabolite Identification (Mass Shift Analysis, Fragmentation) A2->A3

Caption: High-level workflow for in vitro metabolism studies.

Detailed Experimental Protocol: HLM Incubation

This protocol provides a step-by-step method for the incubation of rac-Bopindolol-d9 with pooled human liver microsomes.

4.1 Materials and Reagents

  • rac-Bopindolol-d9 (Test Article)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade, containing an internal standard

  • Control compound (e.g., Testosterone, a known CYP3A4 substrate)

  • Deionized Water

4.2 Incubation Procedure

Causality Note: All incubations should be performed in duplicate or triplicate to ensure statistical validity. Controls are essential to validate the enzymatic process. A "-NADPH" control confirms that metabolism is cofactor-dependent, and a "-Microsomes" control accounts for any non-enzymatic degradation of the substrate.

  • Preparation: On ice, prepare a master mix containing phosphate buffer and the NADPH regeneration system.

  • Pre-incubation: In microcentrifuge tubes, add the required volume of the master mix and the microsomal protein. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Rationale: Pre-warming the enzyme/cofactor mix ensures the reaction starts immediately at the optimal temperature upon substrate addition.

  • Initiate Reaction: Add rac-Bopindolol-d9 (typically from a concentrated stock in a solvent like DMSO, ensuring the final solvent concentration is low, e.g., <0.2%) to start the reaction.[4] The typical substrate concentration ranges from 1–10 µM to simulate in vivo conditions.[4]

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be selected to ensure sufficient metabolite formation without significant substrate depletion.

  • Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.

    • Rationale: Acetonitrile serves two purposes: it denatures the microsomal enzymes, halting all metabolic activity, and it precipitates the proteins, which is the first step in sample clean-up.[19]

  • Sample Preparation for LC-MS/MS: a. Vortex the terminated samples vigorously. b. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[20] c. Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

Table 1: Example Incubation Conditions

Parameter Condition Rationale
Microsome Concentration 0.5 mg/mL Standard concentration for metabolic stability and profiling assays.[5]
Substrate Concentration 1 µM Physiologically relevant and ensures enzyme kinetics are not saturated.
NADPH System 1 mM NADP+, 10 mM G6P Ensures a sustained supply of NADPH, the essential cofactor for CYP enzymes.[5]
Buffer 100 mM Potassium Phosphate, pH 7.4 Maintains physiological pH for optimal enzyme activity.
Incubation Temperature 37°C Mimics human body temperature.
Incubation Time 60 minutes Allows for sufficient formation of primary and potentially secondary metabolites.

| Final DMSO Concentration | < 0.2% (v/v) | Minimizes solvent-induced inhibition of metabolic enzymes.[4] |

Bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for metabolite identification and quantification due to its high sensitivity, selectivity, and ability to provide structural information.[21][22][23][24]

5.1 Principle of Operation

  • Liquid Chromatography (LC): The sample extract is injected into an HPLC or UHPLC system.[21] Compounds are separated based on their physicochemical properties (e.g., polarity) as they pass through a column. A reversed-phase C18 column is commonly used for separating moderately polar compounds like Bopindolol and its metabolites.[24]

  • Mass Spectrometry (MS): As compounds elute from the LC column, they enter the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where they are ionized. The instrument then separates these ions based on their mass-to-charge ratio (m/z).[25] For metabolite identification, high-resolution mass spectrometers (HRMS) like Orbitrap or TOF analyzers are preferred as they provide highly accurate mass measurements, facilitating the determination of elemental compositions.[19][25]

5.2 Metabolite Identification Strategy

The core of the analysis involves comparing the LC-MS data from the incubated sample with the control samples. The d9-label is key to this process.

  • Parent Drug: First, locate the parent rac-Bopindolol-d9 peak in the chromatogram.

  • Metabolite Hunting: Search the data for peaks that are present in the +NADPH samples but absent or significantly lower in the -NADPH controls. The deuterium label is critical here; any drug-related metabolite will also contain the d9-label, making it stand out from the biological background.

  • Mass Shift Analysis: Compare the accurate mass of potential metabolite peaks to the parent drug. Common metabolic biotransformations correspond to specific mass shifts.

Table 2: Common Metabolic Biotransformations and Corresponding Mass Shifts

Biotransformation Mass Change (Da) Description
Hydrolysis (Ester) -104.0524 Cleavage of the benzoyl ester group from Bopindolol.
Hydroxylation +15.9949 Addition of an oxygen atom (e.g., on the indole ring or alkyl chain).
N-dealkylation -56.0990 Removal of the tert-butyl group.
Carboxylation +29.9977 Oxidation of a methyl group to a carboxylic acid.

| Glucuronidation | +176.0321 | Phase II conjugation with glucuronic acid (requires UDPGA cofactor). |

  • MS/MS Fragmentation: To confirm the structure of a potential metabolite, perform tandem mass spectrometry (MS/MS). In this technique, the ion of interest is isolated and fragmented. By comparing the fragmentation pattern of the metabolite to that of the parent drug, the site of metabolic modification can often be deduced.[19][26]

Predicted Metabolic Fate and Data Interpretation

Based on known pathways for Bopindolol and related beta-blockers, we can predict the primary metabolites of rac-Bopindolol-d9.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent rac-Bopindolol-d9 (Prodrug) met1 Hydrolyzed Bopindolol-d9 (Active Metabolite) parent->met1 Esterase (-104 Da) met2 Hydroxylated Metabolite-d9 met1->met2 CYP450 (+16 Da) met3 Glucuronide Conjugate-d9 met2->met3 UGT (+176 Da)

Caption: Predicted metabolic pathway of rac-Bopindolol-d9.

Interpretation:

  • Ester Hydrolysis: The most prominent metabolic pathway is expected to be the hydrolysis of the benzoate ester, catalyzed by esterases, to form the active drug (Hydrolyzed Bopindolol-d9).[3] This will result in a metabolite with an m/z that is 104.0524 Da lower than the parent compound.

  • Oxidative Metabolism: The hydrolyzed metabolite is a substrate for CYP450 enzymes. Hydroxylation (+15.9949 Da) is a common reaction, likely occurring on the indole ring system.[13][14] The specific CYP isozymes involved (e.g., CYP2D6, CYP3A4) could be identified in subsequent experiments using recombinant enzymes or specific chemical inhibitors.[5]

  • Phase II Conjugation: The hydroxylated metabolites can be further conjugated by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronides (+176.0321 Da) for excretion. Note that standard HLM incubations may not capture this efficiently without the addition of the specific cofactor UDPGA.

Conclusion

This technical guide outlines a robust and scientifically sound approach for elucidating the in vitro metabolic fate of rac-Bopindolol-d9. By combining the strategic use of stable isotope labeling with well-established in vitro models like human liver microsomes and advanced analytical techniques like high-resolution LC-MS/MS, researchers can confidently identify and structurally characterize key metabolites. The insights gained from these studies are fundamental to understanding the drug's disposition, predicting its in vivo behavior, and ensuring its safety and efficacy as it moves through the development pipeline.

References

  • Gajula, S. N., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In ResearchGate. Retrieved from [Link]

  • Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 2(3), 259-281. Retrieved from [Link]

  • Wikipedia. (2024). Deuterated drug. Retrieved from [Link]

  • Timmins, G. S. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 203-209. Retrieved from [Link]

  • Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 290, 163-184. Retrieved from [Link]

  • Jortani, S. A., & Valdes, R. Jr. (1997). Analytical problems encountered during high-performance liquid chromatographic separation and coulometric detection of bopindolol metabolites in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 692(1), 133-139. Retrieved from [Link]

  • Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bopindolol Malonate? Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

  • Murdoch, D., & McTavish, D. (1991). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 41(1), 130-149. Retrieved from [Link]

  • Marques, C., Lamego, I., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100868. Retrieved from [Link]

  • LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]

  • O'Brien, R., & Chiaramonte, M. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Journal of Mass Spectrometry and Advances in the Clinical Lab, 31, 1-13. Retrieved from [Link]

  • Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology, 828, 235-246. Retrieved from [Link]

  • Scribd. (n.d.). Metabolite Identification and Quantification in LC-MS Based Metabolomics. Retrieved from [Link]

  • Umeda, T., & Watanabe, K. (1993). Antioxidative Action of the Beta-Adrenoceptor Antagonist Bopindolol and Its Metabolite 18-502. General Pharmacology: The Vascular System, 24(5), 1167-1172. Retrieved from [Link]

  • Dunn, W. B., & Ellis, D. I. (2005). LC-MS-based metabolomics. TrAC Trends in Analytical Chemistry, 24(4), 285-294. Retrieved from [Link]

  • Staessen, J., & Fiocchi, R. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 727. Retrieved from [Link]

  • Johnston, A., & Warrington, S. (1988). The effect of renal impairment on the pharmacokinetics and metabolism of bopindolol. British Journal of Clinical Pharmacology, 26(S2), 229S-235S. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Bopindolol (HMDB0015696). Retrieved from [Link]

  • Holmes, D., Nuesch, E., et al. (1991). Steady state pharmacokinetics of hydrolysed bopindolol in young and elderly men. European Journal of Clinical Pharmacology, 41(2), 175-178. Retrieved from [Link]

  • Nagatomo, T., & Tsuchihashi, H. (1989). Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay. Japanese Journal of Pharmacology, 50(3), 247-254. Retrieved from [Link]

  • Ikomi, F., & Uchida, Y. (1990). Bopindolol: A Slowly Dissociating Antagonist From the Beta-Adrenoceptors in Guinea Pig Atria. Journal of Pharmacobio-Dynamics, 13(10), 618-624. Retrieved from [Link]

  • Urbanek, M., & Krivankova, L. (2002). Determination of bopindolol in pharmaceuticals by capillary isotachophoresis. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 627-633. Retrieved from [Link]

  • Wsól, A., & Skibinski, R. (2021). A preliminary metabolites identification of a novel compound with β-adrenolytic activity. Acta Pharmaceutica, 71(2), 249-262. Retrieved from [Link]

  • van den Meiracker, A. H., & Man in 't Veld, A. J. (1987). Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol. Journal of Cardiovascular Pharmacology, 10 Suppl 11, S68-S74. Retrieved from [Link]

  • Richter, T., & Meyer, M. R. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Toxicology Letters, 232(1), 191-197. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]

  • Wishart, D. S. (2009). Analytical Approaches to Metabolomics and Applications to Systems Biology. Seminars in Nephrology, 29(3), 236-247. Retrieved from [Link]

  • Pofíl, V., & Fedeleöová, V. (1990). Bopindolol: Czechoslovak experience with a new beta blocker in the treatment of hypertension. Cor et Vasa, 32(4), 282-290. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing and Application of rac Bopindolol-d9 for Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Whitepaper for Drug Development Professionals, Pharmacokineticists, and Research Scientists

This guide serves as a technical resource for researchers utilizing rac Bopindolol-d9. Moving beyond a simple product overview, we will explore the critical aspects of supplier validation, the rationale behind its use as an internal standard, and a detailed, field-proven protocol for its application in pharmacokinetic (PK) studies. The objective is to provide the scientific community with the necessary framework to ensure data integrity and experimental reproducibility when working with this essential analytical tool.

The Molecular Logic: Why this compound is a Superior Internal Standard

Bopindolol is a non-selective β-adrenoceptor antagonist that functions as a prodrug for pindolol.[1][2] Its primary mechanism involves blocking both β1 and β2 adrenergic receptors, which leads to reduced heart rate and blood pressure, making it effective in managing hypertension and angina pectoris.[1][3][4] Bopindolol is also noted for its intrinsic sympathomimetic activity (ISA), which means it can partially stimulate the β-adrenergic receptors it blocks, mitigating excessive bradycardia.[1][3][5]

For quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an ideal internal standard (IS) is required to correct for variations during sample processing and analysis.[6] This is where this compound, a stable isotope-labeled (SIL) version of the parent drug, becomes indispensable.

The Deuteration Advantage: The nine deuterium atoms (d9) incorporated into the molecule give it a mass increase of 9 Daltons compared to the unlabeled Bopindolol. This mass shift is the key.

  • Near-Identical Physicochemical Properties: Deuterium is chemically similar to hydrogen.[7] Therefore, this compound has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the native Bopindolol. This co-elution is critical for accurate correction.[8]

  • Mass Spectrometric Distinction: Despite these similarities, the mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard simultaneously but independently.[7]

  • Correction for Matrix Effects: Biological samples like plasma are complex matrices that can suppress or enhance the analyte's signal during ionization. Since the SIL-IS experiences the same matrix effects as the analyte, the ratio of their signals remains constant, ensuring accurate quantification.[6]

G cluster_0 Sample Processing cluster_1 LC-MS/MS Analysis A Analyte (Bopindolol) + IS (Bopindolol-d9) in Plasma B Extraction (e.g., Protein Precipitation) A->B C Variable loss of Analyte and IS B->C F Signal Suppression or Enhancement (Matrix Effect) B->F Identical Behavior D Co-elution from LC Column C->D E Ionization (ESI) D->E E->F G MS/MS Detection F->G H Peak Area Ratio (Analyte / IS) Remains Constant G->H

Caption: The principle of using a deuterated internal standard to correct for analytical variability.

Supplier Qualification: A Protocol for Ensuring Analytical Integrity

The quality of your this compound is paramount. Impurities, whether chemical or isotopic, can compromise the validity of an entire study. A rigorous supplier vetting process must be employed. The cornerstone of this process is a meticulous review of the Certificate of Analysis (CoA).

Key Parameters for the Certificate of Analysis

A comprehensive CoA from a reputable supplier, such as Toronto Research Chemicals (TRC) or LGC Standards, is a non-negotiable requirement.[9][10] The following table outlines the critical data points to verify.

ParameterSpecification & MethodRationale & Importance
Identity & Structure Conforms to structure via ¹H-NMR, MSConfirms the correct molecule has been synthesized and the deuterium labels are in the expected positions.
Chemical Purity ≥98% (typically by HPLC or UPLC)Ensures that other compounds are not present to interfere with the analysis or cause unexpected biological effects.
Isotopic Purity ≥98% Deuterium Enrichment (by Mass Spec)Guarantees a minimal contribution from unlabeled Bopindolol in the internal standard, which is crucial for assay sensitivity and accuracy at the lower limit of quantification (LLOQ).[7]
Molecular Formula C₂₃H₁₉D₉N₂O₃[9][11]Verifies the correct elemental composition.
Molecular Weight ~389.54 g/mol [9][11]Confirms the mass, accounting for the nine deuterium atoms.
Appearance White to Off-White SolidA basic but important check for gross contamination or degradation.
Solubility Data in relevant solvents (e.g., Methanol, DMSO)Provides essential practical information for the accurate preparation of stock solutions.

Experimental Protocol: Quantification of Bopindolol in Human Plasma

This section provides a representative bioanalytical method for a preclinical or clinical pharmacokinetic study.

Reagents and Solutions
  • Blank Matrix: K₂EDTA human plasma.

  • Analyte Stock: Bopindolol (1 mg/mL in methanol).

  • Internal Standard Stock: this compound (1 mg/mL in methanol).

  • Working Solutions: Serial dilutions of the analyte stock are made in 50:50 methanol:water to prepare calibration curve (CC) and quality control (QC) standards.

  • IS Working Solution: The IS stock is diluted to a fixed concentration (e.g., 100 ng/mL) in methanol.[12]

  • Precipitation Agent: Ice-cold acetonitrile containing 0.1% formic acid.

Sample Preparation Workflow (Protein Precipitation)

Caption: A standard protein precipitation workflow for plasma sample clean-up.

Step-by-Step Methodology
  • Sample Aliquoting: Arrange pre-labeled 1.5 mL microcentrifuge tubes. To each tube, add 100 µL of the appropriate sample (calibration standard, QC, or unknown study sample).

  • Internal Standard Spiking: Add 25 µL of the IS working solution to every tube except for the blank matrix sample. Vortex briefly to mix. This step is critical as the IS must be added early to account for variability in all subsequent steps.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The organic solvent causes proteins to denature and precipitate out of the solution.

  • Mixing: Cap the tubes and vortex vigorously for 1 minute to ensure complete mixing and efficient protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins into a tight plug at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system. The system will be configured to monitor specific mass transitions for both Bopindolol and this compound.

Data Analysis and Interpretation

A calibration curve is generated by plotting the peak area ratio (Bopindolol peak area / Bopindolol-d9 peak area) against the known concentration of the calibration standards. A linear regression model is then applied. The concentrations of Bopindolol in the QC and unknown samples are calculated from their measured peak area ratios using this regression equation. The resulting concentration-time data for the unknown samples are then used to determine key pharmacokinetic parameters like Cmax, Tmax, and AUC.

Conclusion

The reliability of pharmacokinetic and other quantitative bioanalytical studies rests on the foundation of high-quality reagents and robust, well-validated methods. This compound stands as the gold standard internal standard for the quantification of Bopindolol. By implementing a stringent supplier qualification process focused on the Certificate of Analysis and employing a validated bioanalytical protocol as outlined in this guide, researchers can ensure the generation of accurate, reproducible, and defensible scientific data.

References

  • Bopindolol: pharmacological basis and clinical implications. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of Bopindolol Malonate? (2024, July 17). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

  • What is Bopindolol Malonate used for? (2024, June 14). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

  • Bopindolol. (2026, January 8). Grokipedia. Retrieved January 16, 2026, from [Link]

  • Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography Tandem–Mass Spectrometry. (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]

  • Tzanova, M., et al. (2020). Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma. Pharmacia. Retrieved January 16, 2026, from [Link]

  • Mirowska-Guzel, D., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? PubMed. Retrieved January 16, 2026, from [Link]

  • Adamowicz, P., et al. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. PubMed Central. Retrieved January 16, 2026, from [Link]

  • Atmakuri, L. R., et al. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science. Retrieved January 16, 2026, from [Link]

  • Atmakuri, L. R., et al. (2025). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science. Retrieved January 16, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). CRO SPLENDID LAB. Retrieved January 16, 2026, from [Link]

  • Sharma, R., et al. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Deuterated Internal Standard: Significance and symbolism. (2025, August 18). SciSpace. Retrieved January 16, 2026, from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). IJRPR. Retrieved January 16, 2026, from [Link]

Sources

Certificate of Analysis: rac Bopindolol-d9 - A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and scientific rationale behind the issuance of a Certificate of Analysis (CoA) for rac Bopindolol-d9. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical quality attributes of this isotopically labeled internal standard and the rigorous testing required to ensure its identity, purity, and suitability for quantitative bioanalytical studies.

Introduction: The Critical Role of a Certificate of Analysis for Isotopically Labeled Standards

In modern drug discovery and development, stable isotope-labeled internal standards are indispensable for accurate quantification in complex biological matrices.[1] this compound, a deuterated analog of the beta-blocker Bopindolol, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its chemical and physical properties closely mirror the unlabeled analyte, ensuring similar extraction efficiency and chromatographic behavior, while its distinct mass allows for clear differentiation by the mass spectrometer.[2]

A Certificate of Analysis is more than a mere statement of quality; it is a testament to the rigorous scientific validation a reference standard has undergone. It provides the end-user with the necessary data to confidently utilize the material in their assays, ensuring the accuracy, precision, and reproducibility of their results. This guide will deconstruct a typical CoA for this compound, detailing the scientific principles and experimental protocols behind each analytical test.

Physicochemical Characterization of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its characterization. These properties are foundational to its behavior in analytical systems.

PropertySpecification
Chemical Name [1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate
Synonyms (±)-Bopindolol-d9, 1-[(1,1-Dimethylethyl-d9)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol 2-Benzoate
CAS Number 1794891-82-9
Molecular Formula C₂₃H₁₉D₉N₂O₃
Molecular Weight 389.54 g/mol
Appearance White to off-white solid

Source: Information compiled from multiple chemical supplier databases.[3]

Structural Elucidation and Identity Confirmation

Confirming the chemical structure of this compound is of paramount importance. A combination of spectroscopic techniques is employed to provide an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure at the atomic level. For this compound, both ¹H-NMR and ¹³C-NMR are utilized.

Expertise & Experience: The ¹H-NMR spectrum is expected to show a significant reduction in the signal intensity corresponding to the tert-butyl group protons, confirming the successful deuteration at this position. The remaining proton signals of the Bopindolol scaffold should be consistent with the non-labeled compound's spectrum.[4][5] ¹³C-NMR provides a map of the carbon skeleton, and the chemical shifts should align with those expected for the Bopindolol structure.[4][5]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the proton signals and assign the chemical shifts for both ¹H and ¹³C spectra, comparing them to a reference spectrum of non-labeled Bopindolol or to literature data.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for providing a highly accurate mass measurement.

Expertise & Experience: The mass spectrum should exhibit a prominent molecular ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]⁺ at m/z 390.29 for C₂₃H₁₉D₉N₂O₃). The isotopic distribution pattern will be distinct from the non-labeled Bopindolol due to the presence of nine deuterium atoms.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure elution of the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Full scan for molecular weight confirmation and product ion scan for fragmentation analysis.

    • Collision Energy: Optimized to induce characteristic fragmentation.

  • Data Interpretation: The full scan will confirm the mass of the parent ion. The product ion scan will reveal the fragmentation pattern, which should be consistent with the structure of Bopindolol, with mass shifts corresponding to the deuterated fragments.

Purity Assessment

Ensuring the chemical and isotopic purity of this compound is critical for its use as an internal standard.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the chemical purity of pharmaceutical reference standards.[6][7]

Trustworthiness: The method is validated for specificity, linearity, accuracy, and precision to ensure reliable purity measurements. The peak area percentage of the main component is used to calculate the chemical purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio is optimized for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: A wavelength of maximum absorbance for Bopindolol (e.g., around 220 nm).

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Sample Preparation: Prepare a solution of this compound of known concentration in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram.

  • Calculation: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

ParameterTypical Specification
Purity (by HPLC) ≥ 98.0%
Isotopic Purity by Mass Spectrometry

The isotopic purity, or isotopic enrichment, is a critical parameter for a deuterated standard. It is determined by mass spectrometry, which can distinguish between the deuterated and non-deuterated forms of the molecule.

Expertise & Experience: The isotopic purity is calculated by comparing the peak intensity of the deuterated molecule to the sum of the intensities of all isotopic variants. A high isotopic purity (typically >98%) is essential to minimize any contribution of the internal standard signal to the analyte signal.

  • Methodology: The LC-MS method described in section 3.2 is used.

  • Data Analysis:

    • Acquire the mass spectrum in full scan mode, focusing on the molecular ion cluster.

    • Measure the peak intensities of the deuterated species (d9) and any lower deuterated (d0 to d8) and higher isotopic species.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(d9) / (Sum of Intensities of all isotopic species)] * 100

ParameterTypical Specification
Isotopic Purity ≥ 98%

Analysis of Residual Solvents

Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[8] Their presence is a safety concern and is controlled according to pharmacopeial guidelines such as USP <467>.[9][10][11]

Authoritative Grounding: The analysis of residual solvents is performed using Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID), a method prescribed by the United States Pharmacopeia (USP).

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector.

  • Sample Preparation: Accurately weigh a specified amount of this compound into a headspace vial and add a suitable diluent (e.g., dimethyl sulfoxide or water).

  • HS-GC Conditions:

    • Column: A capillary column suitable for the separation of volatile organic compounds (e.g., G43 phase).

    • Oven Temperature Program: A programmed temperature gradient to separate the solvents.

    • Injector and Detector Temperatures: Optimized for the analysis.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: The vial is heated in the headspace autosampler to allow the volatile solvents to partition into the gas phase, which is then injected into the GC.

  • Quantification: The peak areas of any detected solvents are compared to the peak areas of certified reference standards to determine their concentration.

ParameterSpecification
Residual Solvents Conforms to USP <467> limits for Class 1, 2, and 3 solvents.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical characterization of this compound.

Analytical_Workflow cluster_0 Identity & Structure cluster_1 Purity cluster_2 Safety NMR NMR Spectroscopy (¹H and ¹³C) CoA Certificate of Analysis NMR->CoA MS Mass Spectrometry (HRMS) MS->CoA HPLC Chemical Purity (HPLC-UV) HPLC->CoA IsoPurity Isotopic Purity (LC-MS) IsoPurity->CoA ResidualSolvents Residual Solvents (HS-GC-FID) ResidualSolvents->CoA Purity_Assessment_Flow cluster_ChemPurity Chemical Purity cluster_IsoPurity Isotopic Purity Sample This compound Sample HPLC_Prep Prepare Solution Sample->HPLC_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Calc Calculate Area % HPLC_Analysis->HPLC_Calc Result Purity Specification Met? HPLC_Calc->Result MS_Analysis LC-MS Full Scan MS_Prep->MS_Analysis MS_Calc Calculate Isotopic Ratio MS_Analysis->MS_Calc MS_Calc->Result

Caption: Detailed workflow for chemical and isotopic purity assessment.

Conclusion: Ensuring Confidence in Quantitative Analysis

The Certificate of Analysis for this compound is the culmination of a series of rigorous and validated analytical tests. Each test, from structural elucidation by NMR and MS to purity determination by HPLC and isotopic analysis by MS, provides a critical piece of data that, when combined, offers a comprehensive quality profile of the reference standard. This in-depth understanding of the analytical underpinnings of the CoA empowers researchers to use this compound with the highest degree of confidence, ultimately contributing to the generation of reliable and accurate data in their critical research and development endeavors.

References

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Accessed January 16, 2026. [Link]

  • ¹H and ¹³C NMR characteristics of β-blockers. PubMed. Accessed January 16, 2026. [Link]

  • (467) RESIDUAL SOLVENTS. USP-NF. Accessed January 16, 2026. [Link]

  • Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis. Accessed January 16, 2026. [Link]

  • Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. MDPI. Accessed January 16, 2026. [Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. ResolveMass Laboratories Inc. Accessed January 16, 2026. [Link]

  • USP<467> residual solvents. Agilent. Accessed January 16, 2026. [Link]

  • USP <467> Residual solvent determination in pharmaceutical products. SCISPEC. Accessed January 16, 2026. [Link]

  • (PDF) ¹H and ¹³C NMR characteristics of β-blockers. ResearchGate. Accessed January 16, 2026. [Link]

  • Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Accessed January 16, 2026. [Link]

  • Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates. Accessed January 16, 2026. [Link]

Sources

An In-depth Technical Guide to the Comparative Stability of Bopindolol versus rac-Bopindolol-d9

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative chemical stability of the non-selective beta-blocker, bopindolol, and its deuterated isotopologue, rac-Bopindolol-d9. While deuterated compounds are frequently employed as internal standards in bioanalytical assays due to their mass difference and similar chromatographic behavior, their intrinsic chemical stability relative to the parent molecule is a critical parameter that can influence their suitability as long-term standards and provide insights into degradation mechanisms.[1][2][3] This guide delineates the scientific rationale, experimental design, and detailed protocols for a comprehensive stability assessment, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] We will explore the theoretical underpinnings of the kinetic isotope effect on chemical degradation and provide a roadmap for conducting forced degradation studies, developing stability-indicating analytical methods, and interpreting the resulting data.

Introduction: Bopindolol and the Rationale for Deuteration

Bopindolol is a potent, non-selective β-adrenoceptor antagonist utilized in the management of hypertension.[8][9][10] It functions as a prodrug, rapidly metabolized to its active form, pindolol.[8][9][11] The chemical structure of bopindolol, featuring an ester linkage and an indole nucleus, presents potential sites for chemical degradation.[11][12][13][14][15]

rac-Bopindolol-d9 is a deuterated analog of bopindolol where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium.[16][17] Such stable isotope-labeled compounds are invaluable in pharmacokinetic and bioanalytical studies, primarily serving as internal standards for mass spectrometry-based quantification.[1][2][3][18] The rationale for their use stems from their near-identical physicochemical properties to the analyte, leading to similar extraction efficiencies and chromatographic retention times, while their distinct mass allows for separate detection.[1][2]

Beyond its role as an internal standard, the introduction of deuterium can influence the chemical stability of a molecule. This phenomenon, known as the Kinetic Isotope Effect (KIE) , arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[19] This enhanced bond strength can lead to a slower rate of reactions that involve the cleavage of this bond. While extensively studied in the context of metabolic stability, the KIE can also impact chemical degradation pathways.[19] This guide will provide the framework to investigate this potential stability enhancement in rac-Bopindolol-d9 compared to its non-deuterated counterpart.

Chemical Structures

A clear understanding of the molecular structures is fundamental to predicting and analyzing their degradation pathways.

CompoundChemical StructureMolecular FormulaMolecular Weight
Bopindolol[Image of Bopindolol chemical structure]C₂₃H₂₈N₂O₃380.48 g/mol [12][20]
rac-Bopindolol-d9[Image of rac-Bopindolol-d9 chemical structure with deuterium labels on the tert-butyl group]C₂₃H₁₉D₉N₂O₃389.54 g/mol [16]

Below is a DOT language representation of the chemical structures for visualization.

G cluster_bopindolol Bopindolol cluster_bopindolol_d9 rac-Bopindolol-d9 bopindolol bopindolol_d9 Structure not available as a direct image. Deuteration is on the tert-butyl group.

Caption: Chemical structures of Bopindolol and rac-Bopindolol-d9.

Designing a Comparative Stability Study: A Self-Validating System

A robust stability study is designed as a self-validating system, where the analytical methods are proven to be "stability-indicating." This means the method can accurately quantify the parent drug in the presence of its degradation products, excipients, and other potential impurities.[21][22] The core of this is the forced degradation study .[23][24][25][26]

The Principle of Forced Degradation

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products.[23][24][25][26] This serves multiple purposes:

  • Elucidation of Degradation Pathways: It helps identify the likely degradation products under various stress conditions.[25]

  • Development of Stability-Indicating Methods: The generated degradants are used to challenge the analytical method's specificity.[21]

  • Understanding Intrinsic Stability: It provides insights into the molecule's inherent stability.[25]

The following DOT diagram illustrates the logical workflow for the comparative stability study.

G cluster_setup Phase 1: Study Setup & Method Development cluster_forced_degradation Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis & Data Interpretation A Procure Bopindolol & rac-Bopindolol-d9 Standards B Develop & Validate a Stability-Indicating UPLC-MS/MS Method A->B C Subject both compounds to: - Hydrolytic Stress (Acid, Base, Neutral) - Oxidative Stress (H₂O₂) - Photolytic Stress (UV/Vis) - Thermal Stress (Dry Heat) B->C D Quantify remaining parent compound at specified time points C->D E Profile and identify major degradation products C->E F Compare degradation rates and pathways between Bopindolol and rac-Bopindolol-d9 D->F E->F G Assess Kinetic Isotope Effect on chemical stability F->G

Caption: Workflow for the comparative stability study.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for conducting the comparative stability study.

Development of a Stability-Indicating Analytical Method

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method coupled with mass spectrometry (MS) is the preferred analytical technique for this study due to its high specificity and sensitivity.[27][28][29]

Protocol for UPLC-MS/MS Method Development:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) as it is effective for separating moderately polar compounds like bopindolol.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% formic acid in water.

    • Organic Phase (B): 0.1% formic acid in acetonitrile or methanol.

    • Develop a gradient elution method to ensure separation of the parent drug from any potential degradation products. A starting gradient could be 95% A, ramping to 95% B over 5-10 minutes.

  • Mass Spectrometry Conditions:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Determine the precursor and product ions for both bopindolol and rac-bopindolol-d9 for Multiple Reaction Monitoring (MRM) analysis. This will provide high selectivity and sensitivity.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate specificity by analyzing the stressed samples and ensuring that the peaks for degradation products are well-resolved from the parent drug peaks.

Forced Degradation Protocols

For each condition, prepare separate solutions of bopindolol and rac-bopindolol-d9 at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

3.2.1. Hydrolytic Degradation

  • Acid Hydrolysis:

    • Mix the drug solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with 0.1 M NaOH before UPLC-MS/MS analysis.

  • Base Hydrolysis:

    • Mix the drug solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at the same time points.

    • Neutralize with 0.1 M HCl before analysis.

    • Given bopindolol's ester linkage, significant degradation is expected under basic conditions.[30][31]

  • Neutral Hydrolysis:

    • Mix the drug solution with an equal volume of purified water.

    • Incubate at 60°C and follow the same sampling and analysis procedure.

3.2.2. Oxidative Degradation

  • Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at the specified time points.

  • Quench the reaction by adding a small amount of sodium bisulfite solution if necessary, before analysis.

3.2.3. Photolytic Degradation

  • Expose the drug solutions in quartz cuvettes to a photostability chamber with a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4]

  • Simultaneously, keep control samples in the same conditions but wrapped in aluminum foil to protect them from light.

  • Withdraw aliquots at defined intervals for analysis. Beta-blockers have shown susceptibility to phototransformation.[32][33]

3.2.4. Thermal Degradation

  • Store the solid drug substances in a thermostatically controlled oven at a high temperature (e.g., 80°C).

  • At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.

Data Presentation and Interpretation

The data from the forced degradation studies should be presented in a clear and comparative manner.

Quantitative Data Summary

The percentage of the remaining parent drug at each time point for each stress condition should be tabulated.

Table 1: Comparative Degradation of Bopindolol and rac-Bopindolol-d9 under Forced Degradation Conditions

Stress ConditionTime (hours)% Bopindolol Remaining% rac-Bopindolol-d9 Remaining
0.1 M HCl, 60°C 0100100
2
4
8
24
0.1 M NaOH, 60°C 0100100
2
4
8
24
3% H₂O₂, RT 0100100
2
4
8
24
Photolytic 0100100
...
Thermal (80°C) 0100100
...

Note: The empty cells are to be filled with experimental data.

Interpretation of the Kinetic Isotope Effect

The primary hypothesis is that the C-D bonds in the tert-butyl group of rac-bopindolol-d9 will be more resistant to cleavage than the C-H bonds in bopindolol. This would be most evident in degradation pathways where the cleavage of a C-H bond on the tert-butyl group is the rate-determining step. While hydrolytic degradation of the ester and modifications to the indole ring are likely primary degradation pathways for bopindolol, oxidative or photolytic pathways might involve the tert-butyl group.

If rac-bopindolol-d9 shows significantly less degradation under a specific stress condition compared to bopindolol, it would suggest a protective effect due to deuteration. The degradation rate constants (k) for both compounds under each condition can be calculated, and the ratio kH/kD will quantify the kinetic isotope effect.

The following DOT diagram illustrates the potential degradation pathways and the hypothesized influence of deuteration.

G cluster_main Potential Degradation Pathways of Bopindolol cluster_d9 Hypothesized Impact of Deuteration (rac-Bopindolol-d9) Bopindolol Bopindolol Hydrolysis Hydrolysis (Ester Cleavage) Bopindolol->Hydrolysis Major Pathway Oxidation Oxidation (Indole Ring/Side Chain) Bopindolol->Oxidation Photolysis Photolysis (Multiple Pathways) Bopindolol->Photolysis KIE Kinetic Isotope Effect (Stronger C-D bond) Oxidation_d9 Oxidative Pathway (Potentially Slowed) KIE->Oxidation_d9 May reduce degradation if C-H cleavage on tert-butyl is rate-limiting

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of rac Bopindolol-d9 in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of racemic Bopindolol-d9 in human plasma. Bopindolol is a non-selective β-adrenoceptor antagonist utilized in the management of hypertension and other cardiovascular diseases.[1][2][3] The use of a stable isotope-labeled internal standard, such as Bopindolol-d9, is critical for mitigating matrix effects and ensuring the accuracy and precision of bioanalytical data, a cornerstone of pharmacokinetic and toxicokinetic studies.[4] This guide provides a comprehensive walkthrough of the method development process, from sample preparation to final validation, grounded in established scientific principles and regulatory expectations.[5][6][7]

Introduction to Bopindolol and the Role of Stable Isotope Labeling

Bopindolol is a potent, long-acting beta-blocker that functions as a prodrug, being metabolized to its active form, pindolol.[3][8] It exerts its therapeutic effects by non-selectively blocking β1- and β2-adrenergic receptors, which leads to a reduction in heart rate, cardiac output, and blood pressure.[9][10] Accurate quantification of Bopindolol in biological matrices is essential for clinical trial research and therapeutic drug monitoring.

The use of a deuterated internal standard, rac Bopindolol-d9, is the gold standard in quantitative mass spectrometry.[4] Its chemical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise correction for any variability in sample processing and instrument response.

Method Development: A Rationale-Driven Approach

The development of a reliable LC-MS/MS method is a systematic process. Each stage is optimized to achieve the desired sensitivity, selectivity, accuracy, and precision.

Mass Spectrometry (MS/MS) Parameter Optimization

The cornerstone of a quantitative LC-MS/MS method is the selective detection of the analyte and internal standard using Multiple Reaction Monitoring (MRM).[11][12] This involves the selection of a precursor ion and a specific product ion for each compound.

  • Rationale for Positive Electrospray Ionization (ESI): Bopindolol contains secondary amine and ester functional groups, which are readily protonated. Therefore, positive ESI is the logical choice for generating a strong [M+H]+ precursor ion signal.[13][14][15][16][17]

Protocol for MRM Optimization:

  • Prepare a 1 µg/mL solution of rac Bopindolol and this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solutions directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Perform a full scan (Q1 scan) to identify the [M+H]+ ions for both Bopindolol (analyte) and Bopindolol-d9 (internal standard).

  • Select the identified [M+H]+ ions as the precursor ions.

  • Perform a product ion scan to identify the most stable and abundant fragment ions for each precursor.

  • Optimize the collision energy (CE) and declustering potential (DP) for each precursor-product ion transition to maximize the signal intensity.[18][19]

Table 1: Optimized MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)
rac Bopindolol381.2116.12580
This compound390.2125.12580
  • Note: The molecular formula for rac Bopindolol is C23H28N2O3 with a molecular weight of 380.48 g/mol .[8][20][21] The molecular formula for this compound is C23H19D9N2O3 with a molecular weight of 389.54 g/mol .[22][23] The observed precursor ions correspond to [M+H]+.

Liquid Chromatography (LC) Separation

Effective chromatographic separation is crucial to minimize matrix effects and ensure accurate quantification.

  • Rationale for Reversed-Phase Chromatography: Bopindolol is a moderately lipophilic compound, making reversed-phase chromatography with a C18 column an ideal choice for achieving good retention and peak shape.[24]

  • Rationale for Gradient Elution: A gradient elution allows for efficient separation of the analyte from endogenous plasma components and ensures a shorter run time.

Protocol for LC Method Development:

  • Column Selection: Start with a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) known for its robustness in bioanalytical applications.

  • Mobile Phase Selection: A typical mobile phase for compounds like Bopindolol consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The acid aids in protonation for better MS sensitivity.

  • Gradient Optimization: Develop a gradient program that provides a sharp, symmetrical peak for Bopindolol with a retention time that avoids the initial elution of highly polar matrix components and the late elution of lipophilic components.

Table 2: Optimized Liquid Chromatography Conditions

ParameterCondition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B)
Injection Volume 5 µL
Column Temperature 40°C
Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the complex plasma matrix while removing proteins and other interfering substances.[25][26][27][28]

  • Rationale for Protein Precipitation (PPT): PPT is a simple, fast, and effective method for removing the bulk of proteins from plasma samples.[27] Acetonitrile is a common choice as it efficiently precipitates proteins and is compatible with reversed-phase chromatography.

Protocol for Plasma Sample Preparation:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (this compound at an appropriate concentration).

  • Add 150 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).

  • Inject into the LC-MS/MS system.

Method Validation

A comprehensive validation of the bioanalytical method is performed to ensure its reliability for the intended application, following the guidelines of regulatory agencies such as the FDA and EMA.[5][6][7][29]

Table 3: Summary of Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure that endogenous plasma components do not interfere with the quantification of the analyte and IS.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Linearity and Range To establish the relationship between analyte concentration and instrument response.Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy and Precision To determine the closeness of the measured values to the nominal values and the degree of scatter.Intra- and inter-day accuracy within ±15% of nominal (±20% at LLOQ). Intra- and inter-day precision (CV%) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect To assess the influence of co-eluting matrix components on the ionization of the analyte and IS.The coefficient of variation of the matrix factor should be ≤ 15%.
Recovery To evaluate the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, short-term, long-term, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of the experimental process.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Spiked with IS p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 p5 Evaporation & Reconstitution p4->p5 a1 Injection into LC System p5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Ionization (Positive ESI) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Experimental workflow for this compound analysis.

Method_Development_Logic cluster_ms Mass Spectrometry cluster_lc Liquid Chromatography cluster_sp Sample Preparation start Method Goal: Quantify Bopindolol-d9 in Plasma ms1 Select Ionization Mode (Positive ESI) start->ms1 lc1 Select Column (Reversed-Phase C18) start->lc1 sp1 Choose Extraction Technique (Protein Precipitation) start->sp1 ms2 Optimize Precursor Ion ([M+H]+) ms1->ms2 ms3 Optimize Product Ions ms2->ms3 ms4 Optimize CE & DP ms3->ms4 end Validated Method ms4->end lc2 Select Mobile Phases lc1->lc2 lc3 Develop Gradient lc2->lc3 lc3->end sp2 Optimize Solvent & Volume sp1->sp2 sp2->end

Caption: Logical flow of LC-MS/MS method development.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of this compound in human plasma. The systematic approach to method development, coupled with comprehensive validation, ensures the generation of high-quality data suitable for regulatory submissions in drug development. This method can be readily implemented in bioanalytical laboratories for pharmacokinetic studies of Bopindolol.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH.[Link]

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International.[Link]

  • Bopindolol: pharmacological basis and clinical implications. PubMed.[Link]

  • What is the mechanism of Bopindolol Malonate? Patsnap Synapse.[Link]

  • What is Bopindolol Malonate used for? Patsnap Synapse.[Link]

  • Bopindolol. Grokipedia.[Link]

  • Electrospray ionization mass spectrometry. ProQuest.[Link]

  • Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. FREDI.[Link]

  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. NIH.[Link]

  • This compound. CRO SPLENDID LAB.[Link]

  • Principles of electrospray ionization. PubMed.[Link]

  • Electrospray ionization. Wikipedia.[Link]

  • Development of SPME-LC-MS method for screening of eight beta-blockers and bronchodilators in plasma and urine samples. ResearchGate.[Link]

  • Simultaneous determination of beta-blockers in human plasma using liquid chromatography-tandem mass spectrometry. PubMed.[Link]

  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? PubMed.[Link]

  • MRM Quantitative Analysis. Yale School of Medicine.[Link]

  • The Scheduled MRM™ Algorithm Pro. SCIEX.[Link]

  • Optimization of MRM transitions for detection of amino acids. ResearchGate.[Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate.[Link]

  • A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. PubMed.[Link]

  • Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration.[Link]

  • Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters.[Link]

  • Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters.[Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications.[Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.[Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency.[Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA).[Link]

  • CAS No : 1794891-82-9| Chemical Name : this compound. Pharmaffiliates.[Link]

Sources

Application Note: A Validated LC-MS/MS Protocol for the High-Sensitivity Quantification of Bopindolol in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the quantitative analysis of Bopindolol in human plasma. The methodology employs a Solid-Phase Extraction (SPE) sample preparation workflow, followed by sensitive and selective detection using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, rac Bopindolol-d9, ensures high accuracy and precision by correcting for matrix effects and variability during sample processing. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or toxicokinetic studies involving Bopindolol. All procedures are aligned with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][3][4]

Introduction to Bopindolol Quantification

Bopindolol is a non-selective β-adrenoceptor antagonist utilized in the management of hypertension and angina pectoris.[5] It functions as an ester prodrug, which is rapidly hydrolyzed in the body to its active metabolite, a derivative of pindolol.[6][7] Accurate measurement of Bopindolol concentrations in biological matrices like plasma is critical for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[5][8][9]

This protocol leverages the power of isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique for quantitative analysis.[][11][12] By adding a known quantity of a stable isotope-labeled analog of the analyte (this compound) at the beginning of the sample preparation process, any subsequent sample loss or ionization variability will affect both the analyte and the internal standard equally.[13][14] This ensures that the ratio of their signals remains constant, leading to highly reliable and reproducible quantification. The high selectivity of tandem mass spectrometry (MS/MS) further minimizes interferences from complex biological matrices, providing confidence in the analytical results.[15][16]

Materials and Methods

Reagents and Chemicals
  • Bopindolol reference standard (≥98% purity)

  • This compound (Internal Standard, IS)

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Formic acid (≥98% purity)

  • Ammonium acetate (≥98% purity)

  • Control human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 50 mg, 1 mL)

Physicochemical Properties
PropertyBopindololThis compound (as 2-Debenzoyl-d9 analog)
Chemical Formula C₂₃H₂₈N₂O₃C₁₆H₁₅D₉N₂O₂
Molecular Weight 380.5 g/mol [6][7]~285.43 g/mol [17]
Structure Benzoate ester of a pindolol derivativeDeuterated pindolol derivative
Classification Non-selective beta-blocker, Prodrug[7]Stable Isotope-Labeled Internal Standard
Instrumentation
  • LC System: UHPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 3000, Waters Xevo TQ-S).[16]

  • Ion Source: Electrospray Ionization (ESI), positive mode.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bopindolol and this compound in separate volumetric flasks using methanol to achieve a final concentration of 1 mg/mL for each.

  • Working Standard Solutions: Serially dilute the Bopindolol primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards for the calibration curve (e.g., concentrations ranging from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL. This concentration should be optimized based on the expected analyte signal in study samples.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of SPE is to remove matrix interferences such as proteins and phospholipids and to concentrate the analyte of interest.[18][19] A C18 sorbent is effective for retaining moderately lipophilic compounds like Bopindolol.[20]

  • Sample Pre-treatment: Thaw plasma samples at room temperature. In a microcentrifuge tube, pipette 200 µL of plasma sample, calibrator, or quality control (QC) sample.

  • Add Internal Standard: Add 20 µL of the 100 ng/mL IS working solution to each tube and vortex for 10 seconds. This step is critical as the IS must be added before any extraction steps to account for procedural losses.[13]

  • Acidification & Dilution: Add 400 µL of 2% formic acid in water. Vortex for 10 seconds. Acidification ensures that Bopindolol (a basic compound) is in its ionized state, which can aid in binding to some reversed-phase sorbents and improves solubility.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the entire pre-treated sample mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute Bopindolol and the IS from the cartridge with 1 mL of methanol into a clean collection tube. The choice of a strong organic solvent like methanol ensures complete desorption of the analytes from the C18 sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B) and transfer to an autosampler vial.

LC-MS/MS Analysis

The chromatographic separation prevents co-eluting matrix components from interfering with the ionization of the target analytes. A C18 column provides good retention and peak shape for beta-blockers.[16]

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and equilibrate

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[21] The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ion (Q3) is a characteristic fragment.

ParameterBopindololThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 381.5m/z 276.4 (for debenzoyl-d9)
Product Ion (Q3) m/z 116.1 (tentative)m/z 116.1 (tentative)
Dwell Time 100 ms100 ms
Collision Energy Optimize experimentallyOptimize experimentally
Declustering Potential Optimize experimentallyOptimize experimentally

Note: The exact m/z values for precursor and product ions must be determined experimentally by infusing pure standard solutions. The values provided for Bopindolol are based on its molecular weight[6] and common fragmentation patterns. The values for the IS are based on the debenzoylated d9 analog, as its hydrolysis in the ion source is likely.

Method Validation

The bioanalytical method must be validated to ensure its reliability for study sample analysis.[2][22][23] Validation should be performed according to the latest regulatory guidelines from the FDA and EMA (ICH M10).[1][3][4][24][25]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria (ICH M10)[3]
Selectivity & Specificity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and known concentrations.At least 6 non-zero standards. A regression model (e.g., weighted 1/x²) should be used. Back-calculated values ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Assessed at LLOQ, Low, Medium, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery To assess the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Matrix Effect To evaluate the suppression or enhancement of ionization by co-eluting matrix components.The CV of the IS-normalized matrix factor should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term).Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Workflow Visualization

The following diagram illustrates the complete analytical protocol from sample receipt to final data processing.

Bopindolol_Quantification_Workflow cluster_pre_analysis Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Final Processing cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Add_IS Spike with This compound (IS) Plasma->Add_IS Pretreat Dilute & Acidify (2% Formic Acid) Add_IS->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE (Methanol, Water) Condition->Load Wash Wash (5% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Evap Evaporate to Dryness (Nitrogen Stream) Elute->Evap Recon Reconstitute (Mobile Phase A/B) Evap->Recon Vial Transfer to Autosampler Vial Recon->Vial LCMS Inject into LC-MS/MS System Vial->LCMS Data Acquire Data (MRM Mode) LCMS->Data Integrate Integrate Peaks (Analyte & IS) Data->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Curve Generate Calibration Curve (Concentration vs. Ratio) Calculate->Curve Quantify Quantify Unknowns Curve->Quantify

Sources

Guide to the Preparation of rac Bopindolol-d9 Solutions for Mass Spectrometry-Based Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The precise and accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS) for ensuring data reliability.[1][2][3] This application note provides a comprehensive, field-proven guide for the preparation of rac Bopindolol-d9 as an internal standard for the quantitative analysis of bopindolol. We will detail the rationale behind solvent selection, provide step-by-step protocols for creating stock and working solutions, and outline best practices for storage and implementation to ensure the generation of robust, reproducible, and defensible bioanalytical data.

Introduction: The Critical Role of an Internal Standard

Bopindolol is a non-selective beta-adrenoceptor antagonist used in the treatment of hypertension.[4][5] It is an ester prodrug that is rapidly metabolized to its active form.[5][6][7] Accurate measurement of bopindolol in complex biological matrices like plasma or urine requires a robust analytical method to account for procedural variability.

Mass spectrometry is an inherently complex technique where signal intensity can be affected by numerous factors, including sample preparation steps, matrix effects, and instrument drift.[8][9] An internal standard (IS) is a compound of known concentration added to all samples—calibrators, quality controls (QCs), and unknowns—to correct for these variations.[10][11][12]

This compound is the ideal IS for bopindolol analysis. As a deuterated analog, it is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1][13] However, its increased mass (due to the nine deuterium atoms) allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard normalizes the analytical response, correcting for ion suppression or enhancement and compensating for any sample loss during processing.[2][13] The use of a SIL-IS is strongly recommended by regulatory bodies like the European Medicines Agency (EMA) for bioanalytical method validation.[2]

Analyte & Internal Standard Properties

A thorough understanding of the physicochemical properties of the analyte and its deuterated analog is crucial for developing a robust preparation protocol. Bopindolol is a lipophilic molecule, a property that guides the selection of an appropriate solvent for creating a stable, concentrated stock solution.[4]

Propertyrac BopindololThis compoundRationale for Protocol
Chemical Formula C₂₃H₂₈N₂O₃[14]C₂₃H₁₉D₉N₂O₃The nine deuterium atoms provide a significant mass shift, preventing isotopic crosstalk.
Molecular Weight ~380.5 g/mol [6]~389.5 g/mol Accurate molecular weight is essential for precise concentration calculations.
Form Typically a solid or neat compound.[14]Typically a solid or neat compound.[15]Requires dissolution in an appropriate solvent.
Predicted log P 4.45 - 4.7[4]Similar to non-deuterated formHigh lipophilicity indicates good solubility in organic solvents like Methanol, Acetonitrile, or DMSO.
Solubility The related pindolol is soluble in DMSO, DMF, and ethanol but sparingly soluble in aqueous buffers.[16]Expected to be identical to the non-deuterated form.An organic solvent is required for the primary stock solution to ensure complete dissolution and stability.

Experimental Workflow Overview

The preparation of the internal standard is the foundational step of the entire quantitative bioanalysis workflow. The process must be executed with high precision to avoid introducing systematic error into the final results. The diagram below illustrates the logical flow from the certified reference material to its final application in the assay.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation cluster_2 Part 3: Sample Spiking A Weigh this compound (Certified Reference Material) B Select Appropriate Volumetric Flask A->B  Calculate Mass C Dissolve in Minimal Organic Solvent (e.g., DMSO) B->C  Quantitative Transfer D Dilute to Final Volume with Diluent (e.g., Methanol) C->D  Sonicate if Needed E Label & Store Stock Solution (e.g., 1 mg/mL) D->E  Store at -20°C F Retrieve Stock Solution E->F  Use for Dilution G Perform Serial Dilutions (e.g., to 1 µg/mL) F->G H Prepare Final Working IS Solution (e.g., 100 ng/mL) G->H J Spike with Working IS Solution H->J  Add to all samples I Aliquot Samples (Calibrators, QCs, Unknowns) I->J K Proceed with Sample Extraction Protocol J->K

Caption: Workflow for preparing and using this compound internal standard.

Detailed Protocols

These protocols are designed for preparing solutions for a typical LC-MS/MS assay with a quantification range in the low ng/mL level. Adjustments may be necessary based on instrument sensitivity and specific assay requirements.

Required Materials & Equipment
  • Chemicals: this compound (certified reference material), HPLC-grade or MS-grade Methanol, Dimethyl sulfoxide (DMSO), and deionized water.

  • Glassware: Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL, 50 mL), Class A volumetric pipettes.

  • Equipment: Calibrated analytical balance (readable to at least 0.01 mg), vortex mixer, ultrasonic bath, calibrated micropipettes.

Protocol 1: Preparation of Primary Stock Solution (1.0 mg/mL)

The primary stock solution is the cornerstone of all subsequent standards and QCs; its accuracy is paramount.[17][18][19]

  • Pre-Weighing: Allow the vial containing this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1.0 mg of this compound using a calibrated analytical balance. Record the exact weight to four decimal places (e.g., 1.02 mg).

    • Causality: Using an analytical balance ensures the high degree of precision required for a primary stock. The exact weight, not the target weight, must be used for the final concentration calculation to ensure accuracy.[20]

  • Dissolution: Quantitatively transfer the weighed solid into a 1.0 mL Class A volumetric flask. Add approximately 500 µL of DMSO to dissolve the solid. Vortex and sonicate for 5-10 minutes to ensure complete dissolution.

    • Causality: DMSO is an excellent solvent for many organic compounds and ensures the high concentration stock remains solubilized.[16] A quantitative transfer, rinsing the weigh boat or paper with solvent into the flask, is critical to ensure all weighed material is used.

  • Dilution to Volume: Once fully dissolved and cooled to room temperature, carefully add Methanol to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask securely and invert it at least 20 times to ensure a homogenous solution.

  • Calculation: Calculate the precise concentration of the stock solution.

    • Formula: Concentration (mg/mL) = Weight of Standard (mg) / Volume of Flask (mL)

    • Example: 1.02 mg / 1.0 mL = 1.02 mg/mL

  • Storage: Transfer the solution to a clearly labeled, amber glass vial. Store at -20°C or below. The label should include the compound name, concentration, solvent, preparation date, and expiration date.

Protocol 2: Preparation of Working Internal Standard Solution (100 ng/mL)

Working solutions are prepared by diluting the high-concentration stock solution.[17] This process minimizes weighing errors and conserves the expensive deuterated standard.

  • Intermediate Dilution (1 µg/mL):

    • Allow the primary stock solution to thaw and equilibrate to room temperature.

    • Using a calibrated pipette, transfer 10 µL of the primary stock solution (e.g., 1.02 mg/mL) into a 10 mL volumetric flask.

    • Dilute to the mark with 50:50 Methanol:Water (v/v). This creates a 1.02 µg/mL intermediate solution.

    • Causality: A 50:50 Methanol:Water mixture is often compatible with the initial mobile phase conditions of a reversed-phase LC method, ensuring good peak shape upon injection.

  • Final Working Solution (100 ng/mL):

    • Transfer 1 mL of the intermediate solution (1.02 µg/mL) into a 10 mL volumetric flask.

    • Dilute to the mark with 50:50 Methanol:Water (v/v).

    • This results in a final working IS solution of 102 ng/mL . This solution is now ready to be spiked into samples.

Implementation and Best Practices

  • Spiking Point: The internal standard must be added to every sample, calibrator, and QC at the earliest possible stage of the sample preparation process (e.g., before protein precipitation or liquid-liquid extraction).[8] This ensures that the IS experiences the same potential for loss as the analyte, allowing it to accurately correct for recovery variability.

  • Concentration Consistency: The volume and concentration of the IS added to each sample must be identical.[8][10] Typically, a small volume (e.g., 25-50 µL) of the working IS solution is added to the biological matrix (e.g., 100 µL of plasma).

  • Stability: Aqueous solutions of bopindolol's active metabolite, pindolol, are not recommended for storage longer than one day.[16] While organic stock solutions are more stable, the stability of working solutions should be formally evaluated. It is best practice to prepare fresh working solutions from the stock solution for each analytical run.

  • Avoid Contamination: Never return unused solution to the stock bottle. Use fresh pipette tips for every transfer to avoid cross-contamination.

Conclusion

The integrity of quantitative bioanalytical data is critically dependent on the meticulous preparation and consistent application of the internal standard. By following this detailed protocol, researchers and drug development professionals can confidently prepare this compound solutions that will serve as a reliable foundation for accurate and reproducible LC-MS analysis. Adherence to these principles of precision weighing, volumetric accuracy, and strategic implementation is essential for generating high-quality data that meets scientific and regulatory expectations.[8]

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards.
  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. SciSpace.
  • National Center for Biotechnology Information. (n.d.). Bopindolol. PubChem Compound Database. Retrieved from [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution.
  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?.
  • Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions.
  • Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
  • Hájková, R., et al. (2019, February 13). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI.
  • Naidong, W., et al. (n.d.). Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system. PubMed.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • Yang, K., et al. (n.d.).
  • Chemistry For Everyone. (2025, August 3). What Is An Internal Standard And Why Is It Used In LC-MS? [Video]. YouTube.
  • Cayman Chemical. (2023, April 18). Pindolol Product Information.
  • Chemistry LibreTexts. (2020, October 2). Internal Standard.
  • Wikipedia. (n.d.). Bopindolol.
  • Grokipedia. (2026, January 7). Bopindolol.
  • ANEXIB Chemicals. (n.d.). rac Bopindolol.
  • PubMed. (n.d.). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy.
  • CymitQuimica. (n.d.). rac Bopindolol.
  • National Center for Biotechnology Information. (n.d.). Pindolol. PubChem Compound Database. Retrieved from [Link]

  • Waters Corporation. (n.d.).
  • PubMed. (n.d.). Bopindolol: Czechoslovak experience with a new beta blocker in the treatment of hypertension.
  • Patsnap Synapse. (2024, June 14). What is Bopindolol Malonate used for?.
  • Fisher Scientific. (n.d.). This compound, TRC 10 mg.
  • ANEXIB Chemicals. (n.d.). rac Bopindolol.

Sources

Harnessing rac Bopindolol-d9 for High-Fidelity Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the application of racemic (rac) Bopindolol-d9 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies of Bopindolol. Bopindolol is a non-selective beta-adrenoceptor antagonist utilized in the management of hypertension and angina pectoris.[1][2] Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is fundamental to optimizing dosing regimens and ensuring patient safety. This document details the underlying principles of using a deuterated internal standard, provides validated, step-by-step protocols for bioanalytical method development using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and outlines the rigorous validation procedures mandated by regulatory bodies.

Introduction: The Imperative for Precision in Pharmacokinetics

Bopindolol is a potent, long-acting beta-blocker that functions as a prodrug, rapidly hydrolyzing to its active metabolite.[2][3] Its therapeutic efficacy is directly linked to its concentration profile in systemic circulation over time. Therefore, pharmacokinetic studies that precisely quantify the drug in biological matrices like plasma are non-negotiable for drug development and clinical application.

The "gold standard" for quantitative bioanalysis is LC-MS/MS, prized for its sensitivity and selectivity. However, the accuracy of this technique is susceptible to variability introduced during sample processing and analysis. These variables include:

  • Extraction Inefficiency: Inconsistent recovery of the analyte from the biological matrix.

  • Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., lipids, salts) that suppress or enhance the ionization of the analyte in the mass spectrometer source.[4]

  • Instrumental Drift: Minor fluctuations in instrument performance over the course of an analytical run.[5]

To correct for this inherent variability, a suitable Internal Standard (IS) is incorporated into every sample. The ideal IS is a compound that behaves identically to the analyte throughout the entire analytical process but is distinguishable by the mass spectrometer.[6]

Causality: Why rac Bopindolol-d9 is the Optimal Internal Standard

While structurally similar analogs can be used as internal standards, a stable isotope-labeled version of the analyte is unequivocally superior.[7] this compound is chemically identical to Bopindolol, with the critical exception that nine hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.

This substitution confers several critical advantages:

  • Identical Physicochemical Properties: this compound exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency as the native Bopindolol.[6][8] This ensures that any loss or signal fluctuation experienced by the analyte is mirrored perfectly by the IS.

  • Co-elution without Interference: It co-elutes with the analyte, providing the most accurate compensation for matrix effects that occur at that specific retention time.

  • Mass-Based Distinction: The mass difference (9 Daltons) is substantial enough to prevent any isotopic crosstalk, allowing the mass spectrometer to measure the analyte and the IS independently and simultaneously.

By calculating the ratio of the analyte peak area to the IS peak area, the variability is normalized, yielding highly accurate and precise quantification.[4] This is the foundational principle that enables robust, reproducible, and defensible pharmacokinetic data.

Bioanalytical Method Development & Validation Workflow

The successful implementation of this compound requires a systematic approach to method development, validation, and sample analysis. The entire workflow is designed to ensure the final data is reliable and meets regulatory scrutiny.

G cluster_prep Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH M10 / FDA Guidance) cluster_study Phase 3: Sample Analysis cluster_data Phase 4: Data Interpretation MD1 LC-MS/MS Optimization (Tune Bopindolol & Bopindolol-d9) MD2 Chromatography Development (Select Column & Mobile Phase) MD1->MD2 MD3 Sample Preparation (Test SPE, LLE, PP) MD2->MD3 V1 Selectivity & Specificity MD3->V1 Validated Method V2 Calibration Curve & LLOQ V1->V2 V3 Accuracy & Precision (Intra- & Inter-day) V2->V3 V4 Matrix Effect V3->V4 V5 Recovery V4->V5 V6 Stability (Freeze-Thaw, Bench-Top, Long-Term) V5->V6 S1 Receive & Process PK Study Samples S2 Spike with Bopindolol-d9 IS S1->S2 S3 Extract Samples using Validated Method S2->S3 S4 LC-MS/MS Analysis S3->S4 D1 Integrate Peaks & Calculate Analyte/IS Ratio S4->D1 Raw Data D2 Quantify Concentration using Calibration Curve D1->D2 D3 Generate Concentration-Time Profiles D2->D3 D4 Calculate PK Parameters (AUC, Cmax, Tmax, t1/2) D3->D4

Caption: High-level workflow for a pharmacokinetic study using this compound.

Experimental Protocols

These protocols provide a detailed methodology for the quantification of Bopindolol in human plasma using this compound as the internal standard.

Protocol 1: LC-MS/MS Method Development

Objective: To optimize mass spectrometer and chromatography parameters for sensitive and selective detection of Bopindolol and this compound.

Step-by-Step Methodology:

  • Standard Preparation: Prepare 1.0 mg/mL stock solutions of Bopindolol and this compound in methanol. From these, prepare a 1 µg/mL working solution of each in 50:50 methanol:water.

  • Direct Infusion & Tuning: Infuse the working solutions directly into the mass spectrometer (e.g., a triple quadrupole instrument) at ~10 µL/min.

  • Parent Ion Identification: Acquire full scan mass spectra in positive electrospray ionization (ESI+) mode to identify the protonated parent ions [M+H]⁺.

    • Expected [M+H]⁺ for Bopindolol (C₂₃H₂₈N₂O₃): m/z 381.5

    • Expected [M+H]⁺ for Bopindolol-d9: m/z 390.5

  • Product Ion Fragmentation: Perform product ion scans for each parent ion to identify stable and intense fragment ions suitable for Multiple Reaction Monitoring (MRM). Optimize collision energy (CE) and other compound-dependent parameters for each transition.

  • Chromatography:

    • Column: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a gradient elution to ensure a sharp, symmetrical peak shape for Bopindolol, with a typical run time of 3-5 minutes. For example: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Finalize MRM Method: Program the instrument with the optimized transitions and retention time window.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Bopindolol (Quantifier)381.5User Determined100User Optimized
Bopindolol (Qualifier)381.5User Determined100User Optimized
This compound (IS) 390.5 User Determined 100 User Optimized
Caption: Example table for summarizing optimized LC-MS/MS MRM parameters.
Protocol 2: Plasma Sample Preparation (Solid-Phase Extraction)

Objective: To efficiently extract Bopindolol and this compound from plasma while removing interfering matrix components. Solid-Phase Extraction (SPE) is chosen for its ability to produce clean extracts, minimizing matrix effects.

G cluster_spe SPE Cartridge (e.g., Mixed-Mode Cation Exchange) P 100 µL Plasma Sample (Calibrator, QC, or Unknown) IS Add 20 µL This compound IS Working Solution P->IS Pre Add 200 µL 4% H3PO4 in Water (Pre-treatment) IS->Pre Vortex Vortex Mix Pre->Vortex Load Load Pre-treated Sample Vortex->Load Cond Condition: 1 mL Methanol Equil Equilibrate: 1 mL Water Cond->Equil Equil->Load Wash1 Wash 1: 1 mL 0.1% Formic Acid Load->Wash1 Wash2 Wash 2: 1 mL Methanol Wash1->Wash2 Elute Elute: 1 mL 5% NH4OH in Methanol Wash2->Elute Evap Evaporate Eluate to Dryness (N2 Stream) Elute->Evap Recon Reconstitute in 100 µL Mobile Phase A/B (50:50) Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) of Bopindolol.

Step-by-Step Methodology:

  • Thaw Samples: Thaw plasma samples, calibrators, and quality control (QC) samples on ice.

  • Aliquot: Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 20 µL of the this compound working solution (e.g., 50 ng/mL) to every tube except for the blank matrix sample. This early addition is critical as it ensures the IS corrects for variability in all subsequent steps.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each tube to disrupt protein binding. Vortex for 10 seconds.

  • SPE Procedure:

    • Condition: Pass 1 mL of methanol through a mixed-mode cation exchange SPE cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load the entire pre-treated sample onto the cartridge.

    • Wash 1: Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: Wash with 1 mL of methanol to remove lipids and other non-polar interferences.

    • Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.

Bioanalytical Method Validation

Before analyzing study samples, the method must be rigorously validated according to regulatory guidelines such as the ICH M10 or FDA Bioanalytical Method Validation Guidance.[9][10][11] Validation demonstrates that the analytical method is reliable and reproducible for its intended use.

Validation Parameter Purpose Typical Acceptance Criteria (for Chromatography)
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To establish the relationship between instrument response (analyte/IS ratio) and concentration.≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response must be ≥5x the blank response. Accuracy within ±20%, Precision ≤20% CV.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).For QC samples (Low, Mid, High), mean accuracy should be within ±15% of nominal. Precision (CV) should be ≤15%.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The IS-normalized matrix factor CV should be ≤15% across at least 6 different sources of matrix.
Recovery To measure the efficiency of the extraction process.Should be consistent and reproducible, though no specific % value is mandated.
Stability To ensure the analyte is stable under various handling and storage conditions.Mean concentration of stability samples must be within ±15% of nominal (baseline) samples.
Caption: Summary of key bioanalytical method validation parameters and typical FDA/ICH acceptance criteria.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is the cornerstone of a robust and reliable bioanalytical method for pharmacokinetic studies of Bopindolol. Its properties ensure that it accurately corrects for procedural and instrumental variability, which is essential for generating high-fidelity data required for regulatory submission and clinical decision-making. The protocols and validation criteria outlined in this guide provide a comprehensive framework for researchers to develop and implement scientifically sound and defensible LC-MS/MS assays.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bopindolol Malonate? Retrieved from Patsnap Synapse. [Link]

  • Gattass, M. F., et al. (n.d.). Bopindolol: pharmacological basis and clinical implications. PubMed. Retrieved from [Link]

  • Johnston, A., et al. (1991). The effect of renal impairment on the pharmacokinetics and metabolism of bopindolol. British Journal of Clinical Pharmacology, 31(6), 697–700. [Link]

  • BioAgilytix. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from BioAgilytix. [Link]

  • Patsnap Synapse. (2024, June 14). What is Bopindolol Malonate used for? Retrieved from Patsnap Synapse. [Link]

  • Grokipedia. (2026, January 8). Bopindolol. Retrieved from Grokipedia. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from AptoChem. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from FDA. [Link]

  • U.S. Food and Drug Administration. (2001, May). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. Retrieved from FDA. [Link]

  • Harron, D. W., Goa, K. L., & Langtry, H. D. (1991). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 41(1), 130–149. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from ResolveMass Laboratories Inc. [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from FDA. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass Laboratories Inc. [Link]

  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace. Retrieved from [Link]

Sources

Application Notes and Protocols for the Bioanalysis of Bopindolol: A Guide to Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of sample preparation techniques for the quantitative analysis of Bopindolol in biological matrices. Bopindolol, a potent non-selective beta-adrenergic antagonist, is a prodrug that is rapidly metabolized to its active form.[1] Accurate determination of Bopindolol and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines detailed protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering researchers and drug development professionals the foundational knowledge to select and implement the most appropriate sample cleanup strategy. The rationale behind each technique is discussed, emphasizing the physicochemical properties of Bopindolol and the requirements of modern analytical instrumentation such as HPLC and LC-MS/MS.

Introduction to Bopindolol Analysis

Bopindolol is a second-generation beta-blocker used in the management of hypertension and angina pectoris.[1][2] As a prodrug, it is converted in the body to its active metabolite, pindolol, which exerts the therapeutic effect.[3] The low dosage and subsequent low concentrations in biological fluids necessitate highly sensitive and selective analytical methods for its quantification.[4] A critical component of any successful bioanalytical method is the sample preparation stage, which aims to remove interfering endogenous components from the matrix (e.g., plasma, urine, tissue), concentrate the analyte, and ensure compatibility with the analytical instrument.

Physicochemical Properties of Bopindolol

A thorough understanding of Bopindolol's physicochemical properties is fundamental to designing an effective sample preparation strategy. These properties dictate its solubility, partitioning behavior, and interactions with different extraction media.

PropertyValueSource
Molecular FormulaC₂₃H₂₈N₂O₃[3][5]
Molecular Weight380.48 g/mol [3][5]
Melting Point117-120°C[5]
SolubilitySoluble in Chloroform, DMSO, Methanol (slightly, heated)[5]
Predicted pKa17.59 ± 0.30[5]
ChiralityContains a chiral center, exists as two enantiomers[2]

Note: Bopindolol is a prodrug of Pindolol. The physicochemical properties of Pindolol (LogP: 1.75, basic pKa: 9.54) can also provide insights into the behavior of its derivatives.[6] The relationship between physicochemical properties like pKa, LogP, and solubility is crucial for predicting a drug's behavior and informs the selection of appropriate sample preparation and analytical methods.[7]

Selecting the Appropriate Sample Preparation Technique

The choice of sample preparation technique is a multifactorial decision, guided by the nature of the biological matrix, the concentration of Bopindolol, the desired level of sample cleanup, and the analytical method employed.

cluster_0 Decision Factors cluster_1 Sample Preparation Techniques Matrix Biological Matrix (Plasma, Urine, Tissue) PPT Protein Precipitation (PPT) Matrix->PPT High throughput Concentration Analyte Concentration (ng/mL to pg/mL) LLE Liquid-Liquid Extraction (LLE) Concentration->LLE High concentration factor Cleanup Required Cleanup Level SPE Solid-Phase Extraction (SPE) Cleanup->SPE High selectivity Instrument Analytical Instrument (HPLC-UV, LC-MS/MS) Instrument->PPT Simple, for robust methods Instrument->LLE Good for cleaner extracts Instrument->SPE Ideal for sensitive assays

Caption: Key factors influencing the selection of a sample preparation technique.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, particularly plasma and serum.[8] It is often the first choice for high-throughput screening due to its simplicity and low cost. The underlying principle is the denaturation and precipitation of proteins by adding an organic solvent or an acid, while the small molecule drug remains in the supernatant.[8]

Causality and Experimental Choices
  • Choice of Precipitant: Acetonitrile is a widely used organic solvent for PPT as it generally provides efficient protein removal and is compatible with reversed-phase liquid chromatography.[9][10] Trichloroacetic acid (TCA) is another effective precipitating agent, though it can sometimes cause degradation of acid-labile compounds and may require a neutralization step.[8][11][12]

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice or at 4°C) can enhance protein precipitation and minimize enzymatic degradation of the analyte.

  • Solvent-to-Sample Ratio: A sufficient volume of the precipitating agent is crucial for complete protein removal. A common ratio is 3:1 or 4:1 (v/v) of organic solvent to plasma.[13]

Protocol for Protein Precipitation with Acetonitrile
  • Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the biological sample (plasma, serum).

  • Internal Standard Spiking: Add the internal standard (IS) solution to the sample and vortex briefly. The use of an appropriate IS is critical for accurate quantification in bioanalytical methods.[14]

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile to the sample.[13]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[13]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for analysis by HPLC or LC-MS/MS.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

start Plasma Sample step1 Add Internal Standard start->step1 step2 Add Acetonitrile step1->step2 step3 Vortex step2->step3 step4 Centrifuge step3->step4 step5 Collect Supernatant step4->step5 end Analysis (LC-MS/MS) step5->end

Caption: Workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[15] It is a more selective method than PPT and can provide a cleaner extract with a higher concentration factor.

Causality and Experimental Choices
  • Solvent Selection: The choice of organic solvent is critical and depends on the polarity and pKa of Bopindolol. Solvents like methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate are commonly used.[15][16] The solvent should have high affinity for the analyte and be immiscible with the aqueous sample.

  • pH Adjustment: The extraction efficiency of ionizable compounds like Bopindolol is highly dependent on the pH of the aqueous phase. By adjusting the pH to suppress the ionization of Bopindolol (making it more neutral), its partitioning into the organic solvent can be significantly enhanced.

  • Back Extraction: For further purification, a back-extraction step can be included. The analyte is extracted from the organic phase into a fresh aqueous phase of a different pH, leaving behind impurities in the organic layer.

Protocol for Liquid-Liquid Extraction
  • Sample Preparation: To 500 µL of plasma or urine, add the internal standard.

  • pH Adjustment: Adjust the sample pH to >9.5 by adding a small volume of a suitable base (e.g., 1 M NaOH) to ensure Bopindolol is in its non-ionized form.

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex or shake the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at a moderate speed (e.g., 3000 x g) for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase for injection into the analytical system.

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.[17] It can provide the cleanest extracts and highest concentration factors, making it ideal for demanding applications requiring low detection limits.[18][19]

Causality and Experimental Choices
  • Sorbent Selection: The choice of SPE sorbent is based on the physicochemical properties of Bopindolol and the nature of the matrix. For a compound like Bopindolol, reversed-phase sorbents (e.g., C18, C8) or mixed-mode cation exchange sorbents can be effective.

  • Method Development: A typical SPE method involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. Each step must be carefully optimized (e.g., choice of solvents, volumes, pH) to achieve high recovery and purity.

Protocol for Solid-Phase Extraction

This protocol is a general guideline and should be optimized for the specific application.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with a weak buffer) onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Bopindolol from the cartridge with a small volume (e.g., 500 µL) of a strong organic solvent (e.g., methanol or acetonitrile).

  • Post-Elution: The eluate can be injected directly or evaporated and reconstituted in the mobile phase.

Condition 1. Condition (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute (Collect Bopindolol) Wash->Elute

Caption: The four main steps of Solid-Phase Extraction.

Method Validation Considerations

Regardless of the chosen sample preparation technique, the entire bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[14][20][21][22] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[21]

  • Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

  • Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte in mass spectrometry-based methods.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The selection and optimization of a sample preparation technique are critical for the development of robust and reliable bioanalytical methods for Bopindolol. This guide has provided an overview of the most common techniques—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—along with detailed protocols and the rationale behind key experimental choices. For high-throughput applications, PPT offers a simple and rapid solution. LLE provides a cleaner extract and better concentration, while SPE delivers the highest level of purity and is suitable for methods requiring the utmost sensitivity. The ultimate choice will depend on a careful consideration of the specific analytical requirements and the available resources.

References

  • Albishri, H. M., Alshammari, B. H., & El-Hady, D. A. (2022). A Simple and Reliable RPLC Method for Simultaneous Determination of Five β-Blocker Drugs in Pharmaceuticals and Human Plasma. Asian Journal of Chemistry, 34(7), 1695–1701. [Link]

  • Castañeda-Peñalvo, G., & Valcárcel, M. (2003). Determination of bopindolol using the flow injection technique coupled with solid phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1149–1153. [Link]

  • Deng, P., et al. (2006). Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system. Journal of Chromatography B, 830(2), 241-248. [Link]

  • Gere, A., et al. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. Molecules, 28(5), 2188. [Link]

  • Hefnawy, M. M., Aboul-Enein, H. Y., & Al-Majed, A. A. (2012). Fluorometric Determination of Bopindolol and Celiprolol in Pharmaceutical Preparations and Biological Fluids. Journal of Fluorescence, 22(4), 1035–1042. [Link]

  • Hollmann, M., et al. (1988). Analytical problems encountered during high-performance liquid chromatographic separation and coulometric detection of bopindolol metabolites in human plasma. Therapeutic Drug Monitoring, 10(4), 480-485. [Link]

  • Hucker, H. B. (1973). A rapid and specific method for the determination of pindolol in biologic fluids. Journal of Pharmaceutical Sciences, 62(6), 1047-1049. [Link]

  • Karnes, H. T., Shiu, G., & Shah, V. P. (1991). Validation of bioanalytical methods. Pharmaceutical Research, 8(4), 421–426. [Link]

  • National Center for Biotechnology Information. (n.d.). Bopindolol. PubChem. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pindolol. PubChem. Retrieved January 16, 2026, from [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved January 16, 2026, from [Link]

  • Troffa, C., et al. (2017). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Journal of Visualized Experiments, (89), e51593. [Link]

  • Urbanek, M., et al. (2002). Determination of bopindolol in pharmaceuticals by capillary isotachophoresis. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 651-656. [Link]

  • van de Merbel, N. C. (2008). Protein precipitation. In Sample Preparation in LC-MS Bioanalysis (pp. 45-66). Humana Press. [Link]

  • van der Heijden, R., et al. (1987). Column liquid chromatographic determination of hydrolysed bopindolol, in the picogram per millilitre range in plasma, using cartridge extraction and dual electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 422, 205-215. [Link]

  • Waters Corporation. (n.d.). UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard. Retrieved January 16, 2026, from [Link]

  • Welling, P. G. (1991). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 41(1), 130–149. [Link]

  • Wenz, C., et al. (2014). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation. [Link]

  • Wilson, I. D. (2009). Sample preparation for LC-MS bioanalysis: a story of clean-up and concentration. Bioanalysis, 1(1), 17-31. [Link]

Sources

rac Bopindolol-d9 for metabolite identification studies

The use of this compound in a "metabolite cocktail" approach offers a highly efficient and confident method for metabolite identification. [8]This strategy significantly reduces the ambiguity and false positives often encountered in metabolite profiling studies, allowing researchers to focus quickly on genuine biotransformation products. The protocol described herein provides a robust framework that can be adapted for various in vitro systems and serves as a critical tool in the drug discovery and development pipeline. [2]

References

  • Gaudl, A., & Schebb, N. H. (2018). Isotopic labeling of metabolites in drug discovery applications. PubMed. Available at: [Link]

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. Available at: [Link]

  • Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol. Available at: [Link]

  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Available at: [Link]

  • Li, A. P. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Methods in Molecular Biology. Available at: [Link]

  • SciSpace. (2019). In vitro test methods for metabolite identification: A review. Available at: [Link]

  • Aelling, W. H. (1988). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. PubMed. Available at: [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Bopindolol (HMDB0015696). Available at: [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. Available at: [Link]

  • ResearchGate. (2019). In vitro test methods for metabolite identification: A review. Available at: [Link]

  • RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. Available at: [Link]

  • Koppel, C., et al. (1990). The effect of renal impairment on the pharmacokinetics and metabolism of bopindolol. PubMed. Available at: [Link]

  • Noguchi, K., et al. (1991). Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay. PubMed. Available at: [Link]

  • XenoTech. (2020). Metabolite ID/Characterization Studies FAQ. YouTube. Available at: [Link]

  • Wu, Y., et al. (2006). Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system. PubMed. Available at: [Link]

  • Pharmaffiliates. (n.d.). Bopindolol-impurities. Available at: [Link]

  • Delaware Valley Drug Metabolism Discussion Group. (n.d.). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Available at: [Link]

  • Wermeille, M., & Huber, G. (1987). Analytical problems encountered during high-performance liquid chromatographic separation and coulometric detection of bopindolol metabolites in human plasma. PubMed. Available at: [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • Waters. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Available at: [Link]

Quantitative Analysis of Bopindolol in Human Urine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AN-BOP-U-2026

Abstract

This application note presents a detailed, robust, and validated method for the quantitative determination of Bopindolol in human urine samples. The protocol employs a streamlined Solid-Phase Extraction (SPE) procedure for sample clean-up and analyte concentration, followed by sensitive and selective analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, clinical scientists, and professionals in drug development requiring a reliable bioanalytical workflow for pharmacokinetic, toxicokinetic, or anti-doping studies. All procedures have been structured to align with the principles of bioanalytical method validation as outlined by major regulatory bodies.

Introduction and Scientific Rationale

Bopindolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension.[1] It functions as an ester prodrug, which is hydrolyzed in the body to its active metabolite.[2][3][4] The primary route of excretion for Bopindolol and its metabolites is renal.[5] Therefore, the accurate quantification of Bopindolol in urine is critical for understanding its pharmacokinetic profile, assessing patient adherence, and for regulatory purposes such as anti-doping control where beta-blockers are often prohibited substances.[3]

The complex nature of urine as a biological matrix necessitates a highly selective and sensitive analytical approach. Urine contains numerous endogenous compounds that can interfere with analysis, leading to ion suppression or enhancement in mass spectrometry. To overcome these challenges, this protocol utilizes a Solid-Phase Extraction (SPE) methodology, which provides excellent sample clean-up and enriches the analyte of interest, thereby improving the signal-to-noise ratio and overall method robustness.

The analytical determination is performed by LC-MS/MS, the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and wide dynamic range.[6] The method employs electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for precise quantification.

Causality of Experimental Choices:

  • Solid-Phase Extraction (SPE): A polymeric mixed-mode cation exchange SPE sorbent is chosen. Bopindolol, as a secondary amine, will be protonated at acidic pH, allowing for strong retention on a cation exchange sorbent. This provides a highly selective extraction mechanism, efficiently separating it from neutral and acidic interferences in the urine matrix.

  • LC-MS/MS: This technique is selected over others like HPLC-UV because it provides the necessary sensitivity to detect low concentrations of the drug in urine and the specificity to distinguish Bopindolol from its metabolites and other endogenous urine components through mass-to-charge ratio (m/z) filtering.

  • Internal Standard (IS): Propranolol-d7 is selected as the internal standard. Its chemical structure and ionization properties are similar to Bopindolol, ensuring it behaves comparably during extraction and ionization, thus compensating for variations in sample processing and instrument response. The stable isotope label prevents chromatographic co-elution with any endogenous propranolol.

Pre-Analytical Considerations

2.1. Sample Collection and Storage: Urine samples should be collected in sterile, polypropylene containers. For accurate quantification over time, it is recommended to record the total volume of urine collected over a specific period (e.g., 24 hours). Immediately after collection, samples should be centrifuged at 4000 rpm for 10 minutes at 4°C to remove particulate matter. The supernatant should be transferred to fresh tubes and stored at -20°C or, for long-term storage, at -80°C until analysis. Multiple freeze-thaw cycles should be avoided as they can lead to analyte degradation.[7]

2.2. Reagents and Materials:

  • Bopindolol reference standard (≥98% purity)

  • Propranolol-d7 (Internal Standard, IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium hydroxide

  • Phosphate buffer (pH 6.0)

  • SPE cartridges: Polymeric mixed-mode strong cation exchange, 30 mg/1 mL

  • Blank human urine (verified to be free of Bopindolol and other interfering substances)

Detailed Experimental Protocols

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bopindolol and Propranolol-d7 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Bopindolol stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human urine with the appropriate working standard solutions to prepare CCs at concentrations ranging from 1 to 1000 ng/mL and QC samples at four levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

  • Internal Standard Working Solution (100 ng/mL): Dilute the Propranolol-d7 primary stock with methanol.

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE workflow is designed for efficient extraction and clean-up of Bopindolol from the urine matrix.

SPE_Workflow cluster_0 SPE Protocol start Start: 1 mL Urine Sample pretreat Add 10 µL IS (100 ng/mL) Add 500 µL Phosphate Buffer (pH 6.0) Vortex start->pretreat load Load Pre-treated Sample pretreat->load Sample pH ~6.0 condition Condition SPE Cartridge 1. 1 mL Methanol 2. 1 mL Water condition->load wash1 Wash 1: 1 mL Water load->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 elute Elute: 1 mL of 5% Ammonium Hydroxide in Methanol wash2->elute Analyte retained drydown Evaporate Eluate to Dryness (Nitrogen stream, 40°C) elute->drydown reconstitute Reconstitute in 100 µL Mobile Phase A drydown->reconstitute end Inject into LC-MS/MS reconstitute->end

Figure 1: Solid-Phase Extraction (SPE) workflow for Bopindolol.

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: To 1 mL of urine sample (CC, QC, or unknown), add 10 µL of the 100 ng/mL IS working solution and 500 µL of phosphate buffer (pH 6.0). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through under gravity or gentle vacuum.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences. Dry the sorbent bed under high vacuum for 2 minutes.

  • Elution: Elute Bopindolol and the IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the protonated amine, releasing it from the cation exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (Mobile Phase A).

LC-MS/MS Instrumental Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

LCMS_Setup cluster_lc HPLC System cluster_ms Mass Spectrometer autosampler Autosampler (10 µL injection) column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) @ 40°C autosampler->column pump Binary Pump esi ESI Source (Positive Mode) column->esi Eluent q1 Q1 (Precursor Ion) esi->q1 q2 Q2 (Collision Cell) q1->q2 q3 Q3 (Product Ion) q2->q3 detector Detector q3->detector

Figure 2: Schematic of the LC-MS/MS system configuration.

Table 1: LC and MS Parameters

ParameterSetting
LC System
ColumnReversed-phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min
Column Temperature40°C
Injection Volume10 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsBopindolol: m/z 381.2 → 116.1 (Quantifier), 381.2 → 244.1 (Qualifier) Propranolol-d7 (IS): m/z 267.2 → 116.1
Ion Source Temperature500°C
Capillary Voltage3.5 kV
Collision GasArgon

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation

The bioanalytical method was validated according to established international guidelines.[4][6][7] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 2: Summary of Method Validation Results

ParameterAcceptance CriteriaResult
Selectivity No significant interfering peaks at the retention times of the analyte and IS in 6 blank urine lots.Met
Linearity r² ≥ 0.99 over the range of 1-1000 ng/mLr² > 0.995
Accuracy & Precision Intra-day & Inter-day: - Accuracy: 85-115% (80-120% for LLOQ) - Precision (CV%): ≤15% (≤20% for LLOQ)All QC levels met the acceptance criteria.
Recovery Consistent and reproducible across LQC, MQC, and HQC levels.Bopindolol: 85-92% Propranolol-d7 (IS): 88%
Matrix Effect CV% of matrix factor should be ≤15%.Met
Stability Freeze-Thaw (3 cycles): ≤15% deviation Short-term (24h at RT): ≤15% deviation Long-term (30 days at -80°C): ≤15% deviationAll stability tests passed.

Data Analysis and Interpretation

Quantitative analysis is performed by integrating the peak areas of the Bopindolol quantifier MRM transition and the IS MRM transition. A calibration curve is constructed by plotting the peak area ratio (Bopindolol/IS) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is used to fit the curve. The concentration of Bopindolol in unknown samples is then calculated from this regression equation.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantitative analysis of Bopindolol in human urine. The protocol, which includes a highly effective SPE sample preparation step, demonstrates excellent sensitivity, specificity, accuracy, and precision. This robust method is fit for purpose and can be readily implemented in clinical and research laboratories for various applications requiring the measurement of Bopindolol in urine.

References

  • Murray, G., & Danaceau, J. (2009). Simultaneous extraction and screening of diuretics, beta-blockers, selected stimulants and steroids in human urine by HPLC-MS/MS and UPLC-MS/MS. Journal of Chromatography B, 877(30), 3857–3864. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Beta-Blockers in Urine Using Supercritical Fluid Chromatography and Mass Spectrometry. Available at: [Link]

  • Wikipedia. (2023). Bopindolol. Available at: [Link]

  • Grokipedia. (2026). Bopindolol. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Available at: [Link]

  • Bang-Ce, Y., et al. (2015). Direct doping analysis of beta-blocker drugs from urinary samples by on-line molecularly imprinted solid-phase extraction coupled to liquid chromatography/mass spectrometry. Analyst, 140(7), 2347-2355. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • PubChem. (n.d.). Bopindolol. Available at: [Link]

  • Vishwanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42. Available at: [Link]

  • Meireles, J., et al. (2003). Determination of bopindolol using the flow injection technique coupled with solid phase extraction. Journal of pharmaceutical and biomedical analysis, 33(5), 1149–1153. Available at: [Link]

  • Telange, D. R. (2017). Bioanalytical Method Validation: A Review Article. Journal of Analytical & Pharmaceutical Research, 6(3). Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of rac Bopindolol-d9 in Drug Metabolism and Pharmacokinetics (DMPK) Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug development, a thorough understanding of a candidate's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of a successful preclinical program.[1] Quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the definitive technique for elucidating these pharmacokinetic properties. The integrity of such data hinges on the use of an appropriate internal standard. This document provides a comprehensive technical guide on the application of rac Bopindolol-d9, a stable isotope-labeled (SIL) internal standard, for the robust quantification of Bopindolol in essential Drug Metabolism and Pharmacokinetics (DMPK) assays. We will explore the mechanistic rationale behind its use and provide detailed, field-proven protocols for in vitro metabolic stability and in vivo pharmacokinetic studies, underpinned by the principles of regulatory bioanalytical method validation.

Introduction: The Imperative for a High-Fidelity Internal Standard

Bopindolol is a non-selective β-adrenoceptor antagonist used in the management of hypertension and angina pectoris.[2][3] It functions as a prodrug, which is rapidly hydrolyzed in vivo to its active metabolite, a derivative of pindolol.[4][5] To accurately characterize its journey through a biological system—a critical step in assessing its efficacy and safety—we must be able to measure its concentration in complex biological matrices like plasma and liver microsomes with unerring precision.

This is where the internal standard (IS) becomes the anchor of the entire analysis. While structurally similar analogs can be used, the gold standard is a stable isotope-labeled version of the analyte itself.[6]

Why this compound is the Superior Choice:

  • Physicochemical Equivalence: this compound is chemically identical to Bopindolol, differing only in the mass of several hydrogen atoms that have been replaced by deuterium.[7][8] This ensures it has the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[9]

  • Correction for Variability: Any sample loss during extraction, inconsistency in injection volume, or fluctuation in instrument response will affect both the analyte and the IS equally.[10][11] By measuring the ratio of the analyte to the IS, these sources of error are effectively normalized, a prerequisite for a rugged bioanalytical method.[12]

  • Mitigation of Matrix Effects: Biological samples are inherently "dirty" and contain endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the SIL IS co-elutes with the analyte, it experiences the exact same matrix effects, providing unparalleled correction and ensuring data accuracy across different patient or animal samples.[12][13]

This guide will demonstrate how to leverage these properties in core DMPK workflows.

This compound: Key Characteristics

A suitable SIL internal standard must possess high chemical and isotopic purity and have deuterium labels placed on metabolically stable positions to prevent back-exchange.[8]

PropertySpecificationRationale
Chemical Name rac 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl-d9)oxy]propan-2-yl benzoateIUPAC nomenclature for deuterated species.
Molecular Formula C₂₃H₁₉D₉N₂O₃Reflects the incorporation of nine deuterium atoms.
Molecular Weight 389.56 g/mol Increased mass from the unlabeled Bopindolol (380.5 g/mol ).
Isotopic Purity ≥98%Ensures minimal contribution of the unlabeled analyte from the IS stock.
Chemical Purity ≥99%Guarantees that the analytical response is from the compound of interest.
Labeling Position Non-exchangeable positions on the indole ring.Prevents loss of deuterium in protic solvents or biological matrix.[8]

Application I: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic clearance of Bopindolol in a simulated liver environment, providing an estimate of its intrinsic clearance (CLint).[14][15] This is a primary screen to predict in vivo hepatic clearance and half-life.

Scientific Rationale: The liver is the primary site of drug metabolism.[14] Liver subcellular fractions, such as S9 or microsomes, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[16] By incubating Bopindolol with these fractions in the presence of necessary cofactors (e.g., NADPH), we can measure its rate of disappearance over time.[15]

Workflow for In Vitro Metabolic Stability

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis prep_bop Bopindolol Stock (e.g., 10 mM in DMSO) inc_mix Combine Microsomes, Buffer, & Bopindolol (Final Conc: 1 µM) prep_bop->inc_mix prep_microsomes Liver Microsomes (e.g., 20 mg/mL) prep_microsomes->inc_mix prep_nadph NADPH Cofactor (e.g., 50 mM) inc_start Initiate Reaction with NADPH inc_mix->inc_start inc_time Sample at Time Points (0, 5, 15, 30, 60 min) inc_start->inc_time proc_quench Quench Reaction with Cold Acetonitrile + IS (this compound) inc_time->proc_quench For each time point proc_vortex Vortex & Centrifuge to Precipitate Protein proc_quench->proc_vortex proc_supernatant Transfer Supernatant proc_vortex->proc_supernatant ana_lcms LC-MS/MS Analysis proc_supernatant->ana_lcms ana_data Calculate % Remaining, t½, and CLint ana_lcms->ana_data

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
  • Reagent Preparation:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • HLM Suspension: Thaw HLM on ice and dilute with phosphate buffer to a working concentration of 2 mg/mL. Keep on ice.

    • Bopindolol Working Solution: Prepare a 100 µM solution of Bopindolol in buffer from a 10 mM DMSO stock.

    • NADPH Solution: Prepare a 40 mM solution of NADPH in buffer. Make this fresh.

    • Termination Solution: Acetonitrile containing 100 ng/mL of this compound. Store at 4°C.

  • Incubation Procedure:

    • In a 96-well plate, add 88 µL of the HLM suspension to each well.

    • Add 1 µL of the 100 µM Bopindolol working solution to each well (Final concentration = 1 µM Bopindolol, 0.88 mg/mL HLM).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 11 µL of the 40 mM NADPH solution (Final concentration = 4 mM NADPH). This is T=0.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of the cold Termination Solution to the respective wells. The T=0 sample is quenched immediately after adding NADPH.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze samples using a validated LC-MS/MS method (see Section 5 for example parameters).

    • Determine the peak area ratio of Bopindolol to this compound for each time point.

  • Data Analysis:

    • Plot the natural log (ln) of the % Bopindolol remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [mg protein/mL]) * 1000[15]

Application II: In Vivo Pharmacokinetic Study

Objective: To characterize the concentration-time profile of Bopindolol in a living system (e.g., rat) following administration, allowing for the determination of key PK parameters like Cmax, AUC, and bioavailability.[17][18]

Scientific Rationale: In vivo studies are essential to understand how a drug is absorbed and distributed to its site of action, as well as how it is cleared from the body.[17] Administering the drug via both intravenous (IV) and oral (PO) routes allows for the calculation of absolute bioavailability (F%), which measures the fraction of the oral dose that reaches systemic circulation. A low F% may indicate poor absorption or high first-pass metabolism in the liver.[19]

Workflow for In Vivo Pharmacokinetic Study

cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis cluster_pk PK Analysis dose_iv Group 1: IV Bolus (e.g., 1 mg/kg) sample_blood Collect Blood Samples at Pre-defined Time Points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) dose_iv->sample_blood dose_po Group 2: Oral Gavage (e.g., 5 mg/kg) dose_po->sample_blood prep_plasma Centrifuge to Isolate Plasma sample_blood->prep_plasma proc_sample Precipitate Plasma Protein with Acetonitrile + IS (this compound) prep_plasma->proc_sample ana_lcms LC-MS/MS Quantitation proc_sample->ana_lcms pk_calc Calculate PK Parameters (Cmax, AUC, t½, F%) ana_lcms->pk_calc pk_report Generate Report pk_calc->pk_report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Detailed Protocol: Rat PK Study (IV and PO)
  • Animal Dosing:

    • Use male Sprague-Dawley rats (n=3 per group).

    • IV Group: Administer Bopindolol (formulated in saline/DMSO) via tail vein injection at 1 mg/kg.

    • PO Group: Administer Bopindolol (formulated in 0.5% methylcellulose) via oral gavage at 5 mg/kg.

  • Blood Collection:

    • Collect sparse blood samples (~100 µL) from the saphenous vein into K₂EDTA-coated tubes at specified time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

    • Immediately after collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Preparation for Bioanalysis:

    • To 50 µL of rat plasma, add 150 µL of cold acetonitrile containing 100 ng/mL of this compound.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 4000 x g for 15 minutes.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis and PK Parameter Calculation:

    • Quantify Bopindolol concentration in each sample against a calibration curve prepared in blank rat plasma.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA).

    • Key Parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable point.

      • t½: Terminal half-life.

      • Bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Representative Pharmacokinetic Data
ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 250410
Tmax (h) 0.080.5
AUC(0-inf) (ng*h/mL) 380950
t½ (h) 3.53.8
Clearance (mL/min/kg) 43.8N/A
Bioavailability (F%) N/A50%

Core Requirement: Bioanalytical Method Validation

Before any study samples can be analyzed, the LC-MS/MS method must be rigorously validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry or ICH M10.[20][21][22] The use of this compound is central to meeting these stringent requirements.

Validation Workflow and Acceptance Criteria

center_node Validated Method sel Selectivity sel->center_node cal Calibration Curve cal->center_node ap Accuracy & Precision ap->center_node rec Recovery rec->center_node mat Matrix Effect mat->center_node stab Stability stab->center_node

Caption: Core components of bioanalytical method validation.

Summary of Validation Parameters & FDA Acceptance Criteria
ParameterPurposeAcceptance Criteria (for regulated studies)
Selectivity Ensure no interference at the retention times of Bopindolol and the IS.Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve Define the relationship between concentration and response.≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Assess closeness to nominal value and reproducibility.For QC samples (Low, Mid, High), mean accuracy within ±15% of nominal. Precision (%CV) ≤15%.
Matrix Effect Evaluate ion suppression/enhancement from the biological matrix.IS-normalized matrix factor %CV should be ≤15% across different lots of matrix.
Stability Confirm analyte does not degrade during sample handling and storage.Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples.
Example LC-MS/MS Parameters
ParameterSetting
LC System Waters Acquity UPLC or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 10% to 95% B over 3 minutes
MS System Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transition (Bopindolol) 381.2 → 266.1 (Q1 → Q3)
MRM Transition (Bopindolol-d9) 390.2 → 275.1 (Q1 → Q3)
Collision Energy Optimized for maximum signal

Conclusion

The successful application of this compound as an internal standard is fundamental to generating high-quality, reliable, and reproducible data in DMPK assays. Its ability to co-elute with the analyte and correct for virtually all sources of analytical variability—from sample preparation to mass spectrometric detection—makes it an indispensable tool for quantitative bioanalysis. The protocols and principles outlined in this guide provide a robust framework for researchers to accurately characterize the pharmacokinetic profile of Bopindolol, enabling data-driven decisions in the drug development pipeline and ensuring the integrity of data submitted to regulatory agencies.

References

  • What is the mechanism of Bopindolol Malonate? - Patsnap Synapse. (2024). Available at: [Link]

  • Bopindolol: pharmacological basis and clinical implications. - PubMed. (1998). Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. (2023). Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. - FDA. (2018). Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2019). Available at: [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. - FDA. (2022). Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. - HHS.gov. (2025). Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. (2025). Available at: [Link]

  • What is Bopindolol Malonate used for? - Patsnap Synapse. (2024). Available at: [Link]

  • Bopindolol - Grokipedia. (2026). Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. - FDA. (2018). Available at: [Link]

  • Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. - PubMed. (1991). Available at: [Link]

  • The effect of renal impairment on the pharmacokinetics and metabolism of bopindolol. - PubMed. (1991). Available at: [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. - NIH. (2022). Available at: [Link]

  • Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies. - PMC - NIH. (2012). Available at: [Link]

  • Designing Stable Isotope Labeled Internal Standards. - Acanthus Research. (2022). Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. - YouTube. (2023). Available at: [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. - PubMed. (2020). Available at: [Link]

  • In Vivo Pharmacokinetic (PK) Studies. - Selvita. Available at: [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. - BioIVT. Available at: [Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. - MDPI. (2019). Available at: [Link]

  • Steady state pharmacokinetics of hydrolysed bopindolol in young and elderly men. - PubMed. (1991). Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. - PMC - NIH. (2014). Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (2018). Available at: [Link]

  • In vivo PK / Pharmacokinetic Studies. - Sygnature Discovery. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2018). Available at: [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. - Springer. (2012). Available at: [Link]

  • Drug Metabolism Assays. - BioIVT. Available at: [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. - IONTOX. (2024). Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. - Waters Corporation. (2012). Available at: [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. - Crimson Publishers. (2017). Available at: [Link]

  • Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. - Sannova. (2024). Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor peak shape for Bopindolol analysis

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Troubleshooting Poor Peak Shape in Bopindolol HPLC Analysis

Frequently Asked Questions (FAQs)

Why am I seeing significant tailing with my Bopindolol peak?

Peak tailing is arguably the most common issue in the reversed-phase analysis of basic compounds like Bopindolol. It typically manifests as an asymmetric peak with a drawn-out trailing edge, leading to inaccurate integration and reduced resolution.

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: The primary culprit is often the interaction between the basic amine groups in Bopindolol and residual, acidic silanol groups (Si-OH) on the surface of traditional silica-based C18 columns. At mid-range pH, these silanols can be deprotonated (SiO-), creating strong ionic interactions with the protonated, positively charged Bopindolol molecule. This secondary interaction mechanism leads to a portion of the analyte being retained longer than the bulk, resulting in a tailing peak.

    • Solution 1: pH Adjustment: A robust solution is to adjust the mobile phase pH.

      • Low pH (2-3): At this pH, the majority of silanol groups are protonated (Si-OH) and thus less likely to interact ionically with the protonated Bopindolol. An acidic modifier like formic acid or trifluoroacetic acid (TFA) is commonly used. TFA is particularly effective as it also acts as an ion-pairing agent, further masking the silanol activity.

      • High pH (9-11): Alternatively, operating at a high pH deprotonates the Bopindolol molecule, neutralizing its charge and minimizing ionic interactions with the stationary phase. This requires a pH-stable column, such as a hybrid silica or a specifically designed high-pH C18 column.

    • Solution 2: Use of End-Capped Columns: Modern, high-purity silica columns are "end-capped," a process where residual silanols are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane). This significantly reduces the number of available sites for secondary interactions. Ensure you are using a high-quality, end-capped column suitable for basic analytes.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Perform a loading study. Systematically reduce the injection volume or the concentration of your Bopindolol standard. If the peak shape improves (i.e., the asymmetry factor decreases), you were likely overloading the column.

  • Extra-Column Dead Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly swaged and that there are no gaps between the tubing and the connection port.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload overload_improves Peak Shape Improves? check_overload->overload_improves overload_yes Column Overload was the Issue. Optimize Loading. overload_improves->overload_yes Yes overload_no Issue Persists overload_improves->overload_no No check_ph Modify Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid) overload_no->check_ph ph_improves Peak Shape Improves? check_ph->ph_improves ph_yes Silanol Interactions were the Primary Cause. Proceed with Optimized pH. ph_improves->ph_yes Yes ph_no Issue Persists ph_improves->ph_no No check_column Consider a Different Column (e.g., High-Purity, End-Capped, or Hybrid Silica) ph_no->check_column check_dead_volume Inspect System for Dead Volume (fittings, tubing) ph_no->check_dead_volume G start Split Peak Observed check_blank Inject a Blank Solvent start->check_blank blank_result Peak Still Present? check_blank->blank_result blank_yes Indicates Carryover or Contamination. Clean Injector. blank_result->blank_yes Yes blank_no Peak is from Sample blank_result->blank_no No check_column_health Reverse-flush Column (if permissible by manufacturer) blank_no->check_column_health flush_result Peak Shape Improves? check_column_health->flush_result flush_yes Inlet Frit was Partially Blocked. Install Guard Column. flush_result->flush_yes Yes flush_no Issue Persists flush_result->flush_no No check_void Inspect Column Inlet for Voids/ Bed Collapse flush_no->check_void void_present Void is Present check_void->void_present void_yes Column is Damaged and Must be Replaced. void_present->void_yes Yes void_no Consider Co-elution or Other System Issues void_present->void_no No

rac Bopindolol-d9 solubility issues in methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for rac Bopindolol-d9. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound, specifically in methanol. Our goal is to equip you with the scientific rationale and practical steps to achieve successful dissolution for your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my this compound in methanol. The supplier datasheet indicates it should be soluble. What's going on?

This is a common issue that can stem from several factors. While datasheets provide general guidance, real-world solubility can be influenced by the compound's specific batch characteristics (e.g., crystalline form, purity), the solvent grade, and the experimental conditions.

Underlying Principles:

  • "Like Dissolves Like": Bopindolol is a relatively large molecule (M.W. ~380 g/mol for the non-deuterated form) with both polar (ester, secondary amine, hydroxyl) and non-polar (indole ring, benzene ring, tert-butyl group) regions.[1][2][3] Methanol is a polar protic solvent, making it a reasonable choice, but the extensive non-polar surface area of Bopindolol can hinder solvation.[4][5][6]

  • Crystal Lattice Energy: The compound is supplied as a solid.[7] The energy required to break the crystal lattice of the solid must be overcome by the energy released from the solvent molecules surrounding the individual Bopindolol-d9 molecules. If the lattice energy is particularly high for a specific crystalline form (polymorph), dissolution can be difficult.

  • Kinetic vs. Thermodynamic Solubility: You might be observing a slow rate of dissolution (a kinetic issue) rather than a fundamental lack of solubility (a thermodynamic limit). Many dissolution problems are kinetic in nature and can be overcome with simple physical methods.

Initial Troubleshooting Steps:

  • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade of methanol (e.g., USP, HPLC, or ACS grade). Water contamination in methanol can alter its polarity and negatively impact the solubility of hydrophobic compounds.

  • Gentle Agitation: Start by vortexing or swirling the mixture at room temperature for several minutes. This increases the interaction between the solvent and the solute surface.

If these initial steps are unsuccessful, proceed to the more advanced techniques detailed below.

Q2: What is the expected solubility of Bopindolol in methanol, and how does deuteration affect it?

While precise numerical solubility data for this compound in methanol is not readily published in literature, we can infer its behavior from data on the parent compound, Bopindolol, and related beta-blockers.

  • Bopindolol (non-deuterated): Datasheets often describe its solubility in methanol as "slightly soluble" or "soluble upon heating".[8][9] This indicates that while it may not dissolve readily at room temperature to high concentrations, solubility can be achieved. For context, the related beta-blocker Pindolol is soluble in other organic solvents like ethanol and DMSO.[10]

  • Effect of Deuteration: The replacement of 9 hydrogen atoms with deuterium in the tert-butyl group (d9) results in a molecular weight increase to ~389.54 g/mol .[7][11] Chemically, deuterium and hydrogen are nearly identical.[12] Therefore, the effect of this isotopic substitution on overall solubility in methanol is expected to be minimal and should not be the primary cause of significant dissolution issues.[13][14]

The key takeaway is that achieving a clear solution in methanol is feasible but may require assistance beyond simple mixing.

Q3: What simple, immediate steps can I take in the lab to improve the solubility of this compound in methanol?

If basic agitation fails, the next step is to introduce energy into the system to overcome the kinetic barriers to dissolution. The following protocol is a systematic approach to achieve this.

Experimental Protocol: Stepwise Dissolution of this compound

Objective: To achieve a clear stock solution of this compound in methanol.

Materials:

  • This compound solid

  • Anhydrous, high-purity methanol

  • Glass vial with a secure cap (e.g., PTFE-lined)

  • Vortex mixer

  • Bath sonicator

  • Water bath or heating block

Methodology:

  • Preparation:

    • Accurately weigh the desired amount of this compound into a clean, dry glass vial.

    • Add the calculated volume of methanol to reach your target concentration.

  • Step 1: Mechanical Agitation (Vortexing)

    • Securely cap the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution. If undissolved solid remains, proceed to the next step.

    • Rationale: Vortexing increases the surface area of the solute exposed to the solvent, accelerating the dissolution process.

  • Step 2: Sonication

    • Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

    • Sonicate for 5-10 minute intervals. After each interval, visually inspect the solution.

    • Rationale: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[15] This process generates localized high pressure and temperature, effectively breaking apart solute agglomerates and enhancing solvent penetration into the crystal lattice.[15][16]

  • Step 3: Gentle Warming

    • If sonication alone is insufficient, gently warm the solution. Place the vial in a water bath or on a heating block set to 35-40°C. Do not exceed 40°C to minimize the risk of compound degradation.

    • Periodically swirl the vial or combine warming with short bursts of sonication.

    • Rationale: For most compounds, solubility increases with temperature. Warming provides the thermal energy needed to break the crystal lattice bonds. The chosen temperature is a safe starting point that balances improved solubility with compound stability.

  • Final Assessment:

    • Once the solution is clear, allow it to cool to room temperature.

    • Observe carefully to ensure the compound does not precipitate out of solution upon cooling. If it remains clear, the dissolution was successful.

This systematic approach is summarized in the troubleshooting workflow below.

Troubleshooting Workflow

G start Start: this compound undissolved in Methanol vortex Step 1: Vortex Vigorously for 1-2 min start->vortex check1 Is solution clear? vortex->check1 sonicate Step 2: Sonicate 5-10 min intervals check1->sonicate No success Success: Solution Prepared. Cool to RT & verify stability. check1->success Yes check2 Is solution clear? sonicate->check2 warm Step 3: Warm Gently (35-40°C) +/- Sonication check2->warm No check2->success Yes check3 Is solution clear? warm->check3 check3->success Yes fail Issue Persists: Consider alternative solvent or concentration reduction. check3->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Q4: I've tried everything and it's still not dissolving. Are there alternative solvents I should consider?

Yes. If methanol is not critical for your experimental downstream application, using a different solvent or a co-solvent system may be necessary. The choice of solvent should be guided by the compound's structure and the requirements of your assay.

Solvent Selection Rationale: Bopindolol is a prodrug of Pindolol.[1][2][8] Data for Pindolol and similar beta-blockers can provide excellent guidance.[17] They often show good solubility in slightly less polar or aprotic polar solvents.

SolventTypeRationale for Use with Bopindolol-d9
DMSO Polar AproticExcellent solvating power for a wide range of compounds. Pindolol is highly soluble in DMSO (~15 mg/mL).[10] Often used for creating concentrated primary stock solutions.
Ethanol Polar ProticSlightly less polar than methanol. Pindolol is soluble in ethanol (~5 mg/mL).[10] A good alternative if a protic solvent is required.
Acetonitrile Polar AproticCommonly used in analytical chemistry (e.g., HPLC). Its polarity is suitable for molecules with both polar and non-polar characteristics.
Methanol/DMSO Co-solvent MixtureIf a methanolic solution is required, preparing a highly concentrated stock in a small volume of DMSO first, and then diluting with methanol, can be an effective strategy.[10][18]

Important Considerations:

  • Assay Compatibility: Always ensure the chosen solvent is compatible with your downstream experiments (e.g., cell culture, enzymatic assays, NMR). DMSO, for instance, can be toxic to cells at higher concentrations.

  • Test First: Before using your valuable deuterated compound, test the solubility with a small amount of a non-deuterated, less expensive analogue if available.[18]

By systematically addressing the factors of solvent choice, physical agitation, and temperature, you can overcome the common solubility challenges associated with this compound and proceed with your research confidently.

References

  • How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. (2025). Purosolv.
  • Methanol in Pharmaceutical Manufacturing: A Comprehensive Explor
  • Methanol as a Versatile Solvent in Drug Formul
  • Methanol - Chemical Safety Facts. ChemicalSafetyFacts.org.
  • Methanol : USP/BP/Ph.
  • This compound. CRO SPLENDID LAB.
  • Pindolol Product Inform
  • Technical Support Center: Handling and Storing Deuter
  • Bopindolol manufacturers and suppliers in india. ChemicalBook.
  • rac Bopindolol. CymitQuimica.
  • This compound.
  • Bopindolol. PubChem.
  • Bopindolol-impurities.
  • How to Choose Deuter
  • Indole. PubChem.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Neuroquantology.
  • Technical Support Center: Overcoming Challenges in Deuter
  • rac Bopindolol. LGC Standards.
  • Melt Sonocrystallization A Novel Technique of Solubility Enhancement. International Journal of Pharmaceutical Sciences Review and Research.
  • Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs. International Journal of Pharmaceutical and Biological Science Archive.
  • Bopindolol (HMDB0015696).
  • Drug Solubility: Importance and Enhancement Techniques.
  • Deuterated Solvents, Reagents & Accessories. Chromservis.
  • Beta-blockers. Deranged Physiology.
  • Bopindolol CAS 62658-63-3. ChemicalBook.
  • (R)-(+)
  • How to dry deuterated NMR solvents ?.
  • Pindolol. PubChem.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.

Sources

Reducing matrix effects in Bopindolol quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Matrix Effects in Bioanalysis

Welcome, researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for the quantitative analysis of bopindolol in biological matrices. Here, we address the pervasive challenge of matrix effects, offering troubleshooting strategies and validated protocols to ensure the accuracy and reliability of your LC-MS/MS data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in bopindolol quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix.[1] For bopindolol, a lipophilic compound (log P ~4.45-4.7), this is particularly problematic.[2] When analyzing plasma or serum, bopindolol can co-extract with other lipophilic molecules like phospholipids. During LC-MS/MS analysis, these phospholipids can suppress the ionization of bopindolol in the mass spectrometer's source, leading to underestimated concentrations and compromising the accuracy and reproducibility of the assay.[3][4]

Q2: What are the most common sources of matrix effects in plasma samples for bopindolol analysis?

A2: The primary culprits are phospholipids, which are abundant in biological membranes.[3] Due to their amphipathic nature, they can interfere with the electrospray ionization (ESI) process. Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1] Given bopindolol's high lipophilicity, it has a strong tendency to associate with these interfering components.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for bopindolol quantification?

A3: Yes, the use of a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects.[5] A SIL-IS is chemically identical to the analyte but has a slightly higher mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[5] While a SIL-IS for bopindolol may need to be custom synthesized, a deuterated analog of its active metabolite, pindolol (Pindolol-d7), is commercially available and can be a suitable alternative when quantifying the metabolite.[6]

Q4: What are the main sample preparation strategies to reduce matrix effects for bopindolol?

A4: The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7]

  • PPT is the simplest method but is often insufficient for removing phospholipids, making it more susceptible to matrix effects.[8][9]

  • LLE offers better cleanup than PPT by partitioning bopindolol into an organic solvent, leaving more polar interferences in the aqueous phase.[10]

  • SPE is generally the most effective technique for removing interfering components, especially phospholipids, by utilizing specific sorbent chemistries.[7]

Troubleshooting Guide

Issue 1: Poor Peak Shape and Inconsistent Retention Times

Probable Cause: This is often a result of insufficient sample cleanup, leading to the accumulation of matrix components, particularly phospholipids, on the analytical column. This can alter the column chemistry and affect the chromatographic performance.[4]

Solution:

  • Optimize Sample Preparation: If you are using PPT, consider switching to LLE or, preferably, SPE. For SPE, use a cartridge specifically designed for phospholipid removal.[3][4]

  • Incorporate a Column Wash Step: After each injection, include a high-organic wash step in your gradient to elute strongly retained matrix components from the column.

  • Consider a Different Chromatographic Mode: If reversed-phase chromatography is problematic, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative. In HILIC, phospholipids are typically not well-retained and elute early, potentially separating them from the more retained bopindolol.[11]

Issue 2: Significant Ion Suppression Observed

Probable Cause: Co-elution of phospholipids or other endogenous matrix components with bopindolol is the most likely reason for ion suppression.[3]

Solution:

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method. The following table compares the effectiveness of different techniques in removing phospholipids:

Sample Preparation TechniquePhospholipid Removal EfficiencyBopindolol RecoveryThroughput
Protein Precipitation (PPT)LowHighHigh
Liquid-Liquid Extraction (LLE)ModerateModerate to HighModerate
Solid-Phase Extraction (SPE)HighHighLow to Moderate
Phospholipid Removal PlatesVery HighHighHigh
  • Modify Chromatographic Conditions: Adjust the gradient elution profile to achieve better separation between bopindolol and the region where phospholipids elute. A slower, shallower gradient can often improve resolution.

  • Utilize a SIL-IS: As mentioned in the FAQs, a stable isotope-labeled internal standard is the most effective way to compensate for ion suppression that cannot be eliminated through sample preparation and chromatography.[5]

Issue 3: Low Analyte Recovery

Probable Cause: The chosen sample preparation method may not be optimal for extracting the highly lipophilic bopindolol from the plasma matrix.

Solution:

  • Optimize LLE Parameters:

    • Solvent Selection: Test different organic solvents. For a lipophilic compound like bopindolol, methyl tert-butyl ether (MTBE) or ethyl acetate are good starting points.[10]

    • pH Adjustment: Bopindolol is a basic compound. Adjusting the sample pH to be more basic (e.g., pH 9-10) will ensure it is in its neutral form, enhancing its partitioning into the organic solvent.

  • Optimize SPE Protocol:

    • Sorbent Selection: A mixed-mode cation exchange SPE sorbent can be effective for basic compounds like bopindolol. It provides a dual retention mechanism (reversed-phase and ion exchange) for better specificity.

    • Elution Solvent: Ensure the elution solvent is strong enough to desorb bopindolol from the SPE sorbent. This may require a combination of a high percentage of organic solvent with an acid or base modifier.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Bopindolol in Human Plasma
  • To 200 µL of plasma, add 50 µL of internal standard solution (e.g., Pindolol-d7 for the active metabolite).

  • Add 50 µL of 1M sodium carbonate solution to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal

This protocol utilizes a mixed-mode cation exchange SPE plate designed for phospholipid removal.

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load: Load the entire pre-treated sample onto the SPE plate.

  • Wash 1: Wash with 500 µL of 0.1% formic acid in water.

  • Wash 2: Wash with 500 µL of methanol.

  • Elute: Elute bopindolol with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Visualizations

Workflow for Mitigating Matrix Effects

Caption: A logical workflow for systematically addressing matrix effects in bopindolol quantification.

Mechanism of Ion Suppression by Phospholipids

IonSuppression cluster_0 LC Eluent cluster_1 ESI Source Bopindolol Bopindolol Ions (+) Droplet Charged Droplet (Bopindolol + Phospholipids) Bopindolol->Droplet Phospholipids Phospholipid Molecules Phospholipids->Droplet GasPhase Gas Phase Ions Droplet->GasPhase Solvent Evaporation & Ion Competition MS Mass Spectrometer (Reduced Bopindolol Signal) GasPhase->MS

Caption: Co-eluting phospholipids compete with bopindolol for ionization, reducing its signal in the mass spectrometer.

References

  • Bopindolol | C23H28N2O3 | CID 44112 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Godbillon, J., Gerardin, A., & Richard, J. (1988). Analytical problems encountered during high-performance liquid chromatographic separation and coulometric detection of bopindolol metabolites in human plasma. Therapeutic Drug Monitoring, 10(4), 480–485. [Link]

  • Bopindolol. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Bopindolol. (2026, January 8). Grokipedia. Retrieved from [Link]

  • Guerret, M., Lavene, D., & Kiechel, J. R. (1987). Column liquid chromatographic determination of hydrolysed bopindolol, in the picogram per millilitre range in plasma, using cartridge extraction and dual electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 422, 205–215. [Link]

  • Hsyu, P. H., & Giacomini, K. M. (1985). High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol. Journal of Pharmaceutical Sciences, 74(6), 635–639. [Link]

  • Krause, E. G., & Pachernegg, O. (n.d.). Pharmacological properties of beta-adrenoceptor blocking drugs. Krause und Pachernegg. Retrieved from [Link]

  • Nowak, M., et al. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. International Journal of Molecular Sciences, 25(19), 10509. [Link]

  • UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard. (n.d.). Waters Corporation. Retrieved from [Link]

  • Belal, F., et al. (1998). Comparison of two extraction methods for determination of propranolol and furosemide in human plasma by mixed-mode chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 705(1), 103-109. [Link]

  • Harron, D. W., Goa, K. L., & Langtry, H. D. (1991). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 41(1), 130–149. [Link]

  • UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard. (n.d.). Waters. Retrieved from [Link]

  • Urbanek, M., Krivankova, L., & Bocek, P. (2002). Determination of bopindolol in pharmaceuticals by capillary isotachophoresis. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 625–630. [Link]

  • Ji, Q. C., et al. (2004). Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system. Rapid Communications in Mass Spectrometry, 18(14), 1629-1635. [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved January 16, 2026, from [Link]

  • Sample Prep Tech Tip: Phospholipid Removal. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]

  • LC–MS/MS Determination of Carbamazepine, Pindolol, and Theophylline in Human Serum. (2025, August 5). ResearchGate. Retrieved from [Link]

  • A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. (2021, November 22). Chromatography Today. Retrieved from [Link]

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Automated LC/MS/MS Bioanalysis of b-blockers in Human Plasma. (2013, February 14). CliniChrom. Retrieved from [Link]

  • Nowak, M., et al. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. MDPI. [Link]

  • Developing New Method for Quantifying Pindolol by Sequential Injection Analysis. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (n.d.). MDPI. Retrieved from [Link]

  • Little, J. L., et al. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2747-2755. [Link]

  • Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. (2016, April 5). Agilent. Retrieved from [Link]

  • How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? (2014, June 30). ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095-1098. [Link]

  • Application. (2024, September 12). UU Research Portal. Retrieved from [Link]

  • UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard. (n.d.). Waters. Retrieved from [Link]

Sources

Technical Support Center: Bopindolol Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of bopindolol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common interferences encountered during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific issues, grounded in scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Resolving Chromatographic Interference

This section provides a systematic approach to identifying and resolving common chromatographic issues when analyzing bopindolol.

Initial Troubleshooting Workflow

Before delving into specific issues, it's crucial to have a logical workflow for troubleshooting. The following diagram illustrates a recommended sequence of checks when unexpected results, such as poor peak shape, shifting retention times, or co-elution, are observed.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 System & Consumables Check cluster_2 Method & Sample Investigation cluster_3 Advanced Troubleshooting Problem Unexpected Chromatographic Result (e.g., poor peak shape, retention time shift, extra peaks) CheckSystem Verify HPLC/UPLC System Performance (pressure, pump performance, detector stability) Problem->CheckSystem Start Here CheckConsumables Inspect Consumables (mobile phase age/composition, column history) CheckSystem->CheckConsumables ReviewMethod Review Method Parameters (gradient, flow rate, temperature) CheckConsumables->ReviewMethod AssessSample Evaluate Sample Preparation (extraction efficiency, potential for contamination) ReviewMethod->AssessSample IdentifyInterference Identify Source of Interference (matrix, metabolites, enantiomers) AssessSample->IdentifyInterference If problem persists OptimizeMethod Systematic Method Optimization (modify mobile phase, change column, adjust sample prep) IdentifyInterference->OptimizeMethod Validation Re-validate Method OptimizeMethod->Validation

Caption: A systematic workflow for troubleshooting chromatographic issues.

Question: My bopindolol peak has a poor shape (e.g., tailing, fronting, or splitting). What are the likely causes and how can I fix it?

Answer:

Poor peak shape is a common issue that can compromise the accuracy and precision of your analysis. The cause can often be traced back to interactions between the analyte, the stationary phase, and the mobile phase, or issues with the HPLC system itself.

1. Peak Tailing:

  • Causality: Peak tailing for a basic compound like bopindolol is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. It can also be caused by column overload or a void at the column inlet.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Bopindolol is a basic compound. Increasing the pH of the mobile phase can suppress the protonation of residual silanols, but care must be taken not to exceed the column's pH stability range. Conversely, operating at a low pH (e.g., pH 2.5-3.5) will protonate bopindolol and also suppress silanol activity.

    • Use of a Competitive Amine: Adding a small amount of a competitive amine, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (e.g., 0.1%) can effectively block the active silanol sites, improving peak shape.[1][2]

    • Column Choice: Consider using a column with a highly deactivated, end-capped stationary phase or a hybrid particle technology column that has fewer exposed silanol groups.

    • Reduce Sample Load: Inject a lower concentration of your sample to rule out mass overload.

2. Peak Fronting:

  • Causality: This is less common for bopindolol but can occur due to high sample concentration (column overload) or a sample solvent that is stronger than the mobile phase.

  • Troubleshooting Steps:

    • Dilute the Sample: Prepare and inject a more dilute sample.

    • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions.

3. Split Peaks:

  • Causality: A split peak often indicates a problem at the head of the column, such as a partially clogged inlet frit or a void in the packing material. It can also be caused by injecting the sample in a solvent that is immiscible with the mobile phase.

  • Troubleshooting Steps:

    • Column Maintenance: Reverse-flush the column (if permitted by the manufacturer) to remove particulates from the inlet frit. If the problem persists, the column may need to be replaced.

    • Use of In-line Filters and Guard Columns: Employing an in-line filter and a guard column can protect the analytical column from particulates and strongly retained matrix components.[3]

    • Check Solvent Miscibility: Confirm that your sample solvent is fully miscible with the mobile phase.

Question: I'm observing a drift or sudden shift in the retention time of bopindolol. What should I investigate?

Answer:

Stable retention times are critical for reliable peak identification and quantification. Fluctuations can point to issues with the mobile phase, the pump, or the column temperature.[3][4]

Troubleshooting Flow for Retention Time Variability

Retention_Time_Troubleshooting cluster_Gradual Gradual Drift Causes cluster_Abrupt Abrupt Change Causes RT_Shift Retention Time Shift Gradual Drift Abrupt Change MobilePhase_Change Mobile Phase Composition Change (evaporation, degradation) RT_Shift:s->MobilePhase_Change:n Investigate Column_Equilibration Insufficient Column Equilibration RT_Shift:s->Column_Equilibration:n Investigate Temp_Fluctuation Column Temperature Fluctuation RT_Shift:s->Temp_Fluctuation:n Investigate Pump_Issue Pump Malfunction (air bubbles, leaks, faulty check valves) RT_Shift:s->Pump_Issue:n Investigate MobilePhase_Prep Incorrect Mobile Phase Preparation RT_Shift:s->MobilePhase_Prep:n Investigate Column_Change Column Change or Damage RT_Shift:s->Column_Change:n Investigate

Caption: Decision tree for diagnosing retention time variability.

Detailed Checks:

  • Mobile Phase Composition: In reversed-phase chromatography, a small change in the organic solvent percentage can significantly alter retention times.[3]

    • Action: Prepare fresh mobile phase, ensuring accurate measurements. Use a gravimetric approach for higher precision if possible. Keep mobile phase reservoirs covered to prevent evaporation of the more volatile organic component.

  • Pump and System Leaks: Air bubbles in the pump or leaks in the system can lead to inconsistent flow rates and pressure fluctuations, causing retention time shifts.[4]

    • Action: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. Inspect all fittings for signs of leaks.

  • Column Temperature: Inconsistent column temperature will affect retention.

    • Action: Use a column thermostat and ensure it is set to a stable temperature (e.g., 40°C) and that the column has had sufficient time to equilibrate.[5]

  • Column Equilibration: Insufficient equilibration time, especially after a gradient run or when changing mobile phases, will cause retention time drift.

    • Action: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase until a stable baseline is achieved.

II. FAQs: Specific Interference Scenarios

FAQ 1: I am analyzing bopindolol in plasma and see many interfering peaks around my analyte. How can I improve my sample clean-up?

Answer:

Analysis of bopindolol in biological matrices like plasma requires effective sample preparation to remove endogenous interferences such as proteins, lipids, and other small molecules.[5][6] A robust sample preparation protocol is essential for achieving a clean chromatogram and reliable quantification.

Recommended Sample Preparation Techniques:

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate plasma proteins.Simple, fast, and inexpensive.Non-selective; may not remove all interferences (e.g., phospholipids).
Liquid-Liquid Extraction (LLE) Bopindolol is partitioned from the aqueous plasma into an immiscible organic solvent based on its solubility and pH.Can provide a very clean extract.Can be labor-intensive and require larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Bopindolol is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a small volume of solvent.High selectivity, high recovery, and potential for pre-concentration.[7][8]Requires method development to optimize the sorbent, wash, and elution steps.

Step-by-Step Protocol for Solid-Phase Extraction (SPE):

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge), followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated plasma sample (e.g., 0.5 mL of plasma diluted with 0.5 mL of a suitable buffer) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the bopindolol with a small volume (e.g., 0.5 - 1 mL) of a strong solvent (e.g., methanol containing a small amount of acid or base to ensure bopindolol is in the desired state for elution).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[9]

FAQ 2: My analysis requires separating bopindolol from its active metabolites. How can I achieve this?

Answer:

Bopindolol is a prodrug that is hydrolyzed to its active metabolite.[10][11] To resolve the parent drug from its metabolites, you will likely need to optimize your chromatographic selectivity.

Strategies for Improving Selectivity:

  • Mobile Phase pH: The ionization state of bopindolol and its metabolites can be manipulated by adjusting the mobile phase pH. Experiment with different pH values (within the column's stable range) to find the optimal separation.

  • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) can alter the selectivity of the separation due to different interactions with the stationary phase.

  • Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column chemistry is the next step.

    • C18 Columns: A good starting point, but consider different ligand densities and end-capping.

    • Phenyl-Hexyl Columns: The phenyl chemistry can offer alternative selectivity for aromatic compounds like bopindolol and its metabolites through pi-pi interactions.

    • Polar-Embedded Columns: These columns can provide different selectivity profiles, especially for moderately polar compounds.[12]

FAQ 3: I need to separate the enantiomers of bopindolol. What are my options?

Answer:

Bopindolol possesses a chiral center, and its enantiomers may exhibit different pharmacological activities.[1][13] Separating these stereoisomers requires a chiral environment.

Methods for Chiral Separation:

  • Direct Chiral Chromatography (Using a Chiral Stationary Phase - CSP): This is the most common and efficient method.[13][14]

    • Principle: The stationary phase itself is chiral and interacts differently with each enantiomer, leading to different retention times.

    • Common CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown success in separating beta-blockers.[1][2]

    • Mobile Phases: Chiral separations are often performed in normal-phase mode (e.g., n-heptane/ethanol/diethylamine) or reversed-phase mode.[1][2]

Example Protocol for Chiral HPLC Separation:

This is an illustrative protocol based on common practices for beta-blocker separations.

ParameterCondition
Stationary Phase Polysaccharide-based CSP (e.g., AmyCoat or similar)
Mobile Phase n-heptane:ethanol:diethylamine (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm[1]
Temperature Ambient
  • Indirect Chiral Chromatography (Derivatization):

    • Principle: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[15]

    • Considerations: This method involves an extra reaction step, which can be time-consuming and may introduce variability. The purity of the derivatizing agent is critical.[14]

III. References

  • Analytical problems encountered during high-performance liquid chromatographic separation and coulometric detection of bopindolol metabolites in human plasma. Ther Drug Monit. 1988;10(4):480-5. [Link]

  • Determination of bopindolol in pharmaceuticals by capillary isotachophoresis. J Pharm Biomed Anal. 2002;28(3-4):601-7. [Link]

  • Column liquid chromatographic determination of hydrolysed bopindolol, in the picogram per millilitre range in plasma, using cartridge extraction and dual electrochemical detection. J Chromatogr. 1988;431(2):349-59. [Link]

  • Chiral Separation of Beta Blocker Pindolol Enantiomers. LCGC International. [Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules. 2021;26(2):458. [Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. MDPI. [Link]

  • Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system. Rapid Commun Mass Spectrom. 2006;20(2):291-7. [Link]

  • Determination of bopindolol using the flow injection technique coupled with solid phase extraction. J Pharm Biomed Anal. 2003;33(5):1149-53. [Link]

  • Fluorometric determination of bopindolol and celiprolol in pharmaceutical preparations and biological fluids. J Fluoresc. 2012;22(4):1141-50. [Link]

  • High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol. J Chromatogr. 1985;341(1):127-36. [Link]

  • Fluorometric Determination of Bopindolol and Celiprolol in Pharmaceutical Preparations and Biological Fluids. ResearchGate. [Link]

  • Chiral separation of beta blocker pindolol enantiomers. The Analytical Scientist. [Link]

  • Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis. 2011;19(1):72-80. [Link]

  • Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs. 1990;39(6):917-47. [Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

  • Bopindolol - Wikipedia, la enciclopedia libre. Wikipedia. [Link]

  • HPLC TROUBLESHOOTING: A REVIEW. JETIR. [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]

  • Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. Molecules. 2023;28(8):3467. [Link]

  • Sample preparation for the HPLC analysis of drugs in biological fluids. J Pharm Biomed Anal. 1989;7(9):1087-96. [Link]

  • Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. J Pharm Biomed Anal. 2004;34(1):1-29. [Link]

  • Metabolomics: Bridging the Gap between Pharmaceutical Development and Population Health. MDPI. [Link]

Sources

Addressing isotopic cross-contribution from rac Bopindolol-d9

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for researchers utilizing rac Bopindolol-d9 as an internal standard in quantitative LC-MS/MS assays. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common yet challenging issue: isotopic cross-contribution. As your dedicated scientific partner, our goal is to empower you with the expertise to anticipate, diagnose, and resolve this phenomenon, ensuring the accuracy and integrity of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in the context of my Bopindolol assay?

A: Isotopic cross-contribution, or crosstalk, is an interference where the signal from the unlabeled analyte (Bopindolol) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice-versa.[1] This occurs because elements like carbon naturally exist as a mixture of isotopes (e.g., ~98.9% ¹²C and ~1.1% ¹³C).[2] In a molecule like Bopindolol with a significant number of carbon atoms, there is a statistical probability that some analyte molecules will contain one or more heavy isotopes, giving them a mass that can overlap with the mass of the SIL-IS.[3]

Q2: Why is this compound susceptible to this issue?

A: The structure of this compound (C₂₃H₁₉D₉N₂O₃) reveals the deuterium labels are on the tert-butyl group.[4] While a +9 Da shift is substantial, Bopindolol itself (C₂₃H₂₈N₂O₃) has 23 carbon atoms. This large number of carbons increases the probability of naturally occurring ¹³C isotopes in the analyte, creating M+1, M+2, and higher mass peaks that could potentially interfere with the signal of the d9-internal standard, especially at high analyte concentrations.[3]

Q3: What are the immediate consequences of uncorrected cross-contribution?

A: The primary consequence is a loss of accuracy in quantification. If the analyte contributes to the internal standard's signal, the analyte/IS peak area ratio will be artificially suppressed at higher concentrations.[5] This typically results in non-linear calibration curves (often showing a quadratic, downward curve) and a negative bias in the calculated concentrations of high-level quality control (QC) samples and unknown study samples.[6][7]

Q4: Are there regulatory guidelines on handling isotopic interference?

A: Yes, regulatory bodies like the FDA and EMA provide comprehensive guidelines on bioanalytical method validation.[8][9][10][11] While they may not specify a numerical limit for crosstalk, they mandate that the analytical method must be proven selective, accurate, and precise.[12] The use of a stable isotope-labeled internal standard is highly recommended, but it is the responsibility of the analyst to demonstrate that its use is appropriate and does not compromise data integrity.[13] Any significant interference must be investigated and mitigated.

Troubleshooting Guide: Diagnosing & Mitigating Isotopic Crosstalk

This section provides a systematic approach to identifying and resolving isotopic cross-contribution in your Bopindolol assay.

Issue 1: My calibration curve is non-linear, especially at the high end. Is this crosstalk?

This is a classic symptom of analyte-to-IS cross-contribution.[5] At low Bopindolol concentrations, the contribution is negligible. However, as the analyte concentration increases, its naturally occurring heavy isotopes begin to contribute a meaningful signal to the IS channel, artificially inflating the IS response and compressing the analyte/IS ratio.

This experiment is crucial to confirm and quantify the extent of the interference.

Step-by-Step Methodology:

  • Prepare Two Key Solutions:

    • Analyte ULOQ Solution: Prepare a sample containing Bopindolol at the Upper Limit of Quantification (ULOQ) concentration without adding any this compound.

    • IS Working Solution: Prepare a sample containing only the this compound at its working concentration.

  • Sample Analysis:

    • Inject the IS Working Solution and acquire data in both the Bopindolol and this compound MRM channels. This establishes the baseline purity of the IS. Ideally, the signal in the analyte channel should be negligible.

    • Inject the Analyte ULOQ Solution and acquire data in both MRM channels.

  • Data Evaluation:

    • Measure the peak area of the Bopindolol signal in the this compound channel from the ULOQ sample.

    • Measure the peak area of the this compound signal in its own channel from the IS Working Solution sample.

    • Calculate the percentage of cross-contribution using the formula:

      % Contribution = (Area of Analyte in IS Channel / Area of IS in its own Channel) * 100

% Contribution at ULOQPotential Impact on AssayRecommended Action
< 1%Likely negligible. Non-linearity may have other causes (e.g., detector saturation).Investigate other sources of non-linearity.
1-5%Moderate. Likely to cause non-linearity and negative bias at high concentrations.Mitigation is strongly recommended. Proceed to Solution Pathways .
> 5%Severe. Will significantly compromise assay accuracy and reliability.Mitigation is mandatory for a valid assay. Proceed to Solution Pathways .
Issue 2: Crosstalk is confirmed. How can I eliminate or manage it?

Once you have quantified the interference, you can select an appropriate mitigation strategy. The choice depends on the severity of the crosstalk and the resources available.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Decision cluster_2 Phase 3: Solution Pathways A Symptom: Non-linear calibration curve at high concentrations B Experiment: Analyze ULOQ Analyte (no IS) & Working IS (no Analyte) A->B C Calculate % Contribution of Analyte in IS Channel B->C D Is % Contribution > 5%? C->D E Is % Contribution 1-5%? D->E No G High Priority: Optimize Chromatography D->G Yes F Contribution is < 1%. Investigate other causes (e.g., detector saturation) E->F No H Option 2: Increase IS Concentration E->H Yes G->H If separation is not fully achieved I Option 3: Use Mathematical Correction H->I J Option 4 (Advanced): Monitor Alternative IS Transition I->J

Caption: Troubleshooting workflow for isotopic cross-contribution.

Causality: While true isotopic overlap cannot be resolved chromatographically (as the molecules are chemically identical), sometimes apparent crosstalk is exacerbated by a co-eluting metabolite or impurity that shares fragments with the internal standard. Improving chromatographic resolution is always the first and best approach.

Protocol:

  • Decrease Gradient Ramp Speed: Slowing the gradient can increase the separation between Bopindolol and any closely eluting interferents.

  • Change Stationary Phase: Test a column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.

  • Modify Mobile Phase: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or pH to change the ionization state and retention of Bopindolol and potential interferents.

Causality: This strategy works by reducing the relative contribution of the analyte's crosstalk signal.[5] If the signal from the "true" internal standard is much larger, the small, constant interference from the analyte becomes a smaller and less significant percentage of the total IS signal, helping to restore linearity.

Protocol:

  • Determine the Magnitude: Based on your diagnostic experiment, estimate the level of increase needed. For example, if you observe a 5% contribution at the ULOQ, the analyte is generating a signal equivalent to 5% of your current IS concentration.

  • Test New IS Concentrations: Prepare batches with the IS concentration increased by 5-fold and 10-fold.

  • Re-run Calibration Curve: Analyze a full calibration curve using the higher IS concentration.

  • Evaluate Linearity and Accuracy: Assess the regression fit (r²) and the accuracy of the back-calculated calibrators and QCs.

Considerations:

  • Cost: this compound can be expensive, and this approach increases consumption.

  • Ion Suppression: Very high concentrations of an internal standard can sometimes suppress the ionization of the analyte.[5] Monitor the analyte signal at the Lower Limit of Quantification (LLOQ) to ensure sensitivity is not compromised.

Causality: If the cross-contribution is predictable and consistent, it can be corrected for mathematically during data processing.[14][15] This involves subtracting the contribution from the measured IS response before calculating the final analyte/IS ratio.

Protocol (Conceptual):

  • Characterize Contribution: Analyze multiple batches of analyte-only samples across the calibration range to confirm that the percentage contribution of the analyte signal into the IS channel is consistent.

  • Apply Correction Formula: Modify the data processing method to use a formula similar to this:

    Corrected IS Area = Measured IS Area - (Measured Analyte Area * Contribution_Factor)

    Where the Contribution_Factor is determined from your diagnostic experiments.

  • Validate the Correction: The validation process must demonstrate that this correction yields accurate and precise results across the entire range. This approach should be well-documented and justified according to regulatory standards.[8][10]

Causality: This innovative technique involves selecting a different precursor ion for the SIL-IS—one that is naturally less abundant but is free from interference from the analyte.[5][6][7] For this compound, instead of monitoring the most abundant precursor (M+9), one could monitor a heavier isotope (e.g., M+10, from a ¹³C atom within the d9 molecule) if it is sufficiently intense and clear of analyte interference.

Protocol:

  • Infusion Analysis: Infuse pure solutions of Bopindolol and this compound separately into the mass spectrometer.

  • Examine Mass Spectra:

    • For Bopindolol, carefully note the m/z and relative intensity of its M+0, M+1, M+2, etc., isotopic peaks.

    • For this compound, examine its isotopic cluster. Identify the m/z of the M+10 peak (the first ¹³C isotope of the d9 molecule).

  • Select a New MRM Transition: If the Bopindolol isotopic cluster does not significantly contribute to the M+10 peak of the IS, you can set up a new MRM transition for the IS using this heavier precursor ion.

  • Method Re-optimization: You will need to re-optimize the MS parameters for this new transition and validate its performance, paying close attention to ensuring adequate signal intensity at the LLOQ.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Fernández-Peralbo, M. A., et al. (2008). Isotope correction of mass spectrometry profiles. Journal of Mass Spectrometry, 43(9), 1219-1225. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(5), 495-507. [Link]

  • Naicker, S., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 57-64. [Link]

  • Rosenblatt, J., et al. (1992). The importance of accurately correcting for the natural abundance of stable isotopes. Journal of Inherited Metabolic Disease, 15(4), 543-546. [Link]

  • Le, A. T., & Previs, S. F. (2015). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. Metabolomics, 11(5), 1149-1157. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Staeheli, S. N., et al. (2021). Cross-Signal Contribution as a Challenge in LC–MS/MS Bioanalysis. Analytical Chemistry, 93(27), 9436-9444. [Link]

  • Tan, A., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Journal of Chromatography B, 879(22), 1954-1960. [Link]

  • Sessions, A. L. (2006). Correction of H3+ Contributions in Hydrogen Isotope Ratio Monitoring Mass Spectrometry. Analytical Chemistry, 78(23), 8029-8036. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Naicker, S., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Urbanek, M., Krivánková, L., & Bocek, P. (2002). Determination of bopindolol in pharmaceuticals by capillary isotachophoresis. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 625-630. [Link]

  • Wang, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 467-477. [Link]

  • Das, R. (2018). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Bioanalysis of Pharmaceuticals, 421-456. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • Belal, F., et al. (2012). Fluorometric determination of bopindolol and celiprolol in pharmaceutical preparations and biological fluids. Journal of Fluorescence, 22(4), 1141-1150. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • CRO SPLENDID LAB. This compound. [Link]

  • S, S., & S, S. (2012). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 146. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Naicker, S., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • Belal, F., et al. (2012). Fluorometric Determination of Bopindolol and Celiprolol in Pharmaceutical Preparations and Biological Fluids. ResearchGate. [Link]

  • Kou, D., & Wigman, L. (2016). Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology, 40(12), 30-37. [Link]

  • Elsner, M. (2020). Discovering Nature's Fingerprints: Isotope Ratio Analysis on Bioanalytical Mass Spectrometers. LCGC North America, 38(s6), 28-33. [Link]

  • Jung, S., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836-9843. [Link]

  • Jung, S., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ResearchGate. [Link]

Sources

Preventing in-source fragmentation of rac Bopindolol-d9

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing In-Source Fragmentation in LC-MS

Welcome to the technical support center for the analysis of rac Bopindolol-d9. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent in-source fragmentation during liquid chromatography-mass spectrometry (LC-MS) analysis. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to ensure robust and reliable results.

Understanding the Challenge: In-Source Fragmentation

In-source fragmentation (ISF) is a phenomenon where precursor ions fragment within the ion source of a mass spectrometer before they reach the mass analyzer.[1] While sometimes utilized for structural elucidation, it is often an undesirable effect in quantitative analysis as it can reduce the signal intensity of the target analyte, leading to decreased sensitivity and inaccurate quantification.[1]

This compound, a deuterated internal standard for the beta-blocker Bopindolol, possesses structural motifs—an indole ring, a secondary amine with a bulky tert-butyl group, and a benzoate ester—that can be susceptible to fragmentation under certain electrospray ionization (ESI) conditions. The primary goals of this guide are to help you identify, control, and minimize this fragmentation.

Frequently Asked Questions (FAQs)

Q1: I am not seeing the expected precursor ion for this compound. What could be the cause?

The absence or low intensity of the expected precursor ion, [M+H]⁺ at m/z 389.5, is a strong indicator of excessive in-source fragmentation. Other potential causes include issues with the mobile phase, such as incorrect pH or the presence of contaminants, or problems with the instrument itself, like a dirty ion source.[2] It is also crucial to confirm that the mass spectrometer is properly calibrated.

Q2: What are the likely fragment ions of this compound that I should look for?

Based on the structure of Bopindolol and common fragmentation pathways for similar compounds, you can anticipate the following fragments:

  • Loss of the tert-butyl group: A neutral loss of 56 Da (C₄H₈) from the protonated molecule is a common fragmentation for compounds with a tert-butyl amine moiety. This would result in a fragment ion at m/z 333.5.

  • Cleavage of the benzoate ester: Loss of the benzoate group (C₇H₅O₂) would lead to a significant fragment.

  • Indole-related fragments: Indole derivatives are known to produce characteristic fragment ions around m/z 130 and 132.[3]

Q3: Can the mobile phase composition affect the in-source fragmentation of this compound?

Absolutely. The choice of mobile phase additives can significantly impact ionization efficiency and the extent of in-source fragmentation.[4][5]

  • Acidic modifiers: Formic acid is a common additive in reversed-phase LC-MS to promote protonation in positive ion mode. However, a high concentration can sometimes lead to increased fragmentation.

  • Buffers: Ammonium formate or ammonium acetate are often used to control pH and can sometimes provide "softer" ionization conditions compared to strong acids, potentially reducing fragmentation.[4]

Q4: My this compound peak is showing tailing or splitting. Is this related to in-source fragmentation?

While peak shape issues are typically chromatographic problems, they can sometimes be exacerbated by or mistaken for mass spectrometric issues.[6] Peak tailing can be caused by secondary interactions of the basic amine group with acidic silanols on the column packing. Peak splitting could be due to a partially clogged frit, column void, or injecting the sample in a solvent much stronger than the mobile phase.[7] It's important to address these chromatographic issues first to ensure you are evaluating a clean signal in the mass spectrometer.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing In-Source Fragmentation

This section provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.

Step 1: Initial Diagnosis - Is In-Source Fragmentation Occurring?
  • Analyze a standard solution: Infuse a standard solution of this compound directly into the mass spectrometer or perform a simple flow injection analysis without a column.

  • Acquire a full scan mass spectrum: Set the cone voltage (or declustering potential/fragmentor voltage) to a low value (e.g., 10-20 V).

  • Identify the ions: Look for the protonated molecule [M+H]⁺ at m/z 389.5. If you observe significant peaks at lower m/z values that could correspond to the predicted fragments, in-source fragmentation is likely occurring.

Step 2: Optimizing Mass Spectrometer Source Parameters

The key to minimizing in-source fragmentation lies in finding the "sweet spot" for your instrument's source parameters that allows for efficient ionization without inducing excessive fragmentation.

ParameterRecommended ActionRationale
Cone Voltage / Declustering Potential / Fragmentor Voltage Decrease in small increments (e.g., 5-10 V)This is the primary parameter controlling the energy imparted to the ions as they enter the mass spectrometer. Lowering it reduces the likelihood of collision-induced dissociation in the source.[1][8][9]
Source Temperature Lower the temperature in increments of 25-50 °CHigh temperatures can provide thermal energy that contributes to fragmentation.[1]
Nebulizer Gas Flow Optimize for a stable sprayWhile not a primary driver of fragmentation, an unstable spray can lead to inconsistent ionization and signal fluctuations.
Drying Gas Flow and Temperature Adjust to ensure efficient desolvation without excessive heatingProper desolvation is crucial for good signal, but overly aggressive settings can contribute to thermal degradation and fragmentation.

Experimental Protocol: Cone Voltage Optimization

  • Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to acquire full scan data from m/z 100-500.

  • Start with a low cone voltage (e.g., 10 V) and acquire data for 1-2 minutes.

  • Increase the cone voltage in 10 V increments up to 100 V, acquiring data at each step.

  • Plot the intensity of the precursor ion (m/z 389.5) and the major fragment ions versus the cone voltage to determine the optimal setting that maximizes the precursor ion signal while minimizing fragmentation.

Step 3: Refining the Liquid Chromatography Method

Your LC method can also be adjusted to create more favorable conditions for stable ionization.

ParameterRecommended ActionRationale
Mobile Phase Additive Try switching from formic acid to ammonium formateAmmonium formate can provide a higher pH environment which may be gentler for the analyte, and the ammonium adduct may be more stable.[4]
Gradient Profile Ensure a smooth and gradual gradientA rapid change in solvent composition can lead to instability in the electrospray, potentially affecting ionization.
Flow Rate Consider a lower flow rateLower flow rates can sometimes lead to more efficient ionization and a more stable spray, which can be beneficial for fragile molecules.

Experimental Protocol: Mobile Phase Additive Evaluation

  • Prepare two sets of mobile phases:

    • Set A: Water + 0.1% Formic Acid (A1) and Acetonitrile + 0.1% Formic Acid (A2)

    • Set B: Water + 5 mM Ammonium Formate (B1) and Acetonitrile + 5 mM Ammonium Formate (B2)

  • Using a suitable C18 column, inject a standard solution of this compound.

  • Run your standard LC gradient with mobile phase Set A and acquire data.

  • Equilibrate the system with mobile phase Set B and run the same gradient.

  • Compare the signal intensity of the precursor ion and the extent of fragmentation between the two runs.

Visualizing the Process

Diagram of the Troubleshooting Workflow

Troubleshooting_Workflow Start Observe Low Precursor Ion Signal for this compound Diagnosis Step 1: Initial Diagnosis - Infuse Standard - Full Scan at Low Cone Voltage Start->Diagnosis Is_ISF In-Source Fragmentation Observed? Diagnosis->Is_ISF Optimize_MS Step 2: Optimize MS Source - Decrease Cone Voltage - Lower Source Temperature Is_ISF->Optimize_MS Yes Troubleshoot_Other Troubleshoot Other Issues - Instrument Contamination - Calibration - LC Problems Is_ISF->Troubleshoot_Other No Refine_LC Step 3: Refine LC Method - Change Mobile Phase Additive - Adjust Gradient/Flow Rate Optimize_MS->Refine_LC Evaluate Evaluate Signal Is Fragmentation Minimized? Refine_LC->Evaluate Evaluate->Optimize_MS No, Re-optimize End Proceed with Analysis Evaluate->End Yes

Caption: A systematic workflow for troubleshooting in-source fragmentation.

Proposed Fragmentation Pathway for this compound

Fragmentation_Pathway M This compound [M+H]⁺ m/z 389.5 F1 Loss of tert-butyl (C₄H₈) Fragment m/z 333.5 M->F1 - 56 Da F2 Indole-related Fragments m/z ~130-132 M->F2 Further Fragmentation

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation: The Case for rac Bopindolol-d9 Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the generation of reliable bioanalytical data is the bedrock upon which regulatory decisions are made.[1][2] Measuring drug and metabolite concentrations in biological matrices is not merely a procedural step but a critical component that informs toxicokinetic and pharmacokinetic assessments, ultimately impacting the safety and efficacy profile of a therapeutic product.[1] This guide provides an in-depth, technically-grounded examination of the bioanalytical method validation for the beta-blocker Bopindolol, using its deuterated stable isotope-labeled internal standard (SIL-IS), rac Bopindolol-d9, as a case study.

We will navigate the intricate requirements of the FDA's guidelines, which have been largely harmonized with global standards through the International Council for Harmonisation (ICH) M10 guideline.[1][3] This document is designed not as a rigid template, but as a dynamic guide that explains the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Indispensable Role of a Stable Isotope-Labeled Internal Standard

Before delving into the validation parameters, it is crucial to understand why a SIL-IS like this compound is considered the "gold standard" in quantitative bioanalysis, particularly for LC-MS/MS applications.[3] An internal standard (IS) is essential for controlling and correcting variability during sample extraction, chromatographic injection, and mass spectrometric ionization.[4]

A SIL-IS, being an isotopically labeled version of the analyte, shares nearly identical physicochemical properties.[4] This means it co-elutes with the analyte and experiences the same extraction recovery and ionization response.[4] This near-perfect mimicry allows it to normalize variations caused by the sample matrix (matrix effects), a notorious challenge in bioanalysis that can suppress or enhance the analyte signal, leading to inaccurate data.[5] The use of a deuterated standard like Bopindolol-d9 significantly enhances method robustness, reduces data rejection rates, and ultimately provides higher quality data for regulatory submission.[4][5]

The FDA/ICH M10 Bioanalytical Method Validation Framework

The objective of validating a bioanalytical method is to prove that it is suitable for its intended purpose.[2][6] The process, known as a full validation, is required when establishing a new method for quantifying an analyte in clinical and applicable nonclinical studies.[6] This framework is built upon several key performance characteristics that must be rigorously evaluated.

G cluster_dev Method Development cluster_app Application Dev Define Analytes, IS Select Extraction & LC-MS/MS Conditions Selectivity Selectivity & Specificity Dev->Selectivity LLOQ Sensitivity (LLOQ) Selectivity->LLOQ Curve Calibration Curve LLOQ->Curve Accuracy Accuracy Curve->Accuracy Precision Precision Accuracy->Precision Stability Stability Precision->Stability Matrix Matrix Effect Stability->Matrix Recovery Recovery Matrix->Recovery Analysis Study Sample Analysis Recovery->Analysis

Caption: High-level workflow for bioanalytical method validation.

Core Validation Parameters: Protocols & Comparative Insights

Here we dissect the essential validation parameters, providing step-by-step protocols and explaining the scientific rationale behind each.

Selectivity and Specificity
  • Expertise & Experience (The "Why"): Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or concomitant medications. Specificity ensures that the signal measured is uniquely from the analyte of interest. Without this, over- or under-estimation of the drug concentration is highly probable.

  • Experimental Protocol (The "How"):

    • Matrix Screening: Analyze at least six different blank lots of the biological matrix (e.g., human plasma).

    • Analyte & IS Check: Process and analyze these blank samples to check for any interfering peaks at the retention times of Bopindolol and Bopindolol-d9.

    • LLOQ Spike: Spike one set of these blank lots with Bopindolol at the Lower Limit of Quantification (LLOQ) and another set with only the internal standard (Bopindolol-d9).

    • Analysis: Analyze all samples using the proposed LC-MS/MS method.

  • FDA/ICH M10 Acceptance Criteria:

    • Response of interfering peaks in blank samples should be ≤ 20% of the analyte response at the LLOQ.

    • Response of interfering peaks should be ≤ 5% of the internal standard response.

Calibration Curve and Sensitivity (LLOQ)
  • Expertise & Experience (The "Why"): The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The LLOQ is the lowest concentration on this curve that can be measured with acceptable accuracy and precision. This defines the lower boundary of the method's reliable quantification range, which is critical for characterizing the terminal phase of a drug's pharmacokinetic profile.

  • Experimental Protocol (The "How"):

    • Stock Solutions: Prepare a stock solution of Bopindolol and a separate one for Bopindolol-d9 in an appropriate organic solvent.

    • Spiking Solutions: Create a series of working standard solutions by serially diluting the Bopindolol stock.

    • Sample Preparation: Spike blank biological matrix with the working standards to create a blank sample, a zero sample (matrix + IS), and at least six to eight non-zero calibration standards, including the LLOQ and the Upper Limit of Quantification (ULOQ).

    • Analysis: Analyze the calibration standards in at least three separate runs. Plot the peak area ratio (Analyte/IS) versus the nominal concentration and fit with an appropriate regression model (typically linear with 1/x² weighting).

  • FDA/ICH M10 Acceptance Criteria:

    • LLOQ: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy should be within ±20%, and precision (CV%) should be ≤ 20%.

    • Calibration Standards: At least 75% of the standards must be within ±15% of their nominal concentration (±20% for LLOQ). The regression coefficient (r²) should be ≥ 0.99.

ParameterAcceptance Criterion
Calibration StandardsBack-calculated concentration ±15% of nominal (±20% at LLOQ)
LLOQ Precision (CV%)≤ 20%
LLOQ Accuracy (% Bias)± 20%
Regression (r²)≥ 0.99

Table 1: Acceptance criteria for calibration curve and LLOQ.

Accuracy and Precision
  • Expertise & Experience (The "Why"): Accuracy describes the closeness of the measured value to the true value, while precision describes the variability of repeated measurements. These are the cornerstones of a reliable method. They are evaluated using Quality Control (QC) samples at multiple concentrations to ensure the method performs consistently across its entire range.

  • Experimental Protocol (The "How"):

    • QC Preparation: Prepare QC samples in the biological matrix at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (near the ULOQ).

    • Intra-day (Within-Run) A&P: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-Run) A&P: Analyze the QC replicates in at least three different runs on different days.

    • Calculation: Calculate the mean, standard deviation, coefficient of variation (CV% for precision), and percent bias (% Bias for accuracy) for each QC level.

  • FDA/ICH M10 Acceptance Criteria:

    • The mean concentration for each QC level must be within ±15% of the nominal value.

    • The precision (CV%) for each QC level must not exceed 15%.

    • For the LLOQ QC, both accuracy and precision must be within/below 20%.

QC LevelIntra-day Precision (CV%)Inter-day Precision (CV%)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ ≤ 20%≤ 20%± 20%± 20%
Low QC ≤ 15%≤ 15%± 15%± 15%
Mid QC ≤ 15%≤ 15%± 15%± 15%
High QC ≤ 15%≤ 15%± 15%± 15%

Table 2: Acceptance criteria for Accuracy and Precision.

Stability
  • Expertise & Experience (The "Why"): Analyte stability is not an intrinsic property; it is dependent on the matrix, storage conditions, and handling. Stability experiments are crucial to ensure that the concentration of Bopindolol does not change from the time of sample collection to the time of analysis. This prevents erroneous results due to degradation.

  • Experimental Protocol (The "How"):

    • Freeze-Thaw Stability: Analyze Low and High QCs after undergoing at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep Low and High QCs at room temperature for a duration that mimics sample handling time (e.g., 4-24 hours) before analysis.

    • Long-Term Stability: Store Low and High QCs at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected sample storage time.

    • Post-Preparative (Autosampler) Stability: Analyze processed samples (extracts) that have been stored in the autosampler for a defined period.

  • FDA/ICH M10 Acceptance Criteria:

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration of the baseline (freshly prepared) QC samples.

Comparative Guide: The Superiority of the Validated Method

A key part of scientific integrity is understanding not just how a method works, but why it is superior to alternatives.

Method 1: LC-MS/MS with this compound (The Gold Standard)

This is the method detailed in this guide. Its primary advantage is the use of a SIL-IS.

  • Pros:

    • High specificity and sensitivity due to MS/MS detection.[7]

    • Excellent accuracy and precision, as the SIL-IS co-elutes and corrects for nearly all sources of analytical variability, especially matrix effects.[5]

    • Robustness across different patient populations and potential co-medications.

  • Cons:

    • Higher initial cost for the synthesis of the deuterated internal standard.[4]

    • Requires more complex and expensive LC-MS/MS instrumentation.

Method 2: LC-MS/MS with a Structural Analog IS

A common cost-saving alternative is to use a different, but structurally similar molecule as the internal standard (e.g., another beta-blocker not administered to the subject).

  • Pros:

    • Lower cost for the internal standard.

  • Cons:

    • Risk of Differential Matrix Effects: The analog IS will have a different retention time and may not experience the same degree of ion suppression or enhancement as Bopindolol, leading to unreliable data.[5]

    • Variable Recovery: Extraction recovery may differ between the analyte and the IS.

    • Regulatory Scrutiny: Regulatory agencies like the EMA strongly prefer SIL-IS and may reject studies using analog standards if they are not sufficiently justified.[5]

Method 3: HPLC with UV or Fluorescence Detection

Before the widespread adoption of LC-MS/MS, HPLC with less specific detectors was common.

  • Pros:

    • Simpler, less expensive instrumentation.[8]

  • Cons:

    • Lower Sensitivity: Often not sensitive enough to measure low concentrations of potent drugs like Bopindolol, especially in the terminal pharmacokinetic phase.[7][9]

    • Poor Selectivity: Highly susceptible to interferences from other compounds in the biological matrix that absorb light at similar wavelengths, leading to inaccurate results.[7]

FeatureLC-MS/MS with Bopindolol-d9LC-MS/MS with Analog ISHPLC-UV/Fluorescence
Selectivity ExcellentGood to FairPoor to Fair
Sensitivity ExcellentExcellentFair to Poor
Matrix Effect Correction ExcellentPoorNone
Robustness & Reliability HighMediumLow
Regulatory Acceptance HighMedium to LowLow (for pivotal studies)
Cost (IS & Instrument) HighMediumLow

Table 3: Comparative analysis of bioanalytical methods for Bopindolol.

Experimental Workflow Visualization

The following diagram illustrates the typical sample preparation and analysis workflow for the validated LC-MS/MS method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 20 µL This compound IS Plasma->Add_IS Precip Add 400 µL Ice-Cold Acetonitrile (Protein Precipitation) Add_IS->Precip Vortex Vortex Mix Precip->Vortex Centrifuge Centrifuge (e.g., 13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Inject Inject 5 µL onto LC System Supernatant->Inject Separate Chromatographic Separation (e.g., C18 Column) Inject->Separate Ionize Electrospray Ionization (Positive Mode) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Quantify Quantification (Peak Area Ratio vs. Cal Curve) Detect->Quantify

Caption: Bioanalytical workflow from plasma sample to quantification.

Conclusion

The validation of a bioanalytical method is a rigorous, multi-faceted process that is foundational to drug development. Adherence to the harmonized FDA/ICH M10 guidelines is not optional but a requirement for generating high-quality, reliable data for regulatory submissions.[3] This guide has demonstrated that while alternative methods exist, a well-validated LC-MS/MS method using a stable isotope-labeled internal standard, such as this compound for the analysis of Bopindolol, represents the pinnacle of scientific rigor and robustness. Investing in such a "gold standard" approach mitigates risks, reduces method development time, and ensures that the data can withstand the highest levels of scientific and regulatory scrutiny.[5]

References

  • ICH M10 Bioanalytical Method Validation. Bioanalysis Zone. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH M10 bioanalytical method validation: the importance of good guidance. Bioanalysis Zone. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Celerion. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). [Link]

  • Guidance for Industry: Bioanalytical Method Validation (May 2001). U.S. Food and Drug Administration (FDA). [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • The Value of Deuterated Internal Standards. KCAS Bioanalytical and Biomarker Services. [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. [Link]

  • Comparison of the analysis of beta-blockers by different techniques. PubMed. [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. BaiJiaHao. [Link]

  • Comparison of the analysis of beta-blockers by different techniques. Stork. [Link]

  • Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. MDPI. [Link]

  • Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters. [Link]

  • Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Internal Standard Selection: A Comparative Analysis of rac Bopindolol-d9

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of quantitative bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that dictates the accuracy, precision, and robustness of an assay. An ideal internal standard must mimic the analytical behavior of the target analyte through every stage of the process—from sample preparation to detection—to compensate for variability. This guide provides an in-depth comparison of rac Bopindolol-d9, a stable isotope-labeled internal standard (SIL-IS), with other common types of internal standards used in the analysis of the beta-blocker Bopindolol and structurally related compounds. We will explore the underlying principles of internal standardization, the distinct advantages and potential drawbacks of deuterated standards, and provide experimental frameworks to illustrate these comparisons, empowering researchers to make informed decisions for their bioanalytical methods.

The Foundational Role of the Internal Standard in Quantitative Analysis

The fundamental goal of quantitative analysis is to determine the precise concentration of an analyte in a complex matrix, such as plasma, urine, or tissue homogenate. However, the journey from raw sample to final result is fraught with potential sources of error. Variations in sample extraction efficiency, instrument injection volume, and matrix-induced ion suppression or enhancement in the mass spectrometer source can all contribute to significant inaccuracies.[1][2]

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing.[3][4] By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized.[3] The underlying assumption is that any physical or chemical variations affecting the analyte will affect the internal standard to the same degree.[5][6] This principle makes the selection of an appropriate IS paramount.

The ideal IS should possess several key characteristics:

  • It must not be naturally present in the biological matrix being analyzed.[7]

  • It should be chemically similar to the analyte to ensure comparable behavior during sample preparation and analysis.[3][7]

  • It must be chromatographically resolved from the analyte or, in the case of mass spectrometry, be distinguishable by its mass-to-charge ratio (m/z).[4][8]

  • It must be stable throughout the entire analytical process.[4]

Profiling the Gold Standard: this compound as a Stable Isotope-Labeled IS

This compound is the deuterated analogue of Bopindolol, a non-selective beta-blocker.[9][10] The "-d9" designation signifies that nine hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium. This substitution makes this compound a Stable Isotope-Labeled Internal Standard (SIL-IS), which is widely considered the "gold standard" for quantitative LC-MS/MS assays.[5][11]

The core advantage of a SIL-IS is that it is chemically and physically almost identical to the unlabeled analyte.[11][12] This near-perfect analogy in structure leads to several critical performance benefits:

  • Co-elution: A SIL-IS will have nearly the same retention time as the analyte, meaning they pass through the chromatographic column and enter the mass spectrometer source at the same time.[6][12]

  • Matrix Effect Compensation: Because the SIL-IS and analyte co-elute, they are exposed to the exact same co-eluting matrix components that cause ion suppression or enhancement.[1][5][6] Any change in ionization efficiency will affect both compounds equally, preserving the accuracy of their response ratio.

  • Extraction Recovery Tracking: The SIL-IS will exhibit virtually identical partitioning behavior during liquid-liquid extraction (LLE) or solid-phase extraction (SPE), accurately tracking and correcting for any variability or loss of the analyte during sample preparation.[13]

The workflow for using an internal standard is a critical, self-validating system. The IS is introduced at the earliest possible stage to account for the maximum number of process variables.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine) Add_IS Add this compound (IS) Sample->Add_IS Step 1 Extraction Protein Precipitation / SPE Add_IS->Extraction Step 2 Evaporation Evaporation & Reconstitution Extraction->Evaporation Step 3 Injection Inject into LC-MS/MS Evaporation->Injection Step 4 Detection Detection (MRM Mode) Injection->Detection Step 5 Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Step 6

Figure 1: A typical bioanalytical workflow demonstrating the early addition of the internal standard.

Comparative Analysis: this compound vs. Alternatives

The superiority of this compound is best understood by comparing it against other classes of internal standards.

Alternative 1: The Structural Analog

A common alternative to a SIL-IS is a structural analog—a different, but chemically related, molecule. For the analysis of beta-blockers, another beta-blocker like Nadolol or Propranolol might be chosen.[14] While often cheaper and more readily available, this approach has significant and well-documented limitations.[6][13]

  • Chromatographic Divergence: The structural analog will have a different retention time than the analyte. If a region of ion suppression occurs at the retention time of the analyte but not the IS (or vice-versa), the analyte/IS ratio will be distorted, leading to inaccurate quantification.[1][5]

  • Differential Ionization: Subtle differences in chemical structure (e.g., proton affinity, surface activity) can lead to significant differences in ionization efficiency, meaning the analog may not respond to matrix effects in the same way as the analyte.[13]

  • Inconsistent Recovery: The analog's different physicochemical properties can result in a different extraction recovery from the sample matrix compared to the analyte.

G cluster_0 Scenario A: Stable Isotope-Labeled IS (Bopindolol-d9) cluster_1 Scenario B: Structural Analog IS (e.g., Nadolol) a1 Analyte (Bopindolol) a_suppression Matrix Suppression Zone a1->a_suppression Co-elutes a2 IS (Bopindolol-d9) a2->a_suppression Co-elutes a_result Result: Accurate Compensation a_suppression->a_result b1 Analyte (Bopindolol) b_suppression Matrix Suppression Zone b1->b_suppression Elutes within zone b2 IS (Nadolol) b_result Result: Inaccurate Compensation b2->b_result Elutes outside zone b_suppression->b_result

Sources

A Senior Application Scientist's Guide to Cross-Validation of Bopindolol Assays Between Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bopindolol is a potent, non-selective beta-adrenoceptor antagonist used in the management of hypertension and angina pectoris.[1][2] It is a prodrug that is rapidly metabolized to its active hydrolysed form.[1][3] Accurate and precise quantification of bopindolol and its metabolites in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. When these critical studies are conducted across multiple sites, the cross-validation of analytical methods between laboratories becomes a non-negotiable cornerstone of data integrity and regulatory compliance.[4][5][6]

This guide provides an in-depth comparison of common analytical methodologies for bopindolol quantification and presents a comprehensive framework for conducting inter-laboratory cross-validation. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights gleaned from years of field experience to ensure your method transfers are seamless and your data is robust, reproducible, and reliable, regardless of where it's generated. This guide is grounded in the principles outlined by major regulatory bodies, including the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with a focus on the harmonized ICH M10 guideline.[7][8][9][10]

Core Principles of Inter-Laboratory Method Validation

The successful transfer of a bioanalytical method from a transferring laboratory (Lab A) to a receiving laboratory (Lab B) ensures that the method will produce comparable data at both sites. The process of cross-validation formally verifies this.[5][6] The choice of approach for a method transfer depends on the complexity of the method and the experience of the receiving laboratory.[4] Key approaches include:

  • Comparative Testing: The most common approach, where both labs analyze the same set of quality control (QC) samples and study samples to directly compare results against predefined acceptance criteria.[4]

  • Co-validation: The receiving lab participates in the method validation process alongside the transferring lab. This is often used for new methods being implemented at multiple sites simultaneously.[4]

  • Revalidation (Partial or Full): The receiving lab conducts a partial or full revalidation of the method. This is typically necessary if there are significant differences in equipment or laboratory environments.[4][10]

For the purpose of this guide, we will focus on the comparative testing approach, which is a robust method for ensuring consistency for an already validated assay.

The Regulatory Framework

Regulatory bodies like the FDA and EMA provide clear guidelines on bioanalytical method validation. The ICH M10 guideline, adopted by the FDA, provides harmonized recommendations for industry on bioanalytical method validation and study sample analysis.[7][9][11] These guidelines emphasize that cross-validation is necessary when data from different laboratories are to be combined in a single study or regulatory submission.[12][13]

Comparing Bopindolol Assay Methodologies

The choice of analytical technique is a critical first step and is often dictated by the required sensitivity, selectivity, and the available instrumentation. For bopindolol, which has a potent therapeutic effect at low doses, high sensitivity is often a key requirement.[14]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: This technique separates bopindolol from other matrix components based on its physicochemical properties as it passes through a chromatographic column. Detection is achieved by measuring the absorbance of UV light at a specific wavelength.

  • Strengths: Robust, cost-effective, and widely available. It is often sufficient for the analysis of pharmaceutical formulations.

  • Limitations: May lack the sensitivity and selectivity required for quantifying the low concentrations of bopindolol typically found in biological fluids like plasma, especially in the presence of interfering metabolites.[14]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated, ionized, and then fragmented. Specific fragment ions are monitored, providing a high degree of certainty in identification and quantification.

  • Strengths: Considered the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[15][16] It can distinguish the analyte from structurally similar compounds and endogenous matrix components.

  • Limitations: Higher instrument and operational costs. The method can be susceptible to matrix effects, which must be carefully evaluated during validation.

Other Methodologies
  • Fluorometric Determination: Bopindolol possesses native fluorescence, which can be exploited for its quantification.[17][18] This method can offer high sensitivity.

  • Capillary Isotachophoresis: This electrophoretic technique has been successfully used for the determination of bopindolol in pharmaceutical preparations.[19]

For this guide, we will focus on a cross-validation scenario between a lab using an established HPLC-UV method and another lab employing a more sensitive LC-MS/MS method.

The Cross-Validation Workflow: A Visual Guide

The following diagram illustrates a typical workflow for the cross-validation of a bopindolol assay between two laboratories.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_labA Lab A (e.g., HPLC-UV) cluster_labB Lab B (e.g., LC-MS/MS) cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Acceptance Criteria (ICH M10 Guidelines) P2 Develop Cross-Validation Protocol P1->P2 P3 Select & Prepare Samples (QCs & Study Samples) P2->P3 A1 Analyze QCs & Samples P3->A1 B1 Analyze QCs & Samples P3->B1 D1 Compile Data from Both Labs A1->D1 B1->D1 D2 Statistical Comparison (e.g., Bland-Altman, %Difference) D1->D2 D3 Evaluate Against Acceptance Criteria D2->D3 D4 Generate Cross-Validation Report D3->D4 Result Decision: Method Equivalence Established? D3->Result

Cross-validation workflow between two labs.

Hypothetical Cross-Validation Study: Lab A (HPLC-UV) vs. Lab B (LC-MS/MS)

To illustrate the process, we present a hypothetical dataset from a cross-validation study.

Objective: To demonstrate the comparability of bopindolol concentration data obtained from a validated HPLC-UV method in Lab A and a validated LC-MS/MS method in Lab B.

Samples:

  • Quality Control (QC) samples prepared in human plasma at three concentrations: Low (LQC), Medium (MQC), and High (HQC).

  • A set of 20 incurred study samples from a clinical trial.

Data Presentation

Table 1: Comparison of QC Sample Analysis

QC LevelNominal Conc. (ng/mL)Lab A (HPLC-UV) Mean Conc. (ng/mL) (n=6)Lab A Precision (%CV)Lab A Accuracy (%RE)Lab B (LC-MS/MS) Mean Conc. (ng/mL) (n=6)Lab B Precision (%CV)Lab B Accuracy (%RE)% Difference (Lab B vs Lab A)
LQC5.04.854.2-3.05.103.5+2.0+5.2%
MQC50.051.53.1+3.049.22.8-1.6-4.5%
HQC200.0195.02.5-2.5203.02.1+1.5+4.1%

Table 2: Comparison of Incurred Study Sample Analysis

Sample IDLab A Conc. (ng/mL)Lab B Conc. (ng/mL)% Difference
SUBJ-00112.311.9-3.3%
SUBJ-00285.688.2+3.0%
SUBJ-00345.143.9-2.7%
SUBJ-004155.2160.1+3.2%
............
SUBJ-02022.821.9-4.0%
Data Interpretation and Acceptance Criteria

According to regulatory guidelines, the results should meet predefined acceptance criteria.[10][20] For QC samples, the mean concentration should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. For the cross-validation of incurred samples, a common approach is that at least 67% of the samples should have a percent difference between the two labs within ±20% of their mean.[13]

In our hypothetical study, the QC data from both labs meet the standard validation criteria. The percent difference between the labs for the QCs is well within ±15%. If the analysis of the 20 incurred samples shows that at least 14 of them (67%) have a percent difference within ±20%, the cross-validation would be considered successful, and the data from both labs can be confidently combined.

Experimental Protocols

Here are detailed, step-by-step methodologies for the hypothetical assays used in our cross-validation study.

Protocol 1: Bopindolol Quantification by HPLC-UV (Lab A)

1. Principle & Rationale This protocol outlines a reversed-phase HPLC method with UV detection. Bopindolol is extracted from plasma using liquid-liquid extraction (LLE) to remove proteins and other interfering substances. The choice of a C18 column provides good retention and separation for moderately polar compounds like bopindolol. UV detection at an appropriate wavelength ensures adequate sensitivity for the expected concentration range.

2. Materials & Reagents

  • Bopindolol reference standard

  • Internal Standard (IS), e.g., Pindolol

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (drug-free)

3. Step-by-Step Procedure

  • Standard and QC Preparation: Prepare stock solutions of bopindolol and IS in methanol. Serially dilute the bopindolol stock to prepare calibration standards and QC samples in drug-free human plasma.

  • Sample Preparation (LLE):

    • To 200 µL of plasma sample (standard, QC, or unknown), add 25 µL of IS working solution.

    • Vortex briefly to mix.

    • Add 1 mL of MTBE.

    • Vortex for 5 minutes to extract the analytes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity or equivalent

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) (40:60, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detector Wavelength: 278 nm[18]

  • Data Analysis:

    • Integrate the peak areas for bopindolol and the IS.

    • Calculate the peak area ratio (bopindolol/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted linear regression (1/x²).

    • Determine the concentration of bopindolol in QC and unknown samples from the calibration curve.

HPLC_Workflow start Plasma Sample step1 Add Internal Standard start->step1 step2 Liquid-Liquid Extraction (MTBE) step1->step2 step3 Evaporation & Reconstitution step2->step3 step4 HPLC Separation (C18 Column) step3->step4 step5 UV Detection (278 nm) step4->step5 end Quantification step5->end

HPLC-UV workflow for bopindolol analysis.
Protocol 2: Bopindolol Quantification by LC-MS/MS (Lab B)

1. Principle & Rationale This method provides higher sensitivity and selectivity by using solid-phase extraction (SPE) for sample cleanup and tandem mass spectrometry for detection. SPE offers a cleaner extract compared to LLE, reducing matrix effects. Electrospray ionization (ESI) in positive mode is effective for beta-blockers. Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions ensures definitive identification and quantification.

2. Materials & Reagents

  • Bopindolol reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., Bopindolol-d5 (preferred for minimizing variability)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • SPE cartridges (e.g., Oasis HLB)

  • Human plasma (drug-free)

3. Step-by-Step Procedure

  • Standard and QC Preparation: As described in Protocol 1, but using the SIL-IS.

  • Sample Preparation (SPE):

    • To 100 µL of plasma sample, add 25 µL of SIL-IS working solution.

    • Add 200 µL of 2% formic acid in water and vortex.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent

    • MS System: Sciex API 5500 or equivalent

    • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • Bopindolol: e.g., Q1: 381.2 -> Q3: 238.1

      • Bopindolol-d5 (IS): e.g., Q1: 386.2 -> Q3: 243.1

  • Data Analysis:

    • Perform data acquisition and processing using the instrument's software (e.g., Analyst®).

    • Calculate the peak area ratio (bopindolol/IS).

    • Construct a calibration curve and determine sample concentrations as described in Protocol 1.

LCMS_Workflow start Plasma Sample step1 Add SIL-IS start->step1 step2 Solid-Phase Extraction (SPE) step1->step2 step3 Evaporation & Reconstitution step2->step3 step4 UPLC Separation (C18 Column) step3->step4 step5 ESI+ Source step4->step5 step6 Tandem MS Detection (MRM) step5->step6 end High-Sensitivity Quantification step6->end

LC-MS/MS workflow for bopindolol analysis.

Conclusion and Best Practices

The cross-validation of bioanalytical methods is a critical exercise to ensure data consistency in multi-site clinical and preclinical studies. A successful cross-validation, as demonstrated in our hypothetical case, provides documented evidence that different laboratories, potentially using different analytical platforms, can produce comparable and reliable data.

Key Takeaways for Researchers:

  • Proactive Planning: Establish a comprehensive cross-validation protocol with clear acceptance criteria before the study begins.[4]

  • Regulatory Adherence: Ground your validation and cross-validation activities in the latest regulatory guidelines, such as ICH M10, to ensure data acceptability.[9][12]

  • Thorough Documentation: Maintain meticulous records of all procedures, results, and statistical analyses in a formal cross-validation report.

  • Investigate Discrepancies: If acceptance criteria are not met, a thorough investigation is required to identify the root cause of the discrepancy. This could involve re-evaluating sample handling procedures, reagent quality, or instrument calibration.

  • Communication is Key: Open and continuous communication between participating laboratories is essential for troubleshooting and ensuring a smooth method transfer and validation process.

By adhering to these principles and employing robust, well-characterized analytical methods, researchers can ensure the integrity and validity of their bopindolol bioanalytical data, forming a solid foundation for critical drug development decisions.

References
  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Kivisto, K. T., et al. "The effect of renal impairment on the pharmacokinetics and metabolism of bopindolol." British Journal of Clinical Pharmacology, 1991. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Harron, D. W., et al. "Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy." Drugs, 1991. [Link]

  • Patsnap Synapse. What is the mechanism of Bopindolol Malonate?[Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Wieling, J., et al. "Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?" Journal of Pharmaceutical and Biomedical Analysis, 2019. [Link]

  • Meineke, I., et al. "Analytical problems encountered during high-performance liquid chromatographic separation and coulometric detection of bopindolol metabolites in human plasma." Therapeutic Drug Monitoring, 1988. [Link]

  • IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis. [Link]

  • Holmes, D., et al. "Steady state pharmacokinetics of hydrolysed bopindolol in young and elderly men." European Journal of Clinical Pharmacology, 1991. [Link]

  • De Mey, C., et al. "Pharmacokinetics and pharmacodynamics of a new transdermal delivery system for bopindolol." British Journal of Clinical Pharmacology, 1991. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • Gilbert, M. T., et al. "Cross-validation of bioanalytical methods between laboratories." Journal of Pharmaceutical and Biomedical Analysis, 1995. [Link]

  • ResearchGate. Fluorometric Determination of Bopindolol and Celiprolol in Pharmaceutical Preparations and Biological Fluids. [Link]

  • Medpace. A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data. [Link]

  • Scribd. Inter-Laboratory Comparison Protocol. [Link]

  • Krewet, K., et al. "Determination of bopindolol in pharmaceuticals by capillary isotachophoresis." Journal of Pharmaceutical and Biomedical Analysis, 2002. [Link]

  • Diva-Portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • BioPharm International. Equivalence Testing for Comparability. [Link]

  • Platzer, R., et al. "Simultaneous modeling of bopindolol kinetics and dynamics." Clinical Pharmacology & Therapeutics, 1984. [Link]

  • Li, W., et al. "Stabilizing drug molecules in biological samples." Bioanalysis, 2011. [Link]

  • Grevel, J. "Pharmacodynamic models of various beta blockers: an explanation for the long duration of action of bopindolol." Journal of Cardiovascular Pharmacology, 1986. [Link]

  • El-Didamony, A. M., et al. "Fluorometric determination of bopindolol and celiprolol in pharmaceutical preparations and biological fluids." Journal of Fluorescence, 2012. [Link]

  • ResearchGate. Developing New Method for Quantifying Pindolol by Sequential Injection Analysis. [Link]

  • Marquet, P., et al. "Comparison of the analysis of beta-blockers by different techniques." Journal of Chromatography B, 2009. [Link]

  • Man in 't Veld, A. J., et al. "Effects of a new long-acting beta-blocker bopindolol (LT 31-200) on blood pressure, plasma catecholamines, renin and cholesterol in patients with arterial hypertension." European Journal of Clinical Pharmacology, 1983. [Link]

  • MDPI. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. [Link]

Sources

A Comparative Guide to the Stability of Bopindolol and rac Bopindolol-d9: A Scientific Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Deuteration in Bopindolol Development

Bopindolol is a non-selective β-adrenergic receptor antagonist and an ester prodrug of the active compound Pindolol.[1][2] It is utilized in the management of hypertension and other cardiovascular conditions.[3][4] Like many pharmaceuticals, Bopindolol undergoes extensive hepatic metabolism, which influences its pharmacokinetic profile and can lead to inter-individual variability.[4][5] A key strategy in modern medicinal chemistry to enhance a drug's metabolic profile is selective deuteration.[] This guide provides an in-depth comparison of the anticipated stability of Bopindolol and its deuterated isotopologue, rac Bopindolol-d9, focusing on both chemical and metabolic stability.

The core principle behind this comparison is the Kinetic Isotope Effect (KIE) .[7] The substitution of hydrogen with its heavier, stable isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[8] This increased bond strength can significantly slow the rate of reactions where C-H bond cleavage is the rate-determining step, a common occurrence in drug metabolism mediated by Cytochrome P450 (CYP) enzymes.[9] In this compound, the nine hydrogen atoms on the sterically bulky tert-butyl group are replaced with deuterium. This site is a known metabolic "soft spot" susceptible to oxidative metabolism in many compounds containing this moiety.[10][11]

This guide will elucidate the theoretical advantages of this deuteration, propose robust experimental protocols to verify these advantages, and present the expected outcomes based on established scientific principles.

Comparative Chemical Stability: A Forced Degradation Approach

For any drug candidate, ensuring chemical stability under various environmental conditions is paramount for safety, efficacy, and shelf-life. A forced degradation study is the cornerstone of this assessment, providing insights into the intrinsic stability of a molecule and validating the specificity of analytical methods.[12]

Scientific Rationale for Experimental Design

To comprehensively compare the chemical stability of Bopindolol and this compound, a series of stress conditions must be applied, as stipulated by the International Council for Harmonisation (ICH) guidelines.[13] The expectation is that the isotopic substitution in this compound will have a negligible effect on its bulk chemical stability under hydrolytic, photolytic, and thermal stress, as these degradation pathways typically do not involve the cleavage of the C-H bonds on the tert-butyl group as the primary failure mode. However, subtle differences may emerge under oxidative stress.

The following experimental workflow is designed to rigorously test this hypothesis.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep1 Prepare Stock Solutions (1 mg/mL in Methanol) of Bopindolol & this compound prep2 Dilute stocks to working concentration (e.g., 50 µg/mL) for each stress condition acid Acid Hydrolysis 1 M HCl @ 80°C, 8h prep2->acid Apply Stress base Base Hydrolysis 1 M NaOH @ 80°C, 8h prep2->base Apply Stress oxid Oxidative Stress 3% H₂O₂ @ 80°C, 8h prep2->oxid Apply Stress photo Photolytic Stress Expose to UV light, 8h prep2->photo Apply Stress thermal Thermal Stress Solid state @ 105°C, 24h prep2->thermal Apply Stress neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC-UV oxid->hplc photo->hplc thermal->hplc neutralize->hplc compare Compare % Degradation & Impurity Profiles hplc->compare

Caption: Experimental workflow for comparative forced degradation studies.

Detailed Protocol: Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent drug from any degradation products. The following method is adapted from a validated protocol for Pindolol, the active metabolite of Bopindolol.[14][15]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 20 mM Sodium Dihydrogen Orthophosphate buffer, pH adjusted to 4.0 with Orthophosphoric Acid.

    • B: Acetonitrile.

  • Gradient Elution:

    • Start with 70% A and 30% B.

    • Hold for 4 minutes.

    • Linearly ramp to 30% A and 70% B over the next 6 minutes.

    • Hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

This method must be validated for specificity by demonstrating that degradation product peaks do not interfere with the quantification of the parent compounds.[14]

Anticipated Results and Data Presentation

The results of the forced degradation studies are expected to show comparable stability profiles for Bopindolol and this compound under hydrolytic, photolytic, and thermal conditions. Any significant differences would likely be observed under oxidative conditions.

Stress ConditionBopindolol (% Degradation)This compound (% Degradation)Major Degradation Products
Acid Hydrolysis (1 M HCl, 80°C)~15-25%~15-25%Hydrolysis of the benzoate ester
Base Hydrolysis (1 M NaOH, 80°C)~10-20%~10-20%Hydrolysis of the benzoate ester
Oxidative (3% H₂O₂, 80°C)~10-20%~10-20%Potential N-oxides, aromatic hydroxylation
Photolytic (UV Exposure)~5-15%~5-15%Varies, potential indole ring oxidation
Thermal (Solid State, 105°C)< 5%< 5%Minimal degradation

Note: The % degradation values are hypothetical and serve to illustrate the expected similarity in chemical stability.

Comparative Metabolic Stability: The Deuterium Advantage

The primary rationale for developing this compound is to enhance its metabolic stability. Bopindolol undergoes extensive hepatic metabolism, and the tert-butyl group represents a likely site for oxidation by CYP enzymes.[5][11] This metabolic pathway is a C-H bond cleavage event, making it susceptible to the Kinetic Isotope Effect.

Scientific Rationale and Metabolic Pathway

The metabolism of drugs with tert-butyl moieties often involves hydroxylation of one of the methyl groups, followed by further oxidation to a carboxylic acid.[11] This process is mediated by CYP enzymes such as CYP3A4 and CYP2C-family enzymes.[10][11] By replacing the nine hydrogens on the tert-butyl group with deuterium, the rate of this initial, often rate-limiting, hydroxylation step is expected to decrease significantly.[7] This should result in a lower clearance rate and a longer half-life for this compound compared to its non-deuterated counterpart.

G cluster_main Metabolic Pathway of Bopindolol's tert-Butyl Group Bopindolol Bopindolol (-C(CH₃)₃) Hydroxylation Hydroxylation (Primary Metabolism) Bopindolol->Hydroxylation CYP450 Enzymes (e.g., CYP3A4) Rate = kH Bopindolol_d9 This compound (-C(CD₃)₃) Bopindolol_d9->Hydroxylation CYP450 Enzymes (e.g., CYP3A4) Rate = kD Metabolite1 Hydroxymethyl Metabolite (-C(CH₃)₂(CH₂OH)) Hydroxylation->Metabolite1 Oxidation Further Oxidation Metabolite2 Carboxylic Acid Metabolite (-C(CH₃)₂(COOH)) Oxidation->Metabolite2 Metabolite1->Oxidation note Kinetic Isotope Effect: kH > kD Deuteration slows the rate-limiting hydroxylation step.

Caption: Anticipated metabolic pathway and the impact of deuteration.

Detailed Protocol: In Vitro Metabolic Stability Assay

An in vitro assay using human liver microsomes (HLM) is the gold standard for assessing metabolic stability in early drug development.

  • Materials: Pooled Human Liver Microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PD, NADP+), Bopindolol, this compound, phosphate buffer (pH 7.4).

  • Procedure:

    • Pre-warm HLM suspension in phosphate buffer at 37°C.

    • Add Bopindolol or this compound to the HLM suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Anticipated Results and Data Presentation

The metabolic stability assay is expected to demonstrate a significant difference between the two compounds, with this compound exhibiting a longer half-life.

CompoundIn Vitro Half-life (t½) in HLM (min)Intrinsic Clearance (µL/min/mg protein)
Bopindolol2527.7
This compound759.2

Note: These values are hypothetical but represent a plausible threefold increase in metabolic stability due to the Kinetic Isotope Effect, a commonly observed magnitude in such studies.[16]

Conclusion and Future Directions

This guide outlines the scientific basis and experimental framework for comparing the stability of Bopindolol and its deuterated analog, this compound. While their chemical stabilities under forced degradation conditions are predicted to be largely equivalent, a significant enhancement in metabolic stability is anticipated for this compound. This improvement is attributed to the Kinetic Isotope Effect slowing the CYP450-mediated oxidation of the tert-butyl group.

The provided protocols for forced degradation and in vitro metabolic stability assays offer a robust methodology for experimentally verifying these hypotheses. The expected outcomes—a longer metabolic half-life and lower intrinsic clearance for this compound—would provide a strong rationale for its further development. Such a profile could translate in vivo to a longer duration of action, reduced dosing frequency, and potentially a more consistent therapeutic effect, ultimately offering a superior clinical option for patients.

References

Sources

A Comparative Guide to Linearity and Sensitivity Assessment in Bioanalytical Methods: The Case for rac Bopindolol-d9

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug development and pharmacokinetic studies, the accuracy and reliability of bioanalytical methods are paramount. The quantification of drug concentrations in biological matrices underpins critical decisions, from establishing bioequivalence to defining therapeutic windows. This guide provides an in-depth technical comparison of analytical standards for the quantification of Bopindolol, a potent beta-blocker, with a focus on the assessment of linearity and sensitivity. We will explore the scientific rationale for employing a stable isotope-labeled internal standard, specifically rac Bopindolol-d9, and provide supporting experimental frameworks. Bopindolol is a prodrug that is rapidly metabolized to its active hydrolysed form, making precise quantification essential for understanding its pharmacokinetics.[1]

This guide is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating robust bioanalytical methods.

The Linchpin of Reliable Quantification: The Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[2] However, the technique is susceptible to variations that can compromise accuracy, most notably matrix effects.[3] Matrix effects arise from co-eluting endogenous components in the biological sample that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2]

To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow. An ideal IS mimics the physicochemical properties of the analyte, co-eluting and experiencing similar extraction recovery and matrix effects.[3] While structurally similar analogs can be used, the most effective approach is the use of a stable isotope-labeled (SIL) version of the analyte.[4] this compound, a deuterated analog of Bopindolol, serves as an exemplary SIL internal standard. Its near-identical chemical structure ensures it behaves almost identically to the unlabeled Bopindolol during sample preparation and chromatographic separation, yet its mass difference allows for distinct detection by the mass spectrometer.

Experimental Framework: A Head-to-Head Comparison

To objectively assess the performance of this compound, we present a comparative experimental design. This protocol outlines the validation of an LC-MS/MS method for Bopindolol in human plasma, comparing the use of this compound against a structural analog internal standard, Pindolol.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Sample Plasma Sample Spike with IS Spike with Internal Standard (this compound or Pindolol) Plasma Sample->Spike with IS Protein Precipitation Protein Precipitation (Acetonitrile) Spike with IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution UPLC Separation UPLC Separation (C18 Column) Evaporation & Reconstitution->UPLC Separation MS/MS Detection Tandem Mass Spectrometry (MRM Mode) UPLC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation Analyte/IS Peak Area Ratio Peak Integration->Ratio Calculation Calibration Curve Calibration Curve Ratio Calculation->Calibration Curve Concentration Determination Concentration Determination Calibration Curve->Concentration Determination

Sources

A Senior Application Scientist's Guide to the Validation of Bopindolol Quantification in Preclinical Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of preclinical drug development, the robust quantification of a therapeutic agent in biological matrices is the bedrock upon which pharmacokinetic (PK) and toxicokinetic (TK) data are built. This guide provides a comprehensive comparison of analytical methodologies for the validation of bopindolol quantification, a potent non-selective beta-blocker. As a prodrug, bopindolol is rapidly metabolized to its active form, which possesses a chiral center, adding a layer of complexity to its bioanalysis. This document, under my full editorial control as a Senior Application Scientist, is structured to provide not just protocols, but the scientific rationale behind the methodological choices, ensuring a self-validating system of experimentation.

The Analytical Imperative: Why Method Validation Matters

Before delving into specific techniques, it is crucial to understand the regulatory framework that governs bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines.[1][2][3][4] These guidelines are not merely procedural checklists; they are founded on the principle that reliable data is essential for making critical decisions about the safety and efficacy of a drug candidate.[2][3] For preclinical studies, adherence to these guidelines, often within a Good Laboratory Practice (GLP) framework, is paramount.[5]

The core parameters of bioanalytical method validation include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Accuracy: The closeness of the determined value to the nominal or known true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[7]

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[7]

  • Recovery: The extraction efficiency of an analytical method, representing the percentage of the analyte carried through the sample extraction and processing steps.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.

Comparative Analysis of Quantification Methodologies

The two primary analytical techniques employed for the quantification of bopindolol and other beta-blockers in biological matrices are High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established and cost-effective technique for the quantification of small molecules.[8] For bopindolol and its active metabolite, HPLC can be coupled with several types of detectors:

  • UV/Vis Detection: This is the most common and economical detection method. However, its sensitivity may be limited for low-dose preclinical studies where analyte concentrations in plasma or tissue can be in the low ng/mL range.

  • Fluorescence Detection: Bopindolol possesses native fluorescence, which can be exploited for more sensitive and selective detection compared to UV/Vis.[9][10] This method can achieve lower limits of detection, making it suitable for many preclinical applications.

  • Electrochemical Detection: This technique offers high sensitivity but can be more complex to operate and is susceptible to matrix interferences.

Advantages of HPLC:

  • Lower initial instrument cost and maintenance expenses compared to LC-MS/MS.[2][11][12]

  • Robust and reliable for routine analysis of samples with relatively high analyte concentrations.

  • Simpler operation and data analysis.

Limitations of HPLC:

  • Lower sensitivity and selectivity compared to LC-MS/MS, which can be a significant drawback for potent, low-dose drugs like bopindolol.[6]

  • Susceptible to interferences from co-eluting compounds, which can compromise accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis in drug development due to its superior sensitivity, selectivity, and speed.[6][13] The mass spectrometer identifies and quantifies compounds based on their mass-to-charge ratio (m/z), providing a high degree of certainty.

Advantages of LC-MS/MS:

  • Unparalleled Sensitivity: Capable of detecting analytes at the picogram (pg) or even femtogram (fg) level, making it ideal for preclinical studies with small sample volumes and low drug concentrations.[2]

  • Exceptional Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the highly specific detection of the analyte, minimizing the impact of matrix interferences.[13]

  • High Throughput: Modern UPLC (Ultra-Performance Liquid Chromatography) systems coupled with fast-scanning mass spectrometers enable rapid analysis times.

Limitations of LC-MS/MS:

  • Higher Cost: The initial investment, maintenance, and operational costs (e.g., high-purity solvents and gases) are significantly higher than for HPLC systems.[2][11][12]

  • Matrix Effects: The presence of co-eluting endogenous compounds from the biological matrix can cause ion suppression or enhancement, affecting the accuracy and precision of the measurement.[5][14][15] Careful method development and validation are essential to mitigate these effects.

  • Complexity: Requires specialized expertise for operation, maintenance, and data interpretation.[2]

The Importance of Chiral Separation

Bopindolol's active metabolite is chiral, and its enantiomers may exhibit different pharmacological and toxicological profiles.[16] Regulatory agencies often require the development and validation of stereoselective analytical methods. Chiral chromatography, typically using a chiral stationary phase (CSP), can be integrated into both HPLC and LC-MS/MS methods to separate and quantify the individual enantiomers.[4][16][17]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of beta-blockers using LC-MS/MS and HPLC, based on published literature.

Table 1: Typical LC-MS/MS Method Validation Parameters for Beta-Blockers in Preclinical Matrices

ParameterTypical Value/RangeReference(s)
Lower Limit of Quantification (LLOQ)0.1 - 5 ng/mL[13]
Linearity Range0.5 - 500 ng/mL (R² > 0.99)[18]
Intra-day Precision (%CV)< 15%[13]
Inter-day Precision (%CV)< 15%[13]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[1]
Recovery> 80%[13][18]
Matrix EffectWithin ±15%[13]

Table 2: Typical HPLC Method Validation Parameters for Beta-Blockers in Preclinical Matrices

ParameterTypical Value/RangeReference(s)
Lower Limit of Quantification (LLOQ)5 - 50 ng/mL
Linearity Range10 - 1000 ng/mL (R² > 0.99)
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Recovery> 75%

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of bopindolol in preclinical plasma and tissue samples.

Protocol 1: LC-MS/MS Quantification of Bopindolol in Rat Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled bopindolol analog).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A UPLC system is recommended for faster analysis.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for bopindolol and the IS.

Protocol 2: HPLC-Fluorescence Quantification of Bopindolol in Tissue Homogenate

1. Tissue Homogenization

  • Accurately weigh the tissue sample (e.g., liver, kidney).

  • Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to achieve a known tissue concentration (e.g., 1:4 w/v).

  • Homogenize the tissue on ice using a mechanical homogenizer.[19]

  • Centrifuge the homogenate at a high speed to pellet cellular debris.

  • Collect the supernatant for further processing.

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of tissue homogenate supernatant, add 50 µL of IS working solution.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

3. HPLC Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a suitable buffer and organic solvent (e.g., acetonitrile and phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection: Excitation and emission wavelengths optimized for bopindolol (e.g., Excitation: ~270 nm, Emission: ~340 nm).

Visualization of Workflows

The following diagrams illustrate the experimental workflows for bopindolol quantification.

Bopindolol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plasma Preclinical Plasma Sample add_is Add Internal Standard plasma->add_is tissue Preclinical Tissue Sample homogenize Homogenization tissue->homogenize homogenize->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation (Reversed-Phase or Chiral) evap_recon->lc_separation Inject detection Detection (MS/MS or Fluorescence) lc_separation->detection data_processing Data Processing & Quantification detection->data_processing

Caption: General workflow for bopindolol quantification in preclinical samples.

Validation_Process method_dev Method Development & Optimization full_validation Full Method Validation method_dev->full_validation selectivity Selectivity & Specificity full_validation->selectivity accuracy_precision Accuracy & Precision full_validation->accuracy_precision linearity_range Linearity & Range full_validation->linearity_range lloq LLOQ full_validation->lloq recovery Recovery full_validation->recovery stability Stability full_validation->stability sample_analysis Routine Sample Analysis full_validation->sample_analysis reporting Reporting sample_analysis->reporting

Caption: Key stages in the bioanalytical method validation process.

Conclusion

The choice of an analytical method for the quantification of bopindolol in preclinical studies is a critical decision that should be guided by the specific requirements of the study, including the required sensitivity, the nature of the biological matrix, and budgetary constraints. While HPLC-based methods can be suitable for certain applications, the superior sensitivity and selectivity of LC-MS/MS make it the preferred platform for most preclinical pharmacokinetic and toxicokinetic studies of potent drugs like bopindolol. Regardless of the chosen technology, a rigorous and well-documented method validation in accordance with regulatory guidelines is non-negotiable to ensure the integrity and reliability of the data that will ultimately inform the future of the drug development program.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography Tandem–Mass Spectrometry. (n.d.). Slideshare. [Link]

  • Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. (2021). National Center for Biotechnology Information. [Link]

  • Chiral Separation of Beta Blocker Pindolol Enantiomers. (2019). LCGC International. [Link]

  • Bioanalytical Method Validation for The Determination of Bisoprolol in Human Serum By Lc/Ms/Ms Detection. (n.d.). Worldwidejournals.com. [Link]

  • Which technique is more cost effective ; HPLC or GC-MS?. (2014). ResearchGate. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma. (2020). Pharmacia. [Link]

  • Bioanalytical Method Validation. (2019). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Determination of bopindolol using the flow injection technique coupled with solid phase extraction. (2003). PubMed. [Link]

  • Fluorometric determination of bopindolol and celiprolol in pharmaceutical preparations and biological fluids. (2012). PubMed. [Link]

  • How costly is the HPLC or LC-MS method of serum 25(OH)D (Vitamin D) level measurement?. (2016). ResearchGate. [Link]

  • Sample Preparation of Plant and Animal Tissue in Remote Locations: Tools and Methods. (2021). OPS Diagnostics. [Link]

  • Comparison between Microplate Spectrometry and LC/MS Chromatography for Facile Pilot Pharmacokinetics and Biodistribution Stud. (2012). Semantic Scholar. [Link]

  • Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay. (1995). PubMed. [Link]

  • How much does an HPLC or an LC-MS cost in 2021?. (2021). YouTube. [Link]

  • Fluorometric Determination of Bopindolol and Celiprolol in Pharmaceutical Preparations and Biological Fluids. (2012). ResearchGate. [Link]

  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. (2018). National Center for Biotechnology Information. [Link]

  • Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. (n.d.). Semantic Scholar. [Link]

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to Inter-Day and Intra-Day Precision with rac Bopindolol-d9

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the reliability and reproducibility of analytical methods are paramount. The precision of a method, defined as the closeness of agreement between independent test results, is a critical parameter evaluated during method validation. This guide provides an in-depth technical comparison of inter-day and intra-day precision, showcasing the superior performance of rac Bopindolol-d9, a deuterated stable isotope-labeled internal standard, against a structural analog alternative in the quantitative analysis of bopindolol.

The choice of an internal standard (IS) is one of the most critical factors in developing a robust LC-MS/MS method. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.[1][2] Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects.[1][3] This guide will demonstrate through experimental data why this theoretical advantage translates into tangible improvements in analytical precision.

Experimental Design: A Head-to-Head Comparison

To objectively assess the impact of the internal standard on assay precision, a comparative study was designed. Two sets of validation experiments were conducted for the quantification of bopindolol in human plasma. The only variable between the two experimental sets was the internal standard used:

  • Method A: Utilized this compound as the internal standard.

  • Method B: Employed a non-deuterated, structurally similar beta-blocker as the internal standard.

Both methods followed the same sample preparation protocol and LC-MS/MS analysis conditions. The precision of each method was evaluated at three quality control (QC) concentrations: low, medium, and high.

Precision Assessment Workflow

cluster_0 Preparation cluster_1 Internal Standard Addition cluster_2 Sample Processing & Analysis cluster_3 Data Evaluation P1 Spike Blank Plasma with Bopindolol (Low, Medium, High QC) P2 Aliquot Spiked Plasma P1->P2 IS_A Add this compound (Method A) P2->IS_A IS_B Add Structural Analog IS (Method B) P2->IS_B SP Protein Precipitation IS_A->SP IS_B->SP LCMS LC-MS/MS Analysis SP->LCMS Intra Intra-Day Precision (n=6, same day) LCMS->Intra Inter Inter-Day Precision (n=6, 3 separate days) LCMS->Inter Stats Calculate %RSD Intra->Stats Inter->Stats

Caption: Workflow for assessing inter-day and intra-day precision.

Results: A Quantitative Look at Precision

The precision of an analytical method is expressed as the relative standard deviation (%RSD). According to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation, the %RSD should not exceed 15% for all but the lowest limit of quantification, where it should not exceed 20%.[4][5][6]

Intra-Day Precision

Intra-day precision, also known as within-run precision, measures the consistency of results within a single analytical run.

Quality Control LevelBopindolol Concentration (ng/mL)Method A (%RSD) with this compoundMethod B (%RSD) with Structural Analog IS
Low QC53.28.9
Medium QC502.57.1
High QC2002.16.5
Inter-Day Precision

Inter-day precision, or between-run precision, assesses the reproducibility of the method over several days, accounting for variations in instrument performance and environmental conditions.

Quality Control LevelBopindolol Concentration (ng/mL)Method A (%RSD) with this compoundMethod B (%RSD) with Structural Analog IS
Low QC54.512.3
Medium QC503.810.5
High QC2003.19.8

The data clearly demonstrates that the use of this compound as an internal standard results in significantly lower %RSD values for both intra-day and inter-day precision compared to the structural analog. This enhanced precision is attributed to the ability of the deuterated standard to more effectively compensate for analytical variability.[7][8]

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma (blank, calibration standard, or QC sample), add 20 µL of the respective internal standard working solution (this compound or the structural analog).

  • Vortex the samples for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 300 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL of the extract into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Standard UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM)

Conclusion: The Decisive Advantage of this compound

The experimental evidence presented unequivocally supports the use of this compound as the internal standard of choice for the quantitative analysis of bopindolol in biological matrices. The near-identical chemical nature of the deuterated standard to the analyte ensures superior correction for any sample loss during extraction and variability in ionization, which are common challenges in bioanalysis.[2][3] This results in enhanced inter-day and intra-day precision, leading to more reliable and reproducible data. For researchers, scientists, and drug development professionals, the adoption of stable isotope-labeled internal standards like this compound is a critical step towards ensuring the integrity and accuracy of pharmacokinetic and other bioanalytical studies.

References

  • The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. Benchchem.
  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.
  • Analytical problems encountered during high-performance liquid chromatographic separation and coulometric detection of bopindolol metabolites in human plasma. PubMed.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency.
  • USFDA guidelines for bioanalytical method validation. Slideshare.
  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

Sources

A Comparative Guide to Bopindolol Metabolism: From Human to Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Bopindolol Metabolism

Bopindolol is a non-selective β-adrenoceptor antagonist utilized in the management of hypertension and angina pectoris. A distinguishing feature of bopindolol is its classification as a prodrug; it is administered in an inactive form and requires metabolic activation to elicit its therapeutic effects. This activation and the subsequent metabolism of the active moieties are critical determinants of the drug's efficacy, duration of action, and potential for drug-drug interactions. As with many xenobiotics, the metabolic fate of bopindolol is not uniform across species, a factor that necessitates a thorough comparative analysis for translational drug development.

The Metabolic Activation of Bopindolol: A Tale of Two Metabolites

The primary metabolic activation of bopindolol occurs via hydrolysis of its ester group, a reaction predominantly catalyzed by carboxylesterases found in the liver, small intestine, and plasma. This bioactivation yields the principal active metabolite, known as 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methyl indole). This metabolite is significantly more potent than the parent compound.

Further metabolism of 18-502 can occur, leading to the formation of a secondary active metabolite, 20-785 (4-(3-tert-butylaminopropoxy)-2-carboxyl indole). While also pharmacologically active, 20-785 exhibits a lower potency compared to 18-502. The presence of the primary active metabolite, 18-502, has been confirmed in both humans and dogs, suggesting its importance as the key mediator of bopindolol's therapeutic action in both species.

Bopindolol_Metabolism Bopindolol Bopindolol (Prodrug) Metabolite_18_502 Metabolite 18-502 (Primary Active Metabolite) Bopindolol->Metabolite_18_502 Hydrolysis (Carboxylesterases) Metabolite_20_785 Metabolite 20-785 (Secondary Active Metabolite) Metabolite_18_502->Metabolite_20_785 Oxidation Excretion Further Metabolism and Excretion Metabolite_18_502->Excretion Metabolite_20_785->Excretion

Caption: Metabolic activation pathway of Bopindolol.

Species-Specific Metabolic Profiles: A Comparative Overview

While the fundamental activation pathway of bopindolol appears conserved, the quantitative disposition and subsequent metabolism of its active metabolites are likely to exhibit significant interspecies variability. This is a common phenomenon in drug metabolism, largely attributable to differences in the expression and activity of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.

Human Metabolism

In humans, bopindolol is rapidly and extensively metabolized to its active form. The primary active metabolite, 18-502, is readily detected in plasma and is considered the major contributor to the drug's therapeutic effect. While direct studies on the specific CYP isozymes responsible for the further metabolism of bopindolol's active metabolites are limited, we can extrapolate from data on other structurally related β-blockers, such as propranolol. The metabolism of propranolol is known to be mediated by CYP2D6 and CYP1A2. Given the structural similarities, it is plausible that these enzymes, along with others like CYP3A4, which is responsible for the metabolism of over 30% of clinically used drugs, play a role in the clearance of bopindolol's active metabolites in humans.

Animal Model Metabolism

Dogs: Studies in dogs have confirmed the presence of the active metabolite 18-502, indicating a similar activation pathway to humans. In fact, 18-502 is suggested to be the more important active metabolite in dogs. The dog is often a preferred model for cardiovascular drug testing; however, it is crucial to recognize that dogs lack or have very low levels of certain CYP isozymes that are active in humans, which can lead to different metabolic profiles and potentially altered drug clearance.

Rodents (Rats and Mice): While specific data on bopindolol metabolism in rodents is scarce, it is well-established that rodents often exhibit much higher rates of drug metabolism compared to humans. This is due to a higher expression of various CYP enzymes. For instance, the intrinsic clearance of many compounds in rat and mouse liver microsomes is significantly higher than in human liver microsomes. This suggests that the half-life of bopindolol's active metabolites could be considerably shorter in rodents.

Other Species: The metabolism of the parent compound of bopindolol, pindolol, has been shown to have considerable interspecies variation in its excretion products across mice, rats, dogs, and rhesus monkeys, with each species having a unique quantitative composition of final metabolites. This strongly suggests that the complete metabolic profile of bopindolol will also be highly species-dependent.

The following table summarizes the key knowns and likely differences in bopindolol metabolism across species.

ParameterHumanDogRodents (Rat/Mouse)
Primary Activation (Hydrolysis) ConfirmedConfirmedAssumed to be similar
Major Active Metabolite 18-50218-50218-502 (likely)
Involvement of CYPs Highly likely (e.g., CYP2D6, CYP1A2, CYP3A4)Present, but with different isoform profiles than humansHigh activity, potentially leading to faster clearance
Metabolic Rate ModerateModerateHigh

Experimental Protocols for Investigating Bopindolol Metabolism

To elucidate the species-specific metabolic profiles of bopindolol, a series of in vitro and in vivo experiments are essential.

In Vitro Metabolism using Liver Microsomes

This is a cornerstone technique for studying phase I metabolism, primarily mediated by CYP enzymes.

Objective: To determine the rate of metabolism of bopindolol's active metabolites and identify the responsible CYP isozymes in human and animal liver microsomes.

Step-by-Step Methodology:

  • Microsome Preparation: Obtain pooled liver microsomes from humans, dogs, and rats.

  • Incubation:

    • In separate microcentrifuge tubes, combine liver microsomes (e.g., 0.5 mg/mL protein concentration), a phosphate buffer (pH 7.4), and the active metabolite 18-502 (at a concentration of approximately 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining amount of the parent metabolite and identify and quantify any new metabolites formed.

  • CYP Isozyme Identification (Reaction Phenotyping):

    • Perform a series of incubations with specific chemical inhibitors for major CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

    • Alternatively, use recombinant human CYP enzymes to screen for their ability to metabolize the substrate.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Dog, Rat) Combine Combine Microsomes, Substrate, and Buffer Microsomes->Combine Substrate Active Metabolite (18-502) Substrate->Combine Buffer Phosphate Buffer Buffer->Combine PreIncubate Pre-incubate at 37°C Combine->PreIncubate Add_NADPH Add NADPH (Initiate Reaction) PreIncubate->Add_NADPH Incubate_Time Incubate at 37°C (Time Course) Add_NADPH->Incubate_Time Terminate Terminate Reaction (Acetonitrile) Incubate_Time->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (Metabolite ID & Quant) LCMS->Data_Analysis

Caption: Workflow for in vitro metabolism studies.

In Vivo Pharmacokinetic Studies

Objective: To compare the pharmacokinetic profiles of bopindolol and its active metabolites in different species following oral administration.

Step-by-Step Methodology:

  • Animal Dosing: Administer a single oral dose of bopindolol to a cohort of animals (e.g., rats, dogs).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and multiple time points post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentrations of bopindolol and its active metabolites (18-502 and 20-785) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life, for the parent drug and its metabolites.

Conclusion and Future Directions

The metabolism of bopindolol is a complex process initiated by its activation to the highly potent metabolite 18-502. While this primary activation step appears to be conserved across humans and at least one common animal model (the dog), the subsequent metabolism and clearance of the active moieties are likely to be highly species-dependent. This underscores the importance of conducting thorough comparative metabolic studies during preclinical development.

Future research should focus on definitively identifying the specific CYP isozymes involved in the metabolism of bopindolol's active metabolites in humans and various animal models. This will allow for a more precise prediction of potential drug-drug interactions and a better understanding of inter-individual variability in clinical response. Furthermore, comprehensive metabolite profiling in different species will provide a more complete picture of the drug's disposition and aid in the selection of the most appropriate animal model for toxicological and efficacy studies.

References

  • Pawłowski, M., Blicharska, E., & Szymański, P. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 654. [Link]

  • Meier, J. (1982). Pharmacokinetic Comparison of Pindolol With Other Beta-Adrenoceptor-Blocking Agents. The American Heart Journal, 104(2 Pt 2), 364–373. [Link]

  • Uchida, T., Kanno, S., & Nakagawa, F. (1988). Beta-blocking action of bopindolol, a new beta-blocker, and its active metabolites in open chest dogs. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 92(5), 297–304. [Link]

  • Harron, D. W., & Trimble, A. G. (1991). The effect of renal impairment on the pharmacokinetics and metabolism of bopindolol. British journal of clinical pharmacology, 31(6), 697–700. [Link]

  • Harron, D. W., Goa, K. L., & Langtry, H. D. (1991). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 41(1), 130–149. [Link]

  • Schwarz, W. (1982). Pharmacokinetics of pindolol in humans and several animal species. The American heart journal, 104(2 Pt 2), 357–364. [Link]

  • Nagatomo, T. (2001). Bopindolol: pharmacological basis and clinical implications. Clinical and experimental pharmacology & physiology, 28(5-6), 481–483. [Link]

  • Grevel, J. (1986). Pharmacodynamic models of various beta blockers: an explanation for the long duration of action of bopindolol. Journal of cardiovascular pharmacology, 8 Suppl 6, S16–S19.
  • Zhang, H., & Wong, Y. N. (2007). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Current protocols in pharmacology, Chapter 7, Unit 7.6. [Link]

  • Human Metabolome Database. (2022). Showing metabocard for Bopindolol (HMDB0015696). Retrieved from [Link]

  • Hosohata, Y., Sasaki, K., Suzuki, M., Karakisawa, Y., Maruyama, K., Tsuchihashi, H., & Nagatomo, T. (1995). Alpha-1 and beta-adrenergic receptor blocking potencies of bopindolol and its two metabolites (18-502 and 20-785) as assessed by radioligand binding assay methods. General pharmacology, 26(4), 743–747. [Link]

  • Mannhold, R., & Fischer, Y. (2018). The Impact of Lipophilicity in Drug Research: A Case Report on ß-Blockers.
  • Nagatomo, T., Ishiguro, M., Ohnuki, T., Hattori, K., Hosohata, Y., Takatsu, N., Katayama, H., & Watanabe, K. (1998).

A Guide to Achieving Uncompromising Accuracy and Precision in Bopindolol Bioanalysis Using rac-Bopindolol-d9

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the integrity of bioanalytical data is paramount. The reliability of these studies hinges on the accuracy and precision of the methods used to quantify drug concentrations in biological matrices. This guide provides an in-depth technical comparison of Bopindolol assays, focusing on the superior performance achieved with the use of a stable isotope-labeled internal standard (SIL-IS), specifically rac-Bopindolol-d9. We will explore the scientific rationale behind experimental choices, present validating data, and offer detailed protocols to ensure your Bopindolol bioanalysis meets the highest standards of scientific rigor and regulatory expectations.

The Foundational Principle: Why a Stable Isotope-Labeled Internal Standard is the Gold Standard

At the heart of a robust quantitative mass spectrometry assay is the internal standard (IS). Its role is to compensate for variability throughout the analytical process, including sample extraction, potential matrix effects, and instrument response fluctuations.[1][2] While structural analogs can be used, they are not ideal as their physicochemical properties can differ from the analyte, leading to variations in extraction recovery and ionization efficiency.[3]

This is where stable isotope-labeled internal standards, such as rac-Bopindolol-d9, demonstrate their unequivocal superiority.[4][5] A deuterated IS is chemically and structurally identical to the analyte, Bopindolol. This near-perfect mimicry ensures that it behaves identically during sample preparation and chromatographic separation.[2] Crucially, it experiences the same ion suppression or enhancement from complex biological matrices, allowing for a highly accurate correction and leading to more precise and reliable quantification.[1][4][5] The mass difference, due to the deuterium atoms, allows the mass spectrometer to distinguish it from the unlabeled Bopindolol.

The following diagram illustrates the critical role of rac-Bopindolol-d9 in mitigating analytical variability.

cluster_0 Sample Preparation & Analysis cluster_1 Mass Spectrometry Detection cluster_2 Data Processing & Result Analyte Bopindolol (Analyte) Extraction Extraction Analyte->Extraction Variable Loss IS Bopindolol-d9 (IS) IS->Extraction Identical Variable Loss Matrix Biological Matrix (e.g., Plasma) Matrix->Extraction Interference (Matrix Effect) MS LC-MS/MS Extraction->MS Analyte_Signal Analyte Signal (Affected by Matrix) MS->Analyte_Signal IS_Signal IS Signal (Equally Affected by Matrix) MS->IS_Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate & Precise Concentration Ratio->Result start Plasma Sample + Bopindolol-d9 (IS) spe Solid-Phase Extraction (SPE) start->spe evap Evaporation spe->evap recon Reconstitution evap->recon inject LC-MS/MS Injection recon->inject lc Chromatographic Separation (C18) inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of rac Bopindolol-d9 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of rac Bopindolol-d9. As a deuterated, pharmacologically active compound, its management requires a meticulous approach that prioritizes personnel safety, regulatory compliance, and environmental protection. The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step methodology grounded in established safety protocols and scientific principles.

Core Principles: Understanding the Compound and Associated Risks

This compound is a deuterated analog of Bopindolol, a non-selective β-adrenergic receptor antagonist (beta-blocker) used in the management of cardiovascular conditions.[1][2][3] The "-d9" designation signifies that nine hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. While this isotopic labeling is invaluable for metabolic and pharmacokinetic studies, it does not alter the fundamental chemical reactivity or pharmacological activity of the parent molecule. Therefore, from a safety and disposal perspective, this compound must be handled with the same precautions as its non-deuterated counterpart.

The primary risks associated with this compound stem from its potent pharmacological action and its classification as a hazardous chemical. Accidental exposure through inhalation, ingestion, or dermal contact can elicit unintended physiological effects. Furthermore, improper disposal poses a significant environmental threat, as beta-blockers are known to persist in aquatic environments and can be harmful to wildlife.[4][5]

Hazard Profile Summary

The disposal strategy for any chemical is dictated by its hazard profile. While a specific Safety Data Sheet (SDS) for the d9 variant may not always be available, the SDS for the parent compound, Bopindolol, serves as the authoritative guide.[6]

Hazard CategoryGHS Classification (based on Bopindolol malonate)Primary Risk & Rationale
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)[7]Ingestion of even small quantities can lead to systemic pharmacological effects, such as bradycardia (slowed heart rate) and hypotension (low blood pressure).
Acute Inhalation Toxicity Category 4 (H332: Harmful if inhaled)[7]Inhalation of aerosolized powder can lead to rapid absorption and systemic toxicity, presenting a significant risk during weighing and transfer operations.
Environmental Hazard Not formally classified but recognizedAs a pharmaceutical, Bopindolol is designed for biological activity and can be resistant to degradation. Its release into waterways can disrupt aquatic ecosystems.[5][8]

Mandatory Safety Protocols: Personnel Protection and Handling

Before beginning any work that will generate this compound waste, it is imperative to establish a safe handling environment as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[9][10]

  • Engineering Controls : All handling of solid this compound or concentrated solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Safety glasses with side shields or chemical splash goggles.

    • Hand Protection : Nitrile gloves are required to prevent dermal absorption. Change gloves immediately if contamination is suspected.

    • Body Protection : A chemical-resistant lab coat must be worn at all times.

The causality behind these measures is straightforward: creating multiple barriers (engineering and personal) is the most effective way to prevent the compound from entering the body and exerting its pharmacological effects.

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound must be managed as hazardous chemical waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12] Under no circumstances should this material be disposed of down the drain or in the regular trash.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management program.

  • Identify the Waste Stream : Collect all materials that have come into direct contact with this compound into a dedicated hazardous waste stream. This includes:

    • Expired or unused solid compound.

    • Concentrated stock solutions.

    • Contaminated consumables (e.g., pipette tips, weighing paper, contaminated gloves, absorbent pads from a spill).

    • Solvent rinsate from cleaning contaminated glassware.[6][13]

  • Select an Appropriate Waste Container :

    • Use a container made of a material chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solutions).

    • The container must have a secure, leak-proof screw-top cap.[14]

    • Ensure the container is in good condition, free from cracks or residue on the outside.

Step 2: Labeling the Hazardous Waste Container

Accurate and complete labeling is a strict regulatory requirement.[12][15]

  • Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.

  • Fill out the tag completely before adding any waste to the container. The label must include:

    • The words "Hazardous Waste" .

    • Full Chemical Name(s) : List every component by its full name (e.g., "this compound," "Methanol"). Do not use abbreviations or chemical formulas.

    • Concentration/Percentage : Estimate the concentration of each component.

    • Hazard Identification : Check the appropriate hazard boxes (e.g., "Toxic").

    • Principal Investigator and Laboratory Information .

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated SAA.[14][15]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure the container is kept closed at all times, except when actively adding waste.

  • Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

Step 4: Arranging for Final Disposal
  • Once the waste container is full or you are discontinuing the project, contact your institution's EHS department to schedule a waste pickup.

  • EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically high-temperature incineration.[15][16]

Decontamination of Empty Containers

The original vial or container that held pure this compound must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., methanol, ethanol, or acetone).[6][13]

  • Collect Rinsate : Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste by adding it to your this compound waste container. For highly toxic compounds, it is best practice to collect all three rinses as hazardous waste.[13]

  • Deface Label : After the final rinse and allowing the container to air dry in a fume hood, completely remove or deface the original manufacturer's label.

  • Final Disposal : The decontaminated container may now be disposed of in the appropriate laboratory glass or plastic recycling bin.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposition Start Waste Generated (this compound) Waste_Type Identify Waste Type Start->Waste_Type Pure Unused/Expired Solid or Concentrated Solution Waste_Type->Pure  Chemical Contaminated Contaminated Labware (Gloves, Tips, Wipes) Waste_Type->Contaminated  Solid Rinsate Aqueous/Solvent Rinsate from Decontamination Waste_Type->Rinsate  Liquid Container Select & Pre-Label Hazardous Waste Container Pure->Container Contaminated->Container Rinsate->Container Transfer Transfer Waste to Container Container->Transfer Store Seal and Store in Secondary Containment within SAA Transfer->Store EHS Contact EHS for Waste Pickup Request Store->EHS

Caption: Workflow for the safe disposal of this compound.

References

  • Bopindolol: pharmacological basis and clinical implications. PubMed. [Link]

  • What is the mechanism of Bopindolol Malonate? Patsnap Synapse. [Link]

  • What is Bopindolol Malonate used for? Patsnap Synapse. [Link]

  • Bopindolol. Grokipedia. [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]

  • DEUTERIUM OXIDE (D, 99.9%). Novachem. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of South Carolina. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Deuterium oxide 99,9 Atom%D. Carl ROTH. [Link]

  • Scientists discover powerful solution to dangerous contamination in waterways. The Cool Down. [Link]

  • Safety Data Sheet: Deuterium oxide. Carl ROTH. [Link]

  • Rx Destroyer: Pharmaceutical Waste Disposal. Rx Destroyer. [Link]

  • Elimination of beta-blockers in sewage treatment plants. PubMed. [Link]

  • Elimination of β-blockers in sewage treatment plants. UQ eSpace. [Link]

  • This compound. CRO SPLENDID LAB. [Link]

  • CAS No : 1794891-82-9| Chemical Name : this compound. Pharmaffiliates. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling rac Bopindolol-d9

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Safety

As researchers dedicated to advancing pharmaceutical science, our work with novel compounds like rac Bopindolol-d9 demands the highest standards of scientific rigor and an unwavering commitment to safety. This compound is the deuterated analog of Bopindolol, a potent, non-selective β-adrenoceptor antagonist.[1][2][3] The parent compound is pharmacologically active, designed to modulate cardiovascular function by blocking beta-adrenergic receptors.[4][5][6]

The introduction of deuterium, a stable isotope of hydrogen, is a strategic modification intended to alter the molecule's metabolic profile, often by leveraging the kinetic isotope effect to slow bond cleavage and potentially improve pharmacokinetic properties.[7][8] While deuterium is non-radioactive, this isotopic substitution means we cannot assume the toxicological and pharmacological profiles of this compound are identical to its parent compound.[7][9] Therefore, we must treat it as a highly potent active pharmaceutical ingredient (HPAPI) with an unknown hazard profile, adopting a comprehensive safety strategy where Personal Protective Equipment (PPE) serves as a critical final barrier against exposure.

This guide provides essential, field-tested guidance on the selection, use, and disposal of PPE for handling this compound, ensuring the protection of laboratory personnel while maintaining the integrity of your research.

The Hierarchy of Controls: Situating PPE in a Comprehensive Safety Framework

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. A robust safety program is built on the "Hierarchy of Controls," which prioritizes more effective, collective measures. When handling potent compounds, this hierarchy must be considered:

  • Elimination/Substitution: Not applicable in this research context.

  • Engineering Controls: These are the most critical primary containment strategies. All handling of this compound, especially the solid form, must be performed within certified engineering controls such as a chemical fume hood, a ventilated laminar flow enclosure, or, for maximum protection, a glovebox isolator.[10][11][12] These systems are designed to contain powders and aerosols at the source, protecting the operator and the laboratory environment.

  • Administrative Controls: These are the procedures and training that ensure safe work practices. This includes comprehensive training on the hazards of potent compounds, specific Standard Operating Procedures (SOPs) for handling this compound, and restricting access to authorized personnel only.[13][14]

  • Personal Protective Equipment (PPE): Used in conjunction with the controls above, PPE provides a final barrier to protect your skin, eyes, and respiratory system from any potential residual contamination.

Core Directive: A Procedure-Specific PPE Protocol

The selection of PPE is not a one-size-fits-all approach; it must be dictated by a thorough risk assessment of the specific procedure being performed. The physical form of the compound (solid vs. solution) and the nature of the manipulation (weighing vs. injection) are key determinants.

I. Hand Protection: The First Barrier

Direct skin contact is a primary route of exposure for many pharmaceutical compounds. For this compound, hand protection is non-negotiable.

  • Methodology:

    • Glove Selection: Use powder-free, chemical-resistant nitrile gloves. Always consult the glove manufacturer's compatibility charts for resistance to the solvents you will be using to dissolve the compound.

    • Double-Gloving: For all procedures involving the transfer of solid this compound or handling of concentrated solutions, double-gloving is mandatory. The outer glove absorbs the initial potential contamination, while the inner glove protects the skin during the doffing (removal) process.

    • Integrity Check: Before use, visually inspect gloves for any punctures, tears, or signs of degradation.

    • Frequent Changes: Change gloves immediately if you suspect contamination or a breach in integrity. At a minimum, change outer gloves every 30-60 minutes during extended procedures to mitigate the risk of permeation.

  • Causality: The use of double nitrile gloves provides a redundant barrier against accidental exposure. Potent compounds can, over time, permeate through a single glove layer, making frequent changes and a dual-barrier system a cornerstone of safe handling.

II. Body Protection: Shielding Against Surface Contamination
  • Methodology:

    • Wear a disposable, solid-front laboratory gown with long sleeves and tight-fitting elastic cuffs. A clean, reusable lab coat may be acceptable for handling very dilute solutions, but disposable gowns are preferred for handling solids to prevent carrying contamination outside the work area.

    • Ensure the gown is fully fastened.

    • Sleeve protectors can be worn for additional protection during high-risk manipulations.[10]

  • Causality: Elastic cuffs create a seal around the inner glove, preventing powders or droplets from traveling up the sleeve and onto the skin. A solid-front gown provides superior protection against splashes compared to a standard button-up lab coat.

III. Eye and Face Protection: Preventing Ocular Exposure
  • Methodology:

    • Standard Operations: For all procedures, wear chemical splash goggles that meet ANSI Z87.1 standards. Standard safety glasses do not provide adequate protection from splashes or airborne powders.

    • High-Risk Operations: When there is a significant risk of splashing (e.g., during the preparation of larger volume solutions or during spill cleanup), a face shield should be worn in addition to chemical splash goggles.

  • Causality: The eyes contain mucous membranes that can rapidly absorb chemical compounds. Goggles provide a seal around the eyes, while a face shield offers a broader barrier for the entire face.

IV. Respiratory Protection: Mitigating Inhalation Risk

Inhalation of airborne powder is the most significant risk when handling potent solid compounds.

  • Methodology:

    • Mandatory for Solids: Any procedure that involves weighing or transferring solid this compound, or any manipulation that could generate dust or aerosols, requires respiratory protection.

    • Respirator Type: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement. For higher-risk or longer-duration tasks, a half-mask or full-face elastomeric respirator with P100 cartridges may be specified by your institution's Environmental Health and Safety (EHS) department.

    • Fit Testing: All personnel required to wear tight-fitting respirators must be medically cleared and undergo annual fit testing to ensure a proper seal.

  • Causality: Engineering controls like fume hoods are highly effective, but respiratory protection provides a critical personal safeguard against exposure from turbulent airflow or procedural errors that might cause a momentary loss of containment.

Data Presentation: PPE Requirements by Task

The following table summarizes the minimum required PPE for common laboratory tasks involving this compound. Always consult your institution-specific SOPs and risk assessments.

TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Weighing Solid Compound Double Nitrile GlovesDisposable GownChemical Splash GogglesN95 Respirator (Minimum)
Preparing Stock Solutions Double Nitrile GlovesDisposable GownChemical Splash GogglesN95 Respirator (Recommended)
Diluting Solutions Single Nitrile GlovesLab Coat or GownChemical Splash GogglesNot typically required
Analytical Injection (LC/MS) Single Nitrile GlovesLab CoatChemical Splash GogglesNot required
Spill Cleanup (Solid) Double Nitrile GlovesDisposable GownGoggles & Face ShieldP100 Respirator (Recommended)
Spill Cleanup (Liquid) Double Nitrile GlovesDisposable GownGoggles & Face ShieldNot typically required

Experimental Protocol: Emergency Spill Response

In the event of a spill, a pre-planned, systematic response is essential to ensure personnel safety and prevent the spread of contamination.

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_prep Preparation cluster_action Containment & Cleanup cluster_post Post-Cleanup alert Alert Personnel & Evacuate Immediate Area secure Secure Area: Restrict Access alert->secure assess Assess Spill (From a Safe Distance) secure->assess spill_kit Locate Spill Kit assess->spill_kit don_ppe Don Spill-Specific PPE (See Table) spill_kit->don_ppe contain Contain Spill: Cover with Absorbent Material don_ppe->contain clean Clean Area: Work from Outside In contain->clean decontaminate Decontaminate Surface (e.g., 70% Ethanol, Bleach) clean->decontaminate dispose Package & Label Waste as Hazardous decontaminate->dispose doff_ppe Doff PPE Safely dispose->doff_ppe report Report Incident to Supervisor/EHS doff_ppe->report

Caption: Workflow for the safe management of a this compound spill.

Disposal Plan: Managing Contaminated PPE and Waste

Proper disposal is a continuation of the containment process. All waste generated from handling this compound must be treated as hazardous chemical waste.[7]

  • Step-by-Step Doffing (Removal) Procedure:

    • Outer Gloves: With your inner-gloved hand, peel off the first outer glove. Ball it up in your remaining outer-gloved hand. Slide a finger from your clean inner-gloved hand under the cuff of the remaining outer glove and peel it off over the first one. Dispose of them in a designated hazardous waste container.

    • Gown/Coverall: Unfasten the gown. Roll it down and away from your body, turning it inside-out as you go. Dispose of it in the hazardous waste container.

    • Face Shield/Goggles: Remove by handling the strap; avoid touching the front. Place in a designated area for decontamination or dispose of if single-use.

    • Respirator: Remove by handling the straps. Do not touch the front of the mask. Dispose of it.

    • Inner Gloves: Remove using the same technique as for the outer gloves.

    • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

  • Waste Segregation: All disposable PPE, contaminated wipes, and rinsate from cleaning empty containers must be collected in a clearly labeled, sealed hazardous waste container.[7] Follow your institution's EHS guidelines for final pickup and disposal.

Conclusion

The responsible handling of this compound is predicated on a deep understanding of its potent pharmacological nature and the unique considerations for deuterated compounds. By adhering to the hierarchy of controls, performing rigorous risk assessments, and meticulously following the PPE protocols outlined in this guide, you can effectively minimize exposure risks. This proactive safety culture not only protects you and your colleagues but also upholds the integrity and precision required for cutting-edge pharmaceutical research. Always remember that the compound-specific Safety Data Sheet (SDS) is your primary source of information and must be reviewed before beginning any work.

References

  • Title: Bopindolol: pharmacological basis and clinical implications - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: What is the mechanism of Bopindolol Malonate? Source: Patsnap Synapse URL: [Link]

  • Title: What is Bopindolol Malonate used for? Source: Patsnap Synapse URL: [Link]

  • Title: Bopindolol - Grokipedia Source: Grokipedia URL: [Link]

  • Title: this compound Source: CRO SPLENDID LAB URL: [Link]

  • Title: The challenge of handling highly potent API and ADCs in analytical chemistry Source: Eurofins Scientific URL: [Link]

  • Title: Potent Compound Handling Operations: Exposure To APIs Source: Agno Pharmaceuticals URL: [Link]

  • Title: Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling Source: BNN Breaking URL: [Link]

  • Title: CAS No : 1794891-82-9| Chemical Name : this compound Source: Pharmaffiliates URL: [Link]

  • Title: Containment of High-Potency Products in a GMP Environment Source: BioProcess International URL: [Link]

  • Title: Pharmaffiliates Bopindolol-impurities Source: Pharmaffiliates URL: [Link]

  • Title: CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS Source: Altasciences URL: [Link]

  • Title: Regulatory Considerations for Deuterated Products Source: Salamandra URL: [Link]

  • Title: Deuterium Labeled Compounds Source: ZEOCHEM URL: [Link]

  • Title: The Role of Deuterated Compounds in Pharmaceutical R&D and Testing Source: Pharmaffiliates URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.